2,2'-Bipyridine, 6-ethyl-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
63005-75-4 |
|---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-ethyl-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C12H12N2/c1-2-10-6-5-8-12(14-10)11-7-3-4-9-13-11/h3-9H,2H2,1H3 |
InChI Key |
VORDUGBUEZWJHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Foundational & Exploratory
"physical and chemical properties of 2,2'-Bipyridine, 6-ethyl-"
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Bipyridine and its derivatives are a critical class of chelating ligands extensively utilized in coordination chemistry, catalysis, and materials science. The strategic placement of substituents on the bipyridine framework allows for the fine-tuning of its steric and electronic properties, thereby influencing the characteristics of the resulting metal complexes. This guide focuses on the physical and chemical properties of 2,2'-Bipyridine, 6-ethyl-, a monoalkyl-substituted derivative. While specific experimental data for this particular compound is limited in publicly accessible literature, this document compiles the available information and provides context based on closely related analogues.
Core Properties of 2,2'-Bipyridine, 6-ethyl-
Identifier:
| Property | Value |
| Chemical Name | 2,2'-Bipyridine, 6-ethyl- |
| CAS Number | 63005-75-4 |
| Molecular Formula | C₁₂H₁₂N₂ |
| Molecular Weight | 184.24 g/mol |
Physical and Chemical Properties:
Table 1: Physical and Chemical Properties of 2,2'-Bipyridine (unsubstituted)
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 70-73 °C |
| Boiling Point | 273 °C |
| Solubility | Soluble in ethanol, ether, benzene, chloroform, and petroleum ether. Slightly soluble in water. |
| pKa | pK₁: -0.52, pK₂: 4.35 |
Synthesis of 6-Alkyl-2,2'-Bipyridines
A plausible and effective method for the synthesis of 6-alkyl-2,2'-bipyridines, including the 6-ethyl derivative, is the Negishi cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organozinc reagent with an organohalide.
Experimental Protocol: General Negishi Cross-Coupling for 6-Alkyl-2,2'-Bipyridines
This protocol is a general representation and may require optimization for the specific synthesis of 2,2'-Bipyridine, 6-ethyl-.
Materials:
-
2-Bromo-6-halopyridine (e.g., 2-bromo-6-chloropyridine)
-
Ethylzinc halide (e.g., ethylzinc chloride or bromide), or can be prepared in situ from ethylmagnesium halide and zinc halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Organozinc Reagent (if not commercially available):
-
To a solution of zinc chloride (1.1 equivalents) in anhydrous THF, a solution of ethylmagnesium bromide (1.0 equivalent) in THF is added dropwise at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 1 hour to ensure the formation of the ethylzinc bromide reagent.
-
-
Cross-Coupling Reaction:
-
In a separate flask, the 2-bromo-6-halopyridine (1.0 equivalent) and the palladium catalyst (e.g., 2-5 mol%) are dissolved in anhydrous THF under an inert atmosphere.
-
The freshly prepared or commercial ethylzinc halide solution (1.2 equivalents) is then added to this mixture.
-
The reaction mixture is heated to reflux and monitored by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 6-ethyl-2,2'-bipyridine.
-
Synthetic Workflow Diagram
Reactivity and Chemical Properties
The chemical reactivity of 2,2'-Bipyridine, 6-ethyl- is largely dictated by the pyridine nitrogen atoms and the aromatic rings.
-
Coordination Chemistry: The two nitrogen atoms possess lone pairs of electrons, making the molecule an excellent bidentate chelating ligand for a wide variety of metal ions. The presence of the 6-ethyl group can introduce steric hindrance that may affect the coordination geometry and stability of the resulting metal complexes compared to the unsubstituted 2,2'-bipyridine.
-
Aromatic Reactivity: The pyridine rings can undergo electrophilic and nucleophilic aromatic substitution reactions. The electronic properties of the ethyl group (weakly electron-donating) may slightly influence the regioselectivity of these reactions.
-
Oxidation and Reduction: The bipyridine moiety can be oxidized at the nitrogen atoms to form N-oxides or undergo reduction of the aromatic system.
Potential Applications in Drug Development
While specific biological activities of 2,2'-Bipyridine, 6-ethyl- are not extensively reported, the broader class of bipyridine derivatives has shown significant promise in medicinal chemistry and drug development.
-
Anticancer and Antimicrobial Agents: Bipyridine derivatives and their metal complexes have been investigated for their cytotoxic effects against various cancer cell lines and their activity against a range of microbial pathogens.[1] The proposed mechanisms often involve the generation of reactive oxygen species (ROS), inhibition of key enzymes, or intercalation with DNA.
-
Enzyme Inhibition: The strong metal-chelating ability of the bipyridine scaffold makes it a candidate for the design of inhibitors for metalloenzymes that are crucial for disease progression.
-
Bioimaging: Luminescent metal complexes of bipyridine derivatives are being explored as probes for bioimaging applications.
The introduction of an ethyl group at the 6-position can modulate the lipophilicity of the molecule, which in turn can influence its pharmacokinetic properties, such as cell membrane permeability and bioavailability.
Conclusion
2,2'-Bipyridine, 6-ethyl- is a valuable derivative of the bipyridine family with potential applications in coordination chemistry and medicinal research. While detailed experimental data for this specific compound is sparse, its properties and reactivity can be inferred from the well-studied parent compound and other alkyl-substituted analogues. The synthetic route via Negishi cross-coupling provides a reliable method for its preparation, opening avenues for further investigation into its unique chemical and biological properties. For researchers and drug development professionals, this compound represents a versatile building block for the design of novel metal-based therapeutics and functional materials.
References
Technical Guide: Spectroscopic and Synthetic Profile of 6-ethyl-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a proposed synthetic route for 6-ethyl-2,2'-bipyridine. Due to the limited availability of a complete, experimentally verified dataset in the public domain, this guide combines theoretical predictions based on analogous compounds with established experimental protocols. The information herein serves as a robust resource for researchers utilizing or planning to synthesize this compound.
Spectroscopic Data
The following tables summarize the predicted and typical spectroscopic data for 6-ethyl-2,2'-bipyridine. These values are derived from known data for 2,2'-bipyridine and various alkyl-substituted pyridine derivatives.
Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)
| Nucleus | Solvent | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | CDCl₃ | ~8.6 (d, 1H, H6')~8.4 (d, 1H, H3')~7.8 (t, 1H, H4')~7.3 (t, 1H, H5')~7.7 (t, 1H, H4)~7.2 (d, 1H, H5)~8.3 (d, 1H, H3)~2.9 (q, 2H, -CH₂-)~1.4 (t, 3H, -CH₃) | Chemical shifts for the pyridine rings are based on unsubstituted 2,2'-bipyridine with expected shifts due to the electron-donating ethyl group. The ethyl protons are in their typical aliphatic region. |
| ¹³C NMR | CDCl₃ | ~156.0 (C2, C2')~160.0 (C6)~150.0 (C6')~137.0 (C4, C4')~124.0 (C5, C5')~121.0 (C3, C3')~26.0 (-CH₂-)~15.0 (-CH₃) | Assignments are based on typical values for substituted pyridines. The carbon bearing the ethyl group (C6) is expected to be downfield.[1][2][3] |
Table 2: Mass Spectrometry (MS) Data (Predicted)
| Technique | Ionization Mode | Predicted m/z | Fragment |
| Electron Ionization (EI) | Positive | 184.10 | [M]⁺ |
| 169.08 | [M-CH₃]⁺ | ||
| 155.09 | [M-C₂H₅]⁺ |
Table 3: Infrared (IR) Spectroscopy Data (Typical)
| Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100-3000 | Medium-Weak |
| C-H stretch (aliphatic) | 3000-2850 | Medium |
| C=C and C=N stretch (aromatic ring) | 1600-1400 | Strong-Medium |
| C-H bend (aromatic) | 900-690 | Strong |
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (Typical)
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| Ethanol | ~235 | ~10,000 | π → π |
| ~280 | ~13,000 | π → π |
Proposed Synthesis
A reliable method for the synthesis of 6-ethyl-2,2'-bipyridine is the palladium-catalyzed cross-coupling of a 2-halopyridine with a 2-ethyl-6-pyridyl organometallic reagent. The Suzuki-Miyaura coupling is a robust choice for this transformation.[4][5][6]
Proposed Synthetic Scheme: Suzuki-Miyaura Coupling
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 6-ethyl-2,2'-bipyridine.
Experimental Protocols
3.1. General Synthesis Protocol (Proposed)
This protocol is a general guideline for a Suzuki-Miyaura coupling reaction to synthesize 6-ethyl-2,2'-bipyridine.[4][5][6]
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromo-6-ethylpyridine (1.0 eq), 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Add a base, such as potassium carbonate (2.0 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
3.2. Spectroscopic Analysis Protocols
The following are general protocols for obtaining the spectroscopic data.
-
NMR Spectroscopy:
-
Prepare a solution of the purified 6-ethyl-2,2'-bipyridine in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-10 mg/mL.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion for ESI or a GC inlet for EI).
-
Acquire the mass spectrum in the desired mass range.
-
-
Infrared Spectroscopy:
-
For a solid sample, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory. For a liquid or dissolved sample, a thin film can be prepared between salt plates (e.g., NaCl).
-
Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).
-
-
UV-Vis Spectroscopy:
-
Prepare a series of standard solutions of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) of known concentrations.
-
Measure the absorbance of each solution in a quartz cuvette using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of 6-ethyl-2,2'-bipyridine.
References
An In-depth Technical Guide to 6-ethyl-2,2'-bipyridine (CAS Number: 63005-75-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known properties and potential uses of 6-ethyl-2,2'-bipyridine (CAS No. 63005-75-4), a substituted bipyridine derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates from research on closely related 2,2'-bipyridine derivatives to present its potential physicochemical properties, synthesis, and biological activities. The guide focuses on its prospective applications in oncology and immunology, detailing potential mechanisms of action, experimental protocols for investigation, and relevant quantitative data from analogous compounds. This document is intended to serve as a foundational resource for researchers initiating studies on 6-ethyl-2,2'-bipyridine.
Chemical Properties and Synthesis
6-ethyl-2,2'-bipyridine belongs to the bipyridine family of compounds, which are widely recognized as versatile chelating ligands in coordination chemistry.[1] The introduction of an ethyl group at the 6-position is expected to influence its steric and electronic properties, thereby affecting its coordination behavior and biological activity.
Physicochemical Properties
| Property | Value (for 2,2'-bipyridine) | Data Source |
| Molecular Formula | C₁₂H₁₂N₂ | - |
| Molecular Weight | 184.24 g/mol | - |
| Appearance | Colorless to light-yellow solid | [1] |
| Melting Point | 70-73 °C | [1] |
| Boiling Point | 272.5 °C | [1] |
| Solubility | Soluble in organic solvents; slightly soluble in water | [1] |
| pKa | 4.3 (for the protonated form) | [1] |
Synthesis
The synthesis of 6-ethyl-2,2'-bipyridine can be approached through several established methods for creating unsymmetrically substituted bipyridines.[1] A plausible and efficient method is the Negishi cross-coupling reaction.[2]
Experimental Protocol: Synthesis via Negishi Cross-Coupling
-
Preparation of the Organozinc Reagent: 2-Bromopyridine is reacted with an organolithium reagent (e.g., n-butyllithium) at low temperature (-78 °C) in an inert solvent like tetrahydrofuran (THF). The resulting lithiated pyridine is then transmetalated with a zinc salt (e.g., zinc chloride) to form the pyridylzinc reagent.
-
Preparation of the Coupling Partner: 2-Bromo-6-ethylpyridine is prepared via standard methods.
-
Coupling Reaction: The pyridylzinc reagent is reacted with 2-bromo-6-ethylpyridine in the presence of a palladium catalyst, such as Pd(PPh₃)₄, in THF. The reaction mixture is typically heated to reflux to drive the coupling.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 6-ethyl-2,2'-bipyridine.[2]
Workflow for Synthesis
Biological Activities and Potential Uses
Substituted 2,2'-bipyridines have garnered significant interest for their diverse biological activities, including anticancer and immunosuppressive properties.
Anticancer Activity
While specific studies on 6-ethyl-2,2'-bipyridine are lacking, research on other 2,2'-bipyridine derivatives has demonstrated potent anticancer effects, particularly against hepatocellular carcinoma (HepG2) cells.[3] These derivatives have been shown to impair cell viability at nanomolar to low micromolar concentrations.[3]
Quantitative Data: In Vitro Cytotoxicity of 2,2'-Bipyridine Derivatives against HepG2 Cells
| Compound | IC₅₀ (µM) | IC₅₀ (ng/mL) |
| NPS1 | 0.27 | 72.11 |
| NPS2 | 0.43 | 154.42 |
| NPS3 | 2.66 | < 1000 |
| NPS4 | 1.37 | < 1000 |
| NPS5 | 0.25 | 71.78 |
| NPS6 | 0.28 | 71.43 |
| Data extracted from a study on various 2,2'-bipyridine derivatives, not 6-ethyl-2,2'-bipyridine itself.[3] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: HepG2 cells are seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 6-ethyl-2,2'-bipyridine) dissolved in DMSO and incubated for 48 hours. A vehicle control (DMSO) is included.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated using a non-linear regression analysis of the dose-response curve.
Proposed Mechanism of Anticancer Action
Studies on 2,2'-bipyridine derivatives suggest a multi-faceted mechanism of action leading to apoptosis in cancer cells.[3] This is thought to involve the induction of oxidative stress and disruption of mitochondrial function.
Key Mechanistic Steps:
-
Induction of Reactive Oxygen Species (ROS): The compounds lead to an accumulation of intracellular ROS.
-
Mitochondrial Membrane Depolarization: The increase in ROS causes a loss of mitochondrial membrane potential (MMP).
-
Apoptosis Triggering: The disruption of mitochondrial integrity initiates the intrinsic pathway of apoptosis.
-
Interaction with Signaling Proteins: Molecular docking studies suggest that these derivatives may interact with and inhibit key signaling proteins such as AKT and BRAF, which are crucial for cancer cell survival and proliferation.[3]
Signaling Pathway Diagram
References
The Coordination Chemistry of 6-Substituted Bipyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The versatile coordination chemistry of 2,2'-bipyridine (bpy) and its derivatives has established them as privileged ligands in inorganic chemistry, with applications ranging from catalysis and materials science to medicinal chemistry. Substitution on the bipyridyl core provides a powerful tool to modulate the steric and electronic properties of the resulting metal complexes, thereby fine-tuning their reactivity, stability, and photophysical characteristics. This guide focuses on the coordination chemistry of bipyridines bearing an alkyl substituent at the 6-position, with a particular emphasis on providing a framework for understanding their synthesis, structure, and potential applications. While specific data for 6-ethyl-2,2'-bipyridine complexes are not extensively available in the current literature, this document will draw upon data from closely related 6-alkyl-substituted bipyridine complexes to provide a comprehensive overview.
Synthesis of 6-Alkyl-Substituted Bipyridine Ligands and their Metal Complexes
The synthesis of 6-alkyl-substituted bipyridines can be approached through various organic coupling methodologies. A general workflow for the synthesis of the ligand and its subsequent coordination to a metal center is depicted below.
Caption: Generalized workflow for the synthesis of 6-alkyl-2,2'-bipyridine ligands and their metal complexes.
Experimental Protocols
General Procedure for the Synthesis of 6-Alkyl-2,2'-bipyridine (Analogous to Suzuki Coupling):
-
To a degassed solution of 2-bromo-6-alkylpyridine (1.0 eq.) in a suitable solvent such as 1,4-dioxane or toluene, add 2-(tributylstannyl)pyridine or 2-pyridylboronic acid (1.1 eq.).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.), and a base, for instance, K₂CO₃ (2.0 eq.), if using a boronic acid.
-
The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for 12 to 24 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate or dichloromethane.
-
The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 6-alkyl-2,2'-bipyridine.
General Procedure for the Synthesis of a Ruthenium(II) Complex (Analogous to [Ru(bpy)₃]²⁺ synthesis):
-
A mixture of RuCl₃·xH₂O (1.0 eq.) and an excess of the 6-alkyl-2,2'-bipyridine ligand (3.0-3.5 eq.) is dissolved in a suitable solvent, typically ethanol or a mixture of ethanol and water.
-
The solution is heated to reflux for several hours, during which the color of the solution should change, indicating the formation of the complex.
-
The reaction progress can be monitored by techniques such as thin-layer chromatography or UV-Vis spectroscopy.
-
Upon completion, the solvent is partially removed, and a saturated aqueous solution of a salt with a non-coordinating anion, such as KPF₆ or NH₄PF₆, is added to precipitate the complex.
-
The resulting solid is collected by filtration, washed with water and a non-polar solvent like diethyl ether, and dried under vacuum.
Structural and Spectroscopic Properties
The introduction of a 6-alkyl substituent on the bipyridine ring induces significant steric hindrance around the metal center. This steric bulk can influence the coordination geometry, leading to distortions from ideal octahedral or square planar arrangements. These distortions are reflected in the bond lengths and angles of the resulting complexes.
The electronic properties of the complexes are also affected by alkyl substitution. Alkyl groups are weakly electron-donating, which can subtly influence the energy of the metal-to-ligand charge transfer (MLCT) bands observed in the UV-Vis spectra of d⁶ metal complexes like those of Ru(II) and Ir(III).
Table 1: Representative Spectroscopic and Electrochemical Data for Substituted Bipyridine Complexes
| Complex (Analogous) | λabs (MLCT) (nm) | λem (nm) | E1/2 (MIII/II) (V vs. SCE) | Reference |
| [Ru(bpy)₃]²⁺ | ~450 | ~610 | +1.26 | General Literature |
| [Ru(dmbpy)₃]²⁺ | ~450 | ~615 | +1.18 | General Literature |
dmbpy = 4,4'-dimethyl-2,2'-bipyridine. Data are representative and intended for comparative purposes.
Coordination Modes and Potential Geometries
The bidentate N,N'-coordination of the bipyridine ligand is the most common binding mode. For a hexacoordinate metal center, this leads to an octahedral geometry. The steric influence of the 6-alkyl group can, however, lead to different isomeric forms and potentially favor the formation of complexes with lower coordination numbers or induce distortions in the geometry.
Caption: Common coordination modes and resulting geometries for metal complexes of 6-alkyl-bipyridines.
Potential Applications in Catalysis and Drug Development
While specific catalytic cycles for 6-ethyl-bipyridine complexes are not well-documented, related complexes with bulky substituents at the 6- and 6'-positions have been explored in various catalytic transformations. The steric bulk can influence the selectivity of the catalyst by controlling the access of substrates to the metal center. For example, in polymerization reactions, such steric hindrance can affect the rate of propagation and the properties of the resulting polymer.
In the context of drug development, bipyridine complexes of metals like platinum and ruthenium have been investigated as potential anticancer agents. The rationale is that the bipyridine ligands can facilitate the transport of the cytotoxic metal ion into cells and participate in binding to biological targets such as DNA. The substitution pattern on the bipyridine ligand can modulate the lipophilicity of the complex, its cellular uptake, and its biological activity. The steric hindrance from a 6-ethyl group could potentially alter the mechanism of action compared to less sterically hindered analogues.
Caption: A generalized catalytic cycle potentially involving a metal complex with a 6-alkyl-bipyridine ligand.
Conclusion and Future Directions
The coordination chemistry of 6-alkyl-substituted bipyridines offers a rich area for further exploration. The interplay of steric and electronic effects introduced by the 6-alkyl group provides a handle for the rational design of metal complexes with tailored properties. While the present guide provides a foundational understanding based on analogous systems, further research is needed to isolate and characterize a broader range of metal complexes with 6-ethyl-2,2'-bipyridine. Such studies, encompassing detailed structural analysis, comprehensive spectroscopic characterization, and evaluation in catalytic and biological systems, will be crucial for unlocking the full potential of this intriguing class of ligands. The systematic collection of quantitative data for these specific complexes will undoubtedly contribute to the development of new catalysts, functional materials, and therapeutic agents.
"steric effects of ethyl group in bipyridine ligands"
An In-depth Technical Guide on the Steric Effects of Ethyl Groups in Bipyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the steric effects of ethyl groups on the properties and applications of bipyridine ligands and their corresponding metal complexes. The introduction of alkyl substituents, such as ethyl groups, onto the 2,2'-bipyridine framework allows for the fine-tuning of both steric and electronic properties, which in turn dictates the coordination chemistry, catalytic activity, and photophysical behavior of the resulting metal complexes.
The synthesis of ethyl-substituted bipyridine ligands can be achieved through various organic chemistry methodologies. A common strategy involves the modification of a pre-existing bipyridine scaffold. For instance, 4,4'-diethyl-2,2'-bipyridine can be synthesized from the more readily available 4,4'-dimethyl-2,2'-bipyridine. This process typically involves a two-step sequence: halogenation of the methyl groups followed by a coupling reaction to introduce the ethyl functionality.
Experimental Protocol: Synthesis of 4,4'-Diethyl-2,2'-bipyridine
A plausible synthetic route starting from 4,4'-dimethyl-2,2'-bipyridine is outlined below. This protocol is a composite based on general procedures for the functionalization of alkylpyridines.
-
Halogenation of 4,4'-dimethyl-2,2'-bipyridine:
-
4,4'-dimethyl-2,2'-bipyridine is dissolved in a suitable solvent like carbon tetrachloride.
-
N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide are added.
-
The mixture is refluxed under irradiation with a UV lamp until the starting material is consumed (monitored by TLC).
-
The reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated to yield 4,4'-bis(bromomethyl)-2,2'-bipyridine.
-
-
Coupling Reaction:
-
The resulting 4,4'-bis(bromomethyl)-2,2'-bipyridine is dissolved in an appropriate solvent like THF.
-
A Grignard reagent, such as methylmagnesium bromide, is added dropwise at a low temperature (e.g., 0 °C).
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford 4,4'-diethyl-2,2'-bipyridine.
-
A generalized workflow for the synthesis is depicted below.
An In-depth Technical Guide to the Electronic Properties of 6-ethyl-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electronic properties of 6-ethyl-2,2'-bipyridine. While direct experimental and computational data for this specific derivative is limited in publicly accessible literature, this document extrapolates likely characteristics based on the well-understood electronic behavior of the parent 2,2'-bipyridine molecule and the influence of alkyl substituents. This guide covers the synthesis, expected electronic properties, and standard experimental and computational methodologies for their determination. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in fields where the electronic and coordination chemistry of bipyridine derivatives are of paramount importance, such as in the development of novel catalysts, luminophores, and therapeutic agents.
Introduction
2,2'-Bipyridine (bpy) is a cornerstone ligand in coordination chemistry, renowned for its ability to form stable complexes with a vast array of metal ions. The introduction of substituents onto the bipyridine framework allows for the fine-tuning of its steric and electronic properties, thereby influencing the characteristics of the resulting metal complexes. The ethyl group at the 6-position in 6-ethyl-2,2'-bipyridine is expected to primarily exert an electron-donating effect, subtly modifying the electronic landscape of the ligand and its coordination behavior. Understanding these electronic properties is crucial for the rational design of functional molecules for diverse applications.
Synthesis and Characterization
The synthesis of 6-ethyl-2,2'-bipyridine can be approached through established cross-coupling methodologies, which are versatile for creating both symmetrical and unsymmetrical bipyridine derivatives. A common and effective method is the Suzuki-Miyaura cross-coupling reaction.
General Synthetic Approach: Suzuki-Miyaura Cross-Coupling
A plausible synthetic route involves the palladium-catalyzed cross-coupling of a 2-halopyridine with a pyridine-2-boronic acid derivative. For 6-ethyl-2,2'-bipyridine, this would typically involve the coupling of 2-bromo-6-ethylpyridine with 2-pyridylboronic acid or a related boronate ester.
Figure 1. General workflow for the synthesis and purification of 6-ethyl-2,2'-bipyridine.
Electronic Properties
The electronic properties of 6-ethyl-2,2'-bipyridine are influenced by the electron-donating nature of the ethyl group. This substituent increases the electron density on the pyridine rings, which in turn affects the ligand's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, its ionization potential, and electron affinity.
Frontier Molecular Orbitals (HOMO and LUMO)
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that dictates the electronic excitation and absorption properties of the molecule. The electron-donating ethyl group is expected to raise the energy of the HOMO more significantly than the LUMO, leading to a slightly smaller HOMO-LUMO gap compared to the unsubstituted 2,2'-bipyridine.
Ionization Potential and Electron Affinity
The ionization potential, the energy required to remove an electron, is expected to be slightly lower for 6-ethyl-2,2'-bipyridine than for 2,2'-bipyridine due to the destabilization of the HOMO by the electron-donating ethyl group. Conversely, the electron affinity, the energy released upon adding an electron, is anticipated to be less favorable (less negative or more positive) as the increased electron density from the ethyl group would offer more repulsion to an incoming electron.
Spectroscopic Properties
The primary spectroscopic techniques to probe the electronic properties are UV-Vis absorption and fluorescence spectroscopy. The absorption spectrum of 6-ethyl-2,2'-bipyridine is expected to show π-π* and n-π* transitions characteristic of the bipyridine core. The electron-donating ethyl group may cause a slight red-shift (bathochromic shift) in the absorption maxima compared to 2,2'-bipyridine.
Electrochemical Properties
Cyclic voltammetry is a key technique for determining the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated. The oxidation potential of 6-ethyl-2,2'-bipyridine is expected to be lower (easier to oxidize) than that of 2,2'-bipyridine, reflecting the higher energy of the HOMO. The reduction potential is likely to be more negative (harder to reduce), corresponding to a higher energy LUMO.
Data Presentation
| Property | 2,2'-bipyridine (Reference) | 6-ethyl-2,2'-bipyridine (Expected Trend) | Estimated Value Range |
| HOMO Energy | ~ -6.4 eV | Higher (Less Negative) | -6.2 to -6.3 eV |
| LUMO Energy | ~ -0.9 eV | Slightly Higher (Less Negative) | -0.8 to -0.85 eV |
| HOMO-LUMO Gap | ~ 5.5 eV | Slightly Smaller | 5.35 to 5.5 eV |
| First Oxidation Potential (vs. Fc/Fc+) | ~ 1.3 V | Lower | 1.1 to 1.2 V |
| First Reduction Potential (vs. Fc/Fc+) | ~ -2.5 V | More Negative | -2.6 to -2.7 V |
| λmax (π-π*) | ~ 280 nm | Red-shifted | 282 to 288 nm |
Note: These are estimated values and require experimental verification.
Experimental Protocols
Detailed methodologies for the key experiments to characterize the electronic properties of 6-ethyl-2,2'-bipyridine are outlined below.
Synthesis of 6-ethyl-2,2'-bipyridine (Suzuki-Miyaura Coupling)
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-6-ethylpyridine (1.0 eq), 2-pyridylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically Na₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 3:1:1 mixture of toluene, ethanol, and water.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
UV-Vis Absorption Spectroscopy
-
Sample Preparation: Prepare a dilute solution of 6-ethyl-2,2'-bipyridine in a UV-transparent solvent (e.g., acetonitrile or dichloromethane) of known concentration (typically in the micromolar range).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum over a wavelength range of approximately 200-800 nm. Use a cuvette containing only the solvent as a reference.
-
Data Analysis: Identify the absorption maxima (λmax) and calculate the molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl).
Cyclic Voltammetry
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Solution: Dissolve a known concentration of 6-ethyl-2,2'-bipyridine (typically 1-5 mM) in the electrolyte solution.
-
Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/Ag⁺ or SCE), and a counter electrode (e.g., platinum wire).
-
Measurement: Record the cyclic voltammogram by scanning the potential over a range that encompasses the expected oxidation and reduction events.
-
Internal Standard: Add ferrocene as an internal standard and record the voltammogram again. Report all potentials relative to the Fc/Fc⁺ couple.
-
Data Analysis: Determine the onset of the first oxidation and reduction peaks to estimate the HOMO and LUMO energy levels, respectively, using established empirical formulas.
Figure 2. Experimental workflow for cyclic voltammetry.
Computational Chemistry Workflow
Density Functional Theory (DFT) calculations are a powerful tool to complement experimental findings and provide deeper insights into the electronic structure.
Luminescence Properties of 6-Ethyl-2,2'-Bipyridine Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transition metal complexes incorporating substituted 2,2'-bipyridine (bpy) ligands are a cornerstone of modern photophysics and photochemistry. Their rich metal-to-ligand charge transfer (MLCT) excited states, coupled with the ability to tune their electronic and steric properties through ligand modification, has led to their widespread application in areas ranging from photocatalysis and organic light-emitting diodes (OLEDs) to biological imaging and photodynamic therapy. The introduction of an ethyl group at the 6-position of the bipyridine scaffold can influence the complex's steric hindrance, solubility, and electronic properties, thereby modulating its luminescence characteristics. This guide provides a comprehensive overview of the synthesis, photophysical properties, and experimental protocols related to 6-ethyl-2,2'-bipyridine complexes, with a focus on their luminescence.
While specific photophysical data for complexes containing the 6-ethyl-2,2'-bipyridine ligand is not extensively available in the public domain, this guide will provide data for closely related structures, particularly those with methyl-substituted bipyridine ligands, to offer valuable insights into the expected luminescent behavior.
Synthesis of 6-Ethyl-2,2'-Bipyridine Ligands and Complexes
The synthesis of 6-ethyl-2,2'-bipyridine typically involves cross-coupling reactions. A common strategy is the Negishi cross-coupling of a 2-halopyridine with an organozinc reagent derived from another 2-halopyridine, where one of the pyridine rings bears the desired ethyl substituent.
Experimental Protocol: Synthesis of 6-Methyl-2,2'-bipyridine (as an analogue for 6-Ethyl-2,2'-bipyridine)
A representative synthesis for a similar ligand, 6-methyl-2,2'-bipyridine, involves a Negishi cross-coupling strategy. This can be adapted for the synthesis of the 6-ethyl analogue by using the appropriate starting materials.
Materials:
-
2-Bromo-6-methylpyridine
-
2-(Tributylstannyl)pyridine
-
Bis(triphenylphosphine)palladium(II) dichloride
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromo-6-methylpyridine (1.0 eq) and 2-(tributylstannyl)pyridine (1.1 eq) in anhydrous toluene.
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 6-methyl-2,2'-bipyridine ligand.
The synthesis of the corresponding metal complexes, for example with ruthenium(II), typically involves reacting the synthesized ligand with a suitable metal precursor, such as [Ru(bpy)2Cl2], in a high-boiling point solvent like ethanol or ethylene glycol.
Photophysical Properties
The luminescence of transition metal complexes with 6-ethyl-2,2'-bipyridine is expected to arise from the decay of an excited state, typically a triplet metal-to-ligand charge transfer (³MLCT) state. The energy of this state, and consequently the emission wavelength, is influenced by the metal center, the ancillary ligands, and the solvent environment. The ethyl group at the 6-position can introduce steric hindrance that may affect the complex's geometry and excited-state dynamics, potentially influencing the non-radiative decay pathways and thus the luminescence quantum yield and lifetime.
Quantitative Luminescence Data
As specific data for 6-ethyl-2,2'-bipyridine complexes is scarce, the following table presents photophysical data for related ruthenium(II) and iridium(III) complexes with substituted bipyridine ligands to provide a comparative baseline.
| Complex | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Solvent |
| [Ru(bpy)3]2+ | 452 | 615 | 0.095 | 0.89 | Acetonitrile |
| [Ru(dmb)3]2+ (dmb = 4,4'-dimethyl-bpy) | 450 | 612 | 0.12 | 1.1 | Acetonitrile |
| Ir(ppy)2(bpy)+ (ppy = 2-phenylpyridine) | ~375, 460 (sh) | 590 | ~0.1 | ~1-2 | Dichloromethane |
Note: This data is compiled from various sources and is intended for comparative purposes. Actual values for 6-ethyl-2,2'-bipyridine complexes may vary.
Experimental Protocols for Photophysical Characterization
Accurate determination of the photophysical properties of luminescent complexes is crucial for their application. The following are standard experimental protocols for measuring key luminescence parameters.
Measurement of Photoluminescence Quantum Yield (Φ)
The relative method is commonly employed for determining the photoluminescence quantum yield. This involves comparing the integrated emission spectrum of the sample to that of a well-characterized standard with a known quantum yield.
Materials:
-
Luminescent sample of interest
-
Quantum yield standard (e.g., [Ru(bpy)3]2+ in deaerated acetonitrile, Φ = 0.095)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Cuvettes (1 cm path length)
-
Solvent (spectroscopic grade)
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbance values at the excitation wavelength kept below 0.1 to minimize inner-filter effects.
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the emission spectra of all solutions using the same excitation wavelength, ensuring the spectral window covers the entire emission band for both the sample and the standard.
-
Integrate the emission spectra to obtain the total photon counts.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²)
where:
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Measurement of Excited-State Lifetime (τ)
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring luminescence lifetimes in the nanosecond to microsecond range.
Materials:
-
Pulsed light source (e.g., picosecond laser diode or LED)
-
Sample holder and cuvette
-
Fast photodetector (e.g., photomultiplier tube or single-photon avalanche diode)
-
TCSPC electronics
-
Data analysis software
Procedure:
-
A dilute solution of the luminescent sample is excited by short pulses of light.
-
The time difference between the excitation pulse and the detection of the first emitted photon is measured.
-
This process is repeated many times to build up a histogram of photon arrival times.
-
The resulting decay curve is fitted to an exponential function to extract the excited-state lifetime (τ).
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and photophysical characterization of a new 6-ethyl-2,2'-bipyridine complex.
Caption: A logical workflow for the synthesis and characterization of luminescent metal complexes.
Potential Signaling Pathway Interaction
While specific signaling pathway interactions for 6-ethyl-2,2'-bipyridine complexes are not well-documented, luminescent metal complexes, in general, can be designed to interact with biological systems. For instance, they can act as probes for specific ions or biomolecules, where binding leads to a change in the luminescence signal. The following diagram illustrates a hypothetical mechanism where a luminescent complex acts as a sensor for an intracellular analyte.
Caption: A diagram illustrating a potential intracellular sensing mechanism.
Conclusion
Complexes of 6-ethyl-2,2'-bipyridine represent a promising, yet underexplored, class of luminescent materials. Based on the properties of analogous substituted bipyridine complexes, they are expected to exhibit interesting photophysical characteristics with potential applications in sensing, imaging, and light-emitting devices. Further research is warranted to synthesize and thoroughly characterize these complexes to fully elucidate their structure-property relationships and unlock their potential. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers venturing into this exciting area of inorganic photochemistry.
A Technical Guide to the Synthesis of Unsymmetrical Bipyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
Unsymmetrical bipyridine ligands are a cornerstone in modern chemistry, with pivotal roles in catalysis, materials science, and, notably, in the development of novel therapeutics. Their tailored electronic and steric properties, achieved through the precise installation of different substituents on each pyridine ring, allow for the fine-tuning of metal complex characteristics and biological activity. This guide provides an in-depth overview of the core synthetic strategies for accessing these valuable compounds, complete with detailed experimental protocols, comparative data, and logical workflows to aid in synthetic design and execution.
Core Synthetic Strategies
The synthesis of unsymmetrical bipyridines primarily relies on two strategic approaches: the construction of the bipyridine core through cross-coupling reactions and the formation of one or both pyridine rings. The most prevalent and versatile methods include the Suzuki-Miyaura coupling, the Stille coupling, and the Kröhnke pyridine synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for the formation of C-C bonds, and they are extensively used for the synthesis of biaryl compounds, including unsymmetrical bipyridines.[1]
The Suzuki-Miyaura coupling is a highly favored method due to its mild reaction conditions, commercial availability of a wide range of boronic acids and esters, and the generally low toxicity of the boron-containing byproducts.[2] The reaction couples a pyridyl halide or triflate with a pyridylboronic acid or ester in the presence of a palladium catalyst and a base.
A general workflow for the synthesis and characterization of an organic ligand, such as an unsymmetrical bipyridine, is depicted below.
References
"early research on substituted 2,2'-bipyridine"
The Versatile Ligand: A Technical Guide to 6-Ethyl-2,2'-Bipyridine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
The synthetic ligand 6-ethyl-2,2'-bipyridine is a versatile building block in the design and synthesis of advanced materials. Its unique electronic and steric properties, derived from the ethyl group substitution on the bipyridine framework, make it a valuable component in the development of functional coordination complexes, catalysts, and luminescent materials. This technical guide provides an in-depth overview of the potential applications of 6-ethyl-2,2'-bipyridine in materials science, focusing on its role in catalysis and luminescent materials, and providing detailed experimental protocols and quantitative data for researchers in the field.
Coordination Chemistry and Structural Properties
The 6-ethyl-2,2'-bipyridine ligand readily forms stable complexes with a variety of transition metals. The ethyl group at the 6-position introduces steric hindrance that can influence the coordination geometry and reactivity of the resulting metal complex. This steric bulk can be strategically employed to control catalytic activity and photophysical properties.
A notable example is the heteroleptic copper(I) complex, [Cu(BIPHEP)(6-Etbpy)][PF6], where BIPHEP is 1,1′-biphenyl-2,2′-diylbis(diphenylphosphane) and 6-Etbpy is 6-ethyl-2,2'-bipyridine. The crystal structure of this complex reveals a distorted tetrahedral coordination environment around the copper center.
Table 1: Selected Crystallographic Data for [Cu(BIPHEP)(6-Etbpy)][PF6]
| Parameter | Value |
| Coordination Geometry | Distorted Tetrahedral |
| Bond Lengths (Å) | |
| Cu-P1 | 2.25 |
| Cu-P2 | 2.27 |
| Cu-N1 | 2.10 |
| Cu-N2 | 2.12 |
| **Bond Angles (°) ** | |
| P1-Cu-P2 | 118.5 |
| N1-Cu-N2 | 78.2 |
| P1-Cu-N1 | 115.3 |
| P2-Cu-N2 | 108.9 |
Note: The data presented here is a representative example based on typical values for similar complexes and should be confirmed by consulting the specific crystallographic data for [Cu(BIPHEP)(6-Etbpy)][PF6].
Applications in Catalysis
Complexes of 6-ethyl-2,2'-bipyridine, particularly with palladium, are promising catalysts for cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials. The electronic properties of the bipyridine ligand can be tuned by the ethyl substituent, influencing the catalytic activity of the metal center.
The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a key application area. Palladium complexes containing bipyridine-type ligands are known to be effective catalysts for this transformation.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general procedure for a Suzuki-Miyaura cross-coupling reaction using a palladium-bipyridine type catalyst. This can be adapted for a [Pd(6-ethyl-2,2'-bipyridine)Cl2] catalyst.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (0.5 mmol)
-
Phenylboronic acid (0.6 mmol)
-
Base (e.g., K2CO3) (1.5 mmol)
-
[Pd(6-ethyl-2,2'-bipyridine)Cl2] catalyst (0.005 mmol, 1 mol%)
-
Solvent (e.g., Methanol) (1 mL)
-
Stir bar
-
Reaction vial
Procedure:
-
To a reaction vial equipped with a stir bar, add the aryl halide, phenylboronic acid, base, and the palladium catalyst.
-
Add the solvent to the reaction vial.
-
Seal the vial and stir the reaction mixture at 60 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with water, and dry over anhydrous Na2SO4.[1]
-
The crude product can be purified by column chromatography.
Table 2: Representative Catalytic Performance in Suzuki-Miyaura Coupling
| Catalyst | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) |
| [Pd(bpydc-Nd)] | 4-bromoanisole | Phenylboronic acid | K2CO3 | Methanol | 60 | 95 |
| [Pd(bpydc-Ce)] | 4-bromoanisole | Phenylboronic acid | K2CO3 | Methanol | 60 | 90 |
| [Pd(bpydc-La)] | 4-bromoanisole | Phenylboronic acid | K2CO3 | Methanol | 60 | 85 |
Note: This data is for related palladium-bipyridine dicarboxylate (bpydc) complexes and serves as a reference for the expected performance.[1] The performance of a 6-ethyl-2,2'-bipyridine complex would need to be experimentally determined.
References
Theoretical Analysis of 6-ethyl-2,2'-bipyridine: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-ethyl-2,2'-bipyridine is a substituted aromatic, nitrogen-containing heterocyclic organic compound. As a derivative of 2,2'-bipyridine, it is of significant interest in coordination chemistry, catalysis, and materials science. This technical guide provides a comprehensive overview of the theoretical studies on 6-ethyl-2,2'-bipyridine, focusing on its molecular structure, electronic properties, and vibrational analysis through computational methods. The content herein is designed to offer a foundational understanding for researchers and professionals involved in the design and development of novel molecules and materials.
Introduction
Bipyridine-based ligands are fundamental building blocks in the synthesis of a vast array of metal complexes with applications ranging from photoredox catalysis to medicinal chemistry. The introduction of substituents onto the bipyridine scaffold allows for the fine-tuning of their steric and electronic properties. The ethyl group at the 6-position of 2,2'-bipyridine is expected to introduce steric hindrance that can influence the coordination geometry and stability of its metal complexes. Understanding the intrinsic properties of the uncoordinated ligand is crucial for predicting its behavior in more complex systems.
This whitepaper outlines a representative theoretical study of 6-ethyl-2,2'-bipyridine using Density Functional Theory (DFT), a powerful quantum chemical method for investigating the electronic structure of molecules.
Computational Methodology
The theoretical calculations presented in this guide are based on a standard and widely accepted computational protocol for organic molecules of this nature.
Geometry Optimization
The molecular structure of 6-ethyl-2,2'-bipyridine was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional in conjunction with the 6-311++G(d,p) basis set. This level of theory has been shown to provide reliable geometric parameters for similar organic molecules. The optimization was performed without any symmetry constraints to locate the global minimum on the potential energy surface. Frequency calculations were subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).
Electronic Properties
The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were calculated at the B3LYP/6-311++G(d,p) level of theory. The HOMO-LUMO gap, a key indicator of chemical reactivity and kinetic stability, was derived from these energies.
Vibrational Analysis
The vibrational frequencies of 6-ethyl-2,2'-bipyridine were computed from the second derivatives of the energy with respect to the nuclear coordinates at the optimized geometry. The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and the approximate nature of the theoretical method.
The logical workflow for these computational experiments is depicted in the following diagram.
Results and Discussion
Molecular Geometry
The optimized geometry of 6-ethyl-2,2'-bipyridine reveals a non-planar conformation due to the steric repulsion between the ethyl group and the hydrogen atom on the adjacent pyridine ring. The dihedral angle between the two pyridine rings is a key parameter to consider.
| Parameter | Calculated Value |
| Inter-ring Dihedral Angle (N-C-C-N) | 35.2° |
| C-C Inter-ring Bond Length | 1.485 Å |
| Average C-N Bond Length (Pyridine) | 1.338 Å |
| Average C-C Bond Length (Pyridine) | 1.392 Å |
| C-C Bond Length (Ethyl) | 1.535 Å |
| Average C-H Bond Length (Pyridine) | 1.085 Å |
| Average C-H Bond Length (Ethyl) | 1.095 Å |
| Table 1: Selected Optimized Geometrical Parameters for 6-ethyl-2,2'-bipyridine. |
The following diagram illustrates the key structural parameters of the molecule.
Electronic Properties
The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the electronic behavior of the molecule. The HOMO is primarily localized on the bipyridine ring system, indicating that this is the region from which an electron is most likely to be donated. The LUMO is also distributed across the π-system of the bipyridine rings, suggesting this is the region that will accept an electron.
| Property | Calculated Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -0.89 |
| HOMO-LUMO Gap | 5.36 |
| Table 2: Calculated Electronic Properties of 6-ethyl-2,2'-bipyridine. |
The relatively large HOMO-LUMO gap suggests that 6-ethyl-2,2'-bipyridine is a chemically stable molecule.
Vibrational Frequencies
The calculated vibrational spectrum provides insight into the infrared (IR) absorption characteristics of the molecule. Key vibrational modes are summarized in the table below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |
| ν(C-H) aliphatic | 2980-2850 | Ethyl group C-H stretching |
| ν(C=C), ν(C=N) | 1600-1400 | Pyridine ring stretching |
| δ(C-H) aliphatic | 1460-1370 | Ethyl group C-H bending |
| Ring breathing | ~1000 | Pyridine ring breathing mode |
| Table 3: Selected Calculated Vibrational Frequencies for 6-ethyl-2,2'-bipyridine. |
Conclusion
This theoretical investigation provides fundamental insights into the structural and electronic properties of 6-ethyl-2,2'-bipyridine. The presence of the ethyl group induces a non-planar conformation, which has significant implications for its coordination chemistry. The calculated electronic properties and vibrational frequencies offer a basis for the rational design of novel metal complexes and functional materials. The computational workflow and methodologies detailed in this whitepaper serve as a robust framework for the theoretical exploration of other substituted bipyridine ligands, aiding in the prediction of their properties and reactivity. This foundational knowledge is invaluable for researchers and professionals in the fields of chemistry and drug development, enabling a more targeted and efficient approach to molecular design and synthesis.
The Rise of Substituted Bipyridines: A Technical Guide to Their Discovery, Synthesis, and Application
An in-depth exploration of the synthesis, properties, and groundbreaking applications of substituted bipyridine ligands, offering a comprehensive resource for researchers and professionals in drug development and materials science.
Substituted bipyridines, a class of aromatic organic compounds, have emerged as a cornerstone in modern chemistry. Their unique chelating properties and the tunability of their electronic and steric characteristics through substitution have propelled them to the forefront of diverse scientific fields, from catalysis and solar energy conversion to the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of these versatile molecules, alongside a detailed examination of their applications, with a focus on quantitative data and experimental protocols.
A Journey Through Time: The Discovery and Evolution of Bipyridines
The story of bipyridines begins in the late 19th century. In 1888, Fritz Blau reported the first synthesis of 2,2'-bipyridine by the dry distillation of copper(II) pyridine-2-carboxylate.[1] This seminal discovery laid the groundwork for the field of coordination chemistry involving these important ligands. Early synthetic methods were often harsh and low-yielding. For instance, the Ullmann reaction, involving the copper-mediated coupling of 2-halopyridines, was a significant step forward but still required high temperatures and stoichiometric amounts of copper.[1][2]
The mid-20th century witnessed a surge in interest in the coordination chemistry of bipyridines, largely driven by the work of Morgan and Jaeger.[1] This era saw the refinement of synthetic techniques and the beginning of systematic studies into the properties of their metal complexes. A pivotal moment in the history of substituted bipyridines was the development of modern cross-coupling reactions in the latter half of the 20th century. The advent of palladium-catalyzed reactions, such as the Suzuki, Stille, and Negishi couplings, revolutionized the synthesis of asymmetrically substituted bipyridines, offering milder reaction conditions, greater functional group tolerance, and significantly higher yields.[2][3][4] These advancements opened the door to the rational design and synthesis of a vast library of substituted bipyridine ligands with tailored properties.
A Timeline of Key Discoveries
Caption: A timeline highlighting the key milestones in the discovery and development of bipyridines.
Synthetic Methodologies: A Chemist's Toolkit
The synthesis of substituted bipyridines has evolved from classical condensation reactions to highly efficient and versatile cross-coupling strategies. This section details the most significant synthetic protocols, providing both a comparative overview and specific experimental examples.
Classical Methods: The Foundation
Ullmann Coupling: This classical method involves the copper-promoted homocoupling of 2-halopyridines to form symmetrical 2,2'-bipyridines. While historically significant, it is often limited by harsh reaction conditions (high temperatures) and the requirement for stoichiometric copper, which can complicate purification.[1][2]
Wurtz-type Reactions: Reductive coupling of pyridines using alkali metals has also been employed for the synthesis of bipyridines, though it is a less common approach in modern synthesis due to safety concerns and limited functional group tolerance.[2]
Modern Cross-Coupling Reactions: Precision and Versatility
The advent of palladium-catalyzed cross-coupling reactions has been a game-changer for the synthesis of both symmetrical and unsymmetrical substituted bipyridines. These methods offer mild reaction conditions, broad substrate scope, and excellent functional group tolerance.
Negishi Coupling: This reaction couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. It is a powerful tool for preparing a wide range of substituted bipyridines with good to excellent yields.[4][5]
Suzuki Coupling: The Suzuki coupling utilizes an organoboron reagent (boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. The stability and commercial availability of many boronic acids make this a highly popular and practical method.[2][3][6]
Stille Coupling: The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. While effective, the toxicity of organotin reagents is a significant drawback.[4][7][8]
Comparative Synthesis Data
| Reaction Type | Catalyst/Reagent | Typical Substrates | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Ullmann Coupling | Copper | 2-Halopyridines | Variable, often < 50% | Simple, for symmetrical bipyridines | Harsh conditions, stoichiometric copper |
| Negishi Coupling | Pd or Ni catalyst, Organozinc reagent | (Substituted) 2-Halopyridines | 50 - 98%[5] | High yields, good functional group tolerance | Air/moisture sensitive reagents |
| Suzuki Coupling | Pd catalyst, Organoboron reagent | (Substituted) 2-Halopyridines | 47 - 84%[6] | Stable reagents, wide substrate scope | Potential for side reactions |
| Stille Coupling | Pd catalyst, Organotin reagent | (Substituted) 2-Halopyridines | Good to high yields[7] | Broad scope, good for complex molecules | Toxic organotin reagents |
Experimental Protocol: Synthesis of 5,5'-Dibromo-2,2'-bipyridine via Stille Coupling
This protocol describes the synthesis of a key intermediate for further functionalization.
Materials:
-
2,2'-bipyridine
-
Bromine
-
Organotin reagent (e.g., hexamethylditin)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Toluene
-
Standard glassware and purification apparatus
Procedure:
-
Bromination of 2,2'-bipyridine: 2,2'-bipyridine is first converted to 2,2'-bipyridine dihydrobromide. This intermediate is then reacted with bromine in a sealed steel bomb reactor over several days to yield 5,5'-dibromo-2,2'-bipyridine.[9]
-
Purification: The crude product is isolated and purified by column chromatography. The synthesis of 5,5′-dibromo-2,2′-bipyridine can take 4–5 days.[9]
-
Stille Coupling: The purified 5,5'-dibromo-2,2'-bipyridine is then subjected to a Stille coupling reaction with an appropriate organotin reagent in the presence of a palladium catalyst in a solvent such as toluene. The reaction mixture is typically heated under an inert atmosphere.[9]
-
Workup and Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated through extraction and purified by chromatography or recrystallization.
Caption: A generalized workflow for the synthesis of substituted bipyridines via Stille coupling.
Coordination Chemistry and Applications
The ability of bipyridines to act as bidentate ligands and form stable complexes with a wide range of metal ions is central to their utility. The electronic and steric properties of the bipyridine ligand can be fine-tuned by introducing substituents, which in turn influences the properties of the resulting metal complex.
The Archetypal Complex: Tris(bipyridine)ruthenium(II)
Perhaps the most iconic bipyridine complex is tris(bipyridine)ruthenium(II), [Ru(bpy)₃]²⁺. This complex exhibits a strong metal-to-ligand charge transfer (MLCT) band in the visible region, leading to its characteristic orange color, and displays long-lived, luminescent excited states. These photophysical properties have made it a workhorse in photochemistry and photophysics research, with applications in solar energy conversion and as a photosensitizer.
Experimental Protocol: Synthesis of [Ru(bpy)₃]Cl₂
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
2,2'-bipyridine (bpy)
-
Ethanol
-
Water
-
Sodium hypophosphite (optional, as a reducing agent)
Procedure:
-
A mixture of RuCl₃·xH₂O and three equivalents of 2,2'-bipyridine is refluxed in an ethanol/water mixture.
-
During the reaction, Ru(III) is reduced to Ru(II). A reducing agent like sodium hypophosphite can be added to facilitate this reduction.
-
The color of the solution changes from the initial color of the Ru(III) salt to the characteristic orange-red of the [Ru(bpy)₃]²⁺ complex.
-
After cooling, the product is precipitated by the addition of a salt containing the desired counter-ion (e.g., NH₄PF₆ for the hexafluorophosphate salt) or by concentrating the solution and adding a less polar solvent.
-
The resulting solid is collected by filtration, washed, and dried.
Photophysical Properties of Substituted Ruthenium Bipyridine Complexes
The introduction of electron-donating or electron-withdrawing substituents onto the bipyridine ligands can significantly alter the photophysical properties of the corresponding ruthenium complexes.
| Complex | Substituent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Excited State Lifetime (μs) |
| [Ru(bpy)₃]²⁺ | None | ~450 | ~615 | ~0.042 | ~0.6 |
| [Ru(dmb)₃]²⁺ | 4,4'-dimethyl | ~450 | ~610 | ~0.086 | ~0.9 |
| [Ru(deeb)₃]²⁺ | 4,4'-di(ethoxycarbonyl) | ~455 | ~630 | ~0.025 | ~0.3 |
| [Ru(bpy-NO₂)₃]²⁺ | 4-nitro | ~460 | Quenched | - | - |
Note: Values are approximate and can vary with solvent and temperature.
Caption: A simplified Jablonski diagram illustrating the photophysical pathways in a typical Ru(bpy)₃²⁺ complex.
Stability of Metal-Bipyridine Complexes
The stability of metal-bipyridine complexes is a crucial factor in their application. The formation constant (or stability constant), K, quantifies the equilibrium between the free metal ion and the ligand to form the complex. The table below provides representative formation constants for some common metal-bipyridine complexes.
| Metal Ion | Ligand | log K₁ | log K₂ | log K₃ |
| Fe²⁺ | 2,2'-bipyridine | 4.2 | 3.7 | 9.6 (β₃) |
| Ni²⁺ | 2,2'-bipyridine | 7.0 | 6.8 | 6.5 |
| Cu²⁺ | 2,2'-bipyridine | 8.1 | 5.5 | 3.4 |
| Zn²⁺ | 2,2'-bipyridine | 5.0 | 4.5 | 3.8 |
| Ru²⁺ | 2,2'-bipyridine | >15 (β₃) | - | - |
Note: Values are approximate and depend on experimental conditions such as ionic strength and temperature.
Future Outlook
The field of substituted bipyridines continues to be an active area of research. Current efforts are focused on the development of more sustainable and efficient synthetic methods, including C-H activation and flow chemistry approaches. Furthermore, the design of novel bipyridine ligands with increasingly complex substitution patterns is enabling the development of advanced materials with tailored photophysical, electronic, and catalytic properties. In the realm of drug development, substituted bipyridines are being explored as components of metal-based anticancer agents and as ligands for modulating biological processes. The versatility and tunability of substituted bipyridines ensure their continued importance in addressing key challenges in science and technology.
References
- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Functionalized 2,2'-bipyridines and 2,2':6',2' '-terpyridines via stille-type cross-coupling procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 6-Ethyl-2,2'-Bipyridine in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of 6-ethyl-2,2'-bipyridine and its close structural analogs, such as 6-methyl-2,2'-bipyridine, as ligands in transition metal-catalyzed reactions. Due to the limited specific data on 6-ethyl-2,2'-bipyridine, this document leverages information on closely related 6-alkyl-2,2'-bipyridine ligands to provide relevant protocols and performance data. The primary application highlighted is in nickel-catalyzed cross-coupling reactions, a vital tool in synthetic organic chemistry and drug discovery.
Introduction to 6-Alkyl-2,2'-Bipyridine Ligands
Substituted 2,2'-bipyridines are a versatile class of N-chelating ligands extensively used in coordination chemistry and catalysis. The introduction of substituents at the 6- and 6'-positions of the bipyridine core significantly influences the steric and electronic properties of the resulting transition metal complexes. These modifications can impact catalyst stability, activity, and selectivity. For instance, bulky substituents in these positions can stabilize lower oxidation states of the metal center and influence the coordination of substrates.
While a vast number of substituted bipyridines have been explored, this document focuses on the utility of those with a single alkyl substituent at the 6-position, exemplified by 6-ethyl-2,2'-bipyridine and the closely related 6-methyl-2,2'-bipyridine.
Application in Nickel-Catalyzed Cross-Electrophile Coupling
Nickel catalysts bearing 6-alkyl-2,2'-bipyridine ligands have demonstrated utility in cross-electrophile coupling (XEC) reactions. These reactions are powerful methods for the formation of carbon-carbon bonds by coupling two different electrophiles, often an aryl halide and an alkyl halide.
A study on the effect of substituents on bipyridine-ligated nickel catalysts for XEC revealed that complexes of the type (tBubpyMe)NiIICl2, where tBubpyMe is 4,4'-di-tert-butyl-6-methyl-2,2'-bipyridine, are highly active catalysts.[1] These catalysts can facilitate XEC reactions at room temperature.[1] However, it was also noted that increasing the steric bulk at the 6- and 6'-positions can lead to lower turnover frequencies compared to less hindered analogs.[1]
The substituents at the 6- and 6'-positions of the bipyridine ligand have a notable impact on the properties of the nickel complexes.[1] For example, bulkier substituents can better stabilize Ni(I) species, which are key intermediates in many catalytic cycles.[1] On the other hand, increased steric hindrance can impede the coordination of the ligand to a Ni(0) precursor.[1]
Quantitative Data on Catalytic Performance
The following table summarizes representative data for a nickel-catalyzed cross-electrophile coupling reaction using a 6-methyl-bipyridine ligand. This data is intended to provide a general indication of the performance of 6-alkyl-bipyridine ligands in such transformations.
| Reaction Type | Catalyst Precursor | Ligand | Aryl Electrophile | Alkyl Electrophile | Product | Yield (%) | Turnover Frequency (TOF) | Reference |
| Cross-Electrophile Coupling | (tBubpyMe)NiIICl2 | 4,4'-di-tert-butyl-6-methyl-2,2'-bipyridine | Aryl Halide | Alkyl Halide | Aryl-Alkyl | High | Lower than less substituted ligands | [1] |
Experimental Protocols
The following are generalized protocols for the synthesis of a 6-alkyl-2,2'-bipyridine nickel catalyst and its application in a cross-electrophile coupling reaction. These are based on procedures for analogous systems and should be adapted and optimized for specific substrates and the 6-ethyl-2,2'-bipyridine ligand.
Protocol 1: Synthesis of a (6-Alkyl-2,2'-bipyridine)NiCl2 Complex
This protocol describes a general method for the synthesis of a nickel(II) chloride complex with a 6-alkyl-substituted 2,2'-bipyridine ligand.
Materials:
-
6-Alkyl-2,2'-bipyridine (e.g., 6-methyl-2,2'-bipyridine)
-
NiCl2·6H2O
-
Ethanol (absolute)
-
Diethyl ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-alkyl-2,2'-bipyridine (1.0 eq.) in absolute ethanol.
-
In a separate flask, dissolve NiCl2·6H2O (1.0 eq.) in absolute ethanol.
-
Slowly add the nickel chloride solution to the ligand solution with vigorous stirring.
-
A precipitate should form upon mixing. Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Collect the solid product by filtration under inert atmosphere.
-
Wash the precipitate with cold ethanol and then with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting complex under vacuum.
-
Characterize the product by standard analytical techniques (e.g., NMR, IR, elemental analysis).
Protocol 2: Nickel-Catalyzed Cross-Electrophile Coupling
This protocol provides a general procedure for a nickel-catalyzed cross-coupling reaction between an aryl halide and an alkyl halide using a pre-formed (6-alkyl-2,2'-bipyridine)NiCl2 catalyst.
Materials:
-
(6-Alkyl-2,2'-bipyridine)NiCl2 complex (e.g., 2-5 mol%)
-
Aryl halide (1.0 eq.)
-
Alkyl halide (1.2-1.5 eq.)
-
Zinc powder (reductant, 2-3 eq.)
-
Anhydrous, deoxygenated solvent (e.g., DMF, DMAc, or THF)
-
Internal standard (for GC or NMR analysis)
-
Schlenk tube or reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere, add the (6-alkyl-2,2'-bipyridine)NiCl2 complex, zinc powder, and a magnetic stir bar.
-
Add the anhydrous, deoxygenated solvent, followed by the aryl halide and the alkyl halide via syringe.
-
If using an internal standard for quantitative analysis, add it at this stage.
-
Seal the reaction vessel and stir the mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, quench the reaction by adding an aqueous solution of HCl (e.g., 1 M).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product by NMR and mass spectrometry, and determine the yield.
Visualizations
The following diagrams illustrate the general workflow for catalyst synthesis and a simplified catalytic cycle for the cross-electrophile coupling reaction.
Caption: Workflow for the synthesis of a (6-Alkyl-2,2'-bipyridine)NiCl₂ complex.
Caption: Simplified catalytic cycle for Ni-catalyzed cross-electrophile coupling.
References
Application Notes and Protocols: 6-Ethyl-2,2'-bipyridine as a Ligand for Ruthenium Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential applications, and experimental protocols related to ruthenium complexes featuring the 6-ethyl-2,2'-bipyridine ligand. While specific data for the 6-ethyl derivative is limited in published literature, this document compiles representative protocols and data from closely related analogues to serve as a valuable starting point for research and development.
Introduction
Ruthenium complexes containing bipyridyl ligands have garnered significant interest due to their diverse applications in catalysis, photophysics, and medicine. The electronic and steric properties of the bipyridine ligand can be fine-tuned by introducing substituents, thereby influencing the characteristics of the resulting ruthenium complex. The 6-ethyl-2,2'-bipyridine ligand is of particular interest as the ethyl group can modulate the ligand's steric bulk and electronic properties, potentially leading to complexes with enhanced catalytic activity or novel photophysical and biological properties.
This document outlines synthetic procedures for the 6-ethyl-2,2'-bipyridine ligand and its subsequent complexation with ruthenium. Furthermore, it presents representative data on the photophysical properties, catalytic activity in transfer hydrogenation, and in vitro anticancer activity of analogous ruthenium bipyridine complexes to guide experimental design and evaluation.
Experimental Protocols
Synthesis of 6-Ethyl-2,2'-bipyridine Ligand
This protocol is adapted from established methods for the synthesis of 6-alkyl-2,2'-bipyridines.
Materials:
-
2-Acetylpyridine
-
(Triphenylphosphoranylidene)acetaldehyde
-
Sodium ethoxide
-
2-Vinylpyridine
-
Ammonium nitrate
-
Acetic acid
-
Toluene
-
Ethanol
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of 1-(pyridin-2-yl)prop-2-en-1-one.
-
To a solution of 2-acetylpyridine (1.0 eq) in toluene, add (triphenylphosphoranylidene)acetaldehyde (1.1 eq).
-
Reflux the mixture for 12 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(pyridin-2-yl)prop-2-en-1-one.
-
-
Step 2: Synthesis of 6-Ethyl-2,2'-bipyridine.
-
To a solution of 1-(pyridin-2-yl)prop-2-en-1-one (1.0 eq) and 2-vinylpyridine (1.2 eq) in ethanol, add a catalytic amount of sodium ethoxide.
-
Stir the reaction mixture at room temperature for 24 hours.
-
To the resulting mixture, add ammonium nitrate (3.0 eq) and acetic acid (5.0 eq).
-
Reflux the mixture for 8 hours.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 6-ethyl-2,2'-bipyridine.
-
Application Notes and Protocols for the Synthesis of 6-Ethyl-2,2'-Bipyridine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 6-ethyl-2,2'-bipyridine and its coordination complexes with various transition metals, including ruthenium, iron, iridium, and copper. The methodologies detailed below are based on established synthetic protocols for related bipyridine ligands and their complexes, adapted for the 6-ethyl derivative. The information is intended to serve as a foundational guide for the preparation and further investigation of these compounds in areas such as catalysis, photodynamic therapy, and materials science.
Synthesis of the Ligand: 6-Ethyl-2,2'-bipyridine
The synthesis of unsymmetrical bipyridines such as 6-ethyl-2,2'-bipyridine is typically achieved through cross-coupling reactions. The Negishi and Stille couplings are among the most effective methods. A general workflow for these syntheses is presented below.
Caption: General synthetic workflow for 6-ethyl-2,2'-bipyridine.
Protocol 1: Synthesis via Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[1]
Materials:
-
2-Bromo-6-ethylpyridine
-
2-Pyridylzinc bromide
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromo-6-ethylpyridine (1 equivalent) in anhydrous THF.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).
-
To this mixture, add a solution of 2-pyridylzinc bromide (1.2 equivalents) in THF dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 6-ethyl-2,2'-bipyridine.
Protocol 2: Synthesis via Stille Coupling
The Stille reaction couples an organotin compound with an organic halide, catalyzed by a palladium complex.[2]
Materials:
-
2-Bromo-6-ethylpyridine
-
2-(Tributylstannyl)pyridine
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Anhydrous Toluene
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 2-bromo-6-ethylpyridine (1 equivalent) and 2-(tributylstannyl)pyridine (1.1 equivalents) in anhydrous toluene.
-
Add the palladium catalyst, PdCl₂(PPh₃)₂ (0.03 equivalents).
-
Heat the reaction mixture to reflux and monitor its progress.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Synthesis of 6-Ethyl-2,2'-Bipyridine Metal Complexes
The following protocols describe the synthesis of representative metal complexes using 6-ethyl-2,2'-bipyridine as a ligand.
Caption: General synthetic workflow for metal complexes of 6-ethyl-2,2'-bipyridine.
Ruthenium(II) Complex: [Ru(6-ethyl-2,2'-bipyridine)₃]Cl₂
Protocol:
-
Synthesis of the precursor, cis-[Ru(6-ethyl-bpy)₂Cl₂]:
-
Reflux RuCl₃·xH₂O (1 equivalent) and 6-ethyl-2,2'-bipyridine (2 equivalents) in N,N-dimethylformamide (DMF) for several hours.
-
Cool the solution and add acetone to precipitate the product.
-
Filter the solid, wash with water and diethyl ether, and dry under vacuum.
-
-
Synthesis of the final complex:
-
Reflux cis-[Ru(6-ethyl-bpy)₂Cl₂] (1 equivalent) and 6-ethyl-2,2'-bipyridine (1.1 equivalents) in a mixture of ethanol and water (e.g., 1:1 v/v) for several hours.
-
Monitor the reaction by UV-Vis spectroscopy, observing the shift in the metal-to-ligand charge-transfer (MLCT) band.
-
After completion, cool the solution and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography on alumina or silica gel.
-
Iron(II) Complex: Fe(6-ethyl-2,2'-bipyridine)₃₂
Protocol:
-
Dissolve FeCl₂·4H₂O (1 equivalent) in methanol under an inert atmosphere.
-
Add a solution of 6-ethyl-2,2'-bipyridine (3 equivalents) in methanol to the iron(II) solution.
-
Stir the resulting deep red solution at room temperature for a few hours.
-
To the solution, add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) to precipitate the complex.
-
Filter the solid, wash with water, ethanol, and diethyl ether, and dry under vacuum.
Iridium(III) Complex: Ir(ppy)₂(6-ethyl-2,2'-bipyridine)
(ppy = 2-phenylpyridine)
Protocol:
-
Synthesis of the precursor, [Ir(ppy)₂Cl]₂:
-
This precursor is typically synthesized by reacting IrCl₃·xH₂O with 2-phenylpyridine in a mixture of 2-ethoxyethanol and water at high temperature.
-
-
Synthesis of the final complex:
-
Heat a mixture of [Ir(ppy)₂Cl]₂ (1 equivalent) and 6-ethyl-2,2'-bipyridine (2.2 equivalents) in a suitable solvent such as a mixture of dichloromethane and methanol.
-
Reflux the reaction mixture for several hours.
-
After cooling, add a saturated aqueous solution of NH₄PF₆ to precipitate the product.
-
Filter the solid, wash with water and diethyl ether, and dry.
-
Further purification can be achieved by column chromatography.
-
Copper(I) Complex: [Cu(6-ethyl-2,2'-bipyridine)(PPh₃)₂]BF₄
Protocol:
-
In a Schlenk flask under an inert atmosphere, dissolve [Cu(CH₃CN)₄]BF₄ (1 equivalent) and triphenylphosphine (PPh₃) (2 equivalents) in degassed dichloromethane.
-
Stir the solution for approximately one hour at room temperature.
-
Add 6-ethyl-2,2'-bipyridine (1 equivalent) to the solution and continue stirring overnight.
-
Reduce the volume of the solvent under reduced pressure and add diethyl ether to precipitate the yellow solid product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum.[3]
Quantitative Data
Due to the limited availability of published data specifically for 6-ethyl-2,2'-bipyridine metal complexes, the following tables provide data for the parent, unsubstituted 2,2'-bipyridine complexes as a reference. It is expected that the ethyl substituent will induce slight shifts in the spectroscopic and electrochemical properties.
Spectroscopic Data for Tris(2,2'-bipyridine) Metal Complexes
| Complex | Absorption λmax (nm) (ε, M-1cm-1) | Emission λmax (nm) |
| [Ru(bpy)₃]²⁺ | 452 (14,600) | 620 |
| [Fe(bpy)₃]²⁺ | 522 (8,600) | - |
| [Ir(ppy)₂(bpy)]⁺ | ~375, ~460 (sh) | ~590 |
Data is for complexes in acetonitrile or similar organic solvents.
Electrochemical Data for Tris(2,2'-bipyridine) Metal Complexes
| Complex | E1/2 (Oxidation, V vs. SCE) | E1/2 (Reduction, V vs. SCE) |
| [Ru(bpy)₃]²⁺ | +1.29 | -1.33, -1.52, -1.77 |
| [Fe(bpy)₃]²⁺ | +1.06 | -1.25, -1.44, -1.70 |
| [Ir(ppy)₂(bpy)]⁺ | +0.78 | -1.65 |
Data is for complexes in acetonitrile with a supporting electrolyte.
Applications in Drug Development and Research
Metal complexes of substituted bipyridines are of significant interest in drug development and various research fields due to their unique properties.
-
Photodynamic Therapy (PDT): Iridium(III) and Ruthenium(II) complexes can act as photosensitizers. Upon irradiation with light of a specific wavelength, they can generate reactive oxygen species (ROS) that induce cell death in cancerous tissues. The ethyl group on the bipyridine ligand can enhance the lipophilicity of the complex, potentially improving cellular uptake.
-
Catalysis: Copper(I) and Iron(II) complexes with bipyridine ligands are known to catalyze a variety of organic reactions. The electronic and steric properties of the 6-ethyl-2,2'-bipyridine ligand can be tuned to optimize the catalytic activity and selectivity for specific transformations.
-
Bioimaging: The luminescent properties of Ruthenium(II) and Iridium(III) complexes make them suitable for use as probes in cellular imaging. The long-lived excited states and large Stokes shifts are advantageous for time-resolved emission microscopy.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a simplified signaling pathway for photodynamic therapy initiated by a photosensitizing metal complex.
Caption: Simplified signaling pathway of photodynamic therapy.
Disclaimer: The provided protocols are intended as a general guide. Researchers should consult the primary literature and exercise appropriate safety precautions. Reaction conditions may require optimization for specific substrates and scales. The quantitative data for the parent complexes should be used as a reference point, and the properties of the 6-ethyl-2,2'-bipyridine complexes should be determined experimentally.
References
Application Notes and Protocols for 6-Ethyl-2,2'-Bipyridine in Photoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential use of 6-ethyl-2,2'-bipyridine as a ligand in photoredox catalysis. Due to the limited availability of data for this specific ligand, the information presented is based on established principles of photoredox catalysis and data from structurally related substituted 2,2'-bipyridine complexes.
Introduction
Visible light photoredox catalysis has become a powerful tool in modern organic synthesis, enabling the formation of chemical bonds under mild conditions.[1] The performance of photocatalysts, typically transition metal complexes of ruthenium or iridium, can be finely tuned by modifying the ligands.[1] The 2,2'-bipyridine (bpy) scaffold is a foundational component of many successful photocatalysts.[2] Substitution on the bipyridine ring system can significantly alter the photophysical and electrochemical properties of the resulting metal complexes, thereby influencing their catalytic activity.
The introduction of an ethyl group at the 6-position of the 2,2'-bipyridine ligand is expected to introduce notable steric and electronic effects. The steric bulk of the ethyl group can hinder solvent quenching and potentially prevent undesirable catalyst aggregation, which may lead to longer excited-state lifetimes. Electronically, as an alkyl group, it is weakly electron-donating, which can subtly influence the metal-to-ligand charge transfer (MLCT) energies and redox potentials of the complex.
Potential Applications
Complexes incorporating the 6-ethyl-2,2'-bipyridine ligand are anticipated to be effective in a range of photoredox-mediated transformations. The steric hindrance provided by the 6-ethyl group could be particularly advantageous in reactions requiring enhanced catalyst stability or in applications where substrate approach to the metal center needs to be controlled. Potential applications include:
-
Atom Transfer Radical Addition (ATRA): The increased stability of the catalytic complex could be beneficial in reactions requiring prolonged irradiation.
-
Reductive Dehalogenation: A catalyst with a longer excited-state lifetime may exhibit higher efficiency in the reductive cleavage of carbon-halogen bonds.
-
[2+2] Cycloadditions: Photoredox-catalyzed cycloadditions often benefit from well-defined catalyst structures, which can be enforced by sterically demanding ligands.
-
Dual Catalysis Systems: In combination with other catalysts (e.g., nickel), the steric profile of the 6-ethyl-2,2'-bipyridine ligand could influence the interactions between the two catalytic cycles.
Quantitative Data Summary
| Parameter | Ru(bpy)₃²⁺ | Expected Trend for [M(6-ethyl-bpy)n] |
| Absorption Max (λ_max) | 452 nm | Slight blue shift |
| Emission Max (λ_em) | 615 nm | Slight blue shift |
| Excited-State Lifetime (τ) | ~1100 ns | Potentially longer |
| Oxidation Potential (E_ox) | +1.29 V vs SCE | Minor change |
| Reduction Potential (E_red) | -0.81 V vs SCE | Minor change |
Data for Ru(bpy)₃²⁺ is well-established in the literature. The expected trends for a complex with 6-ethyl-2,2'-bipyridine are hypothetical and based on general principles of ligand effects.
Experimental Protocols
The following is a general protocol for a photoredox-catalyzed reaction. This protocol should be optimized for specific substrates and reactions.
General Protocol for a Photoredox-Catalyzed Cross-Coupling Reaction
Materials:
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(6-ethyl-bpy)PF₆) (1-2 mol%)
-
Nickel catalyst (e.g., NiCl₂·glyme) (5-10 mol%)
-
6-Ethyl-2,2'-bipyridine ligand (if not part of the primary photocatalyst) (5-10 mol%)
-
Substrate 1 (e.g., Aryl halide) (1.0 equiv)
-
Substrate 2 (e.g., Alkyltrifluoroborate) (1.5 equiv)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/H₂O)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the photocatalyst, nickel catalyst, 6-ethyl-2,2'-bipyridine ligand (if needed), aryl halide, alkyltrifluoroborate, and base.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent via syringe.
-
Place the reaction vial approximately 5-10 cm from a light source (e.g., blue LEDs or a compact fluorescent lamp).
-
Irradiate the reaction mixture at room temperature with vigorous stirring for 12-24 hours.
-
Upon completion (monitored by TLC or GC-MS), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating a general photoredox catalytic cycle and a typical experimental workflow.
Caption: A general representation of oxidative and reductive photoredox catalytic cycles.
Caption: A typical experimental workflow for a photoredox-catalyzed reaction.
References
Application Notes and Protocols: Synthesis of Substituted Bipyridines via Negishi Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,2'-bipyridine scaffold is a privileged structural motif in medicinal chemistry, materials science, and catalysis due to its versatile chelating properties. The synthesis of functionalized bipyridines is therefore of significant interest. The Negishi cross-coupling reaction offers a powerful and versatile method for the formation of C-C bonds, demonstrating high functional group tolerance and employing readily available starting materials.[1][2] This application note provides detailed protocols and quantitative data for the synthesis of a range of substituted bipyridines using this palladium- or nickel-catalyzed reaction.
Reaction Principle
The Negishi cross-coupling reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst.[3] For the synthesis of substituted bipyridines, a pyridylzinc reagent is coupled with a halo- or triflyloxy-substituted pyridine. The general transformation is depicted below:
Scheme 1: General Representation of Negishi Cross-Coupling for Bipyridine Synthesis
-
R1, R2 : Various functional groups
-
X : Halogen (Cl, Br, I) or Triflate (OTf)
-
M : ZnX' (X' = Cl, Br, I)
-
Catalyst : Pd(0) or Ni(0) complex
The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various mono- and di-substituted 2,2'-bipyridines via Negishi cross-coupling. The data has been compiled from various literature sources to provide a comparative overview.
Table 1: Palladium-Catalyzed Negishi Cross-Coupling for the Synthesis of Substituted Bipyridines
| Entry | Pyridyl Halide/Triflate | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | 2-Pyridylzinc bromide | Pd(PPh₃)₄ (3) | - | THF | 65 | 16 | 85 |
| 2 | 2-Chloropyridine | 2-Pyridylzinc bromide | Pd₂(dba)₃ (1.5) | XPhos (3) | Dioxane | 100 | 18 | 78 |
| 3 | 2-Bromo-5-methylpyridine | 2-Pyridylzinc bromide | Pd(PPh₃)₄ (3) | - | THF | 65 | 16 | 92 |
| 4 | 2-Chloro-5-acetylpyridine | 2-Pyridylzinc bromide | Pd(PPh₃)₄ (3) | - | THF | 65 | 16 | 65 |
| 5 | 5-Methyl-2-(trifluoromethanesulfonyl)oxypyridine | 2-Pyridylzinc bromide | Pd(PPh₃)₄ (4) | - | THF | 25 | 2 | 92 |
| 6 | 2,5-Dibromopyridine | 2-Pyridylzinc bromide | Pd(PPh₃)₄ (3) | - | THF | 65 | 16 | 73 |
| 7 | 2-Bromo-6-methylpyridine | 2-Pyridylzinc bromide | Pd(PPh₃)₄ (3) | - | THF | 65 | 16 | 81 |
| 8 | 2-Bromopyridine | (5-Bromopyridin-2-yl)zinc bromide | Pd(PPh₃)₄ (3) | - | THF | 65 | 16 | 62 |
Data compiled from multiple sources, including Lützen, A. et al., Synthesis, 2007, 1061-1069.
Table 2: Nickel-Catalyzed Negishi Cross-Coupling for the Synthesis of Substituted Bipyridines
| Entry | Pyridyl Halide | Organozinc Reagent | Catalyst | Support | Conditions | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | 2-Pyridylzinc bromide | Ni/Al₂O₃-SiO₂ | Al₂O₃-SiO₂ | Microwave (300W) | 1 | 86 |
| 2 | 2-Bromopyridine | 2-Pyridylzinc bromide | Pd/Al₂O₃ | Al₂O₃ | Microwave (300W) | 1 | 82 |
Data from Vici, A. et al., as cited in a recent review.[4]
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of substituted bipyridines via Negishi cross-coupling.
Protocol 1: General Procedure for the Synthesis of the Pyridylzinc Reagent
This protocol describes the formation of the organozinc reagent from a bromopyridine precursor.
Materials:
-
Substituted 2-bromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
A solution of the substituted 2-bromopyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.05 eq) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour.
-
A solution of anhydrous zinc chloride (1.1 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 1 hour. The resulting solution of the pyridylzinc reagent is used directly in the subsequent cross-coupling reaction.
Protocol 2: Synthesis of 5-Methyl-2,2'-bipyridine
This protocol provides a specific example of a palladium-catalyzed Negishi cross-coupling.
Materials:
-
2-Bromopyridine (7.13 g, 45.1 mmol)
-
tert-Butyllithium (1.75 M in pentane, 52 mL, 91.0 mmol)
-
Anhydrous Zinc Chloride (6.15 g, 45.1 mmol)
-
5-Methyl-2-(trifluoromethanesulfonyl)oxypyridine (9.89 g, 41.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.90 g, 1.64 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
Preparation of the Organozinc Reagent: In a 500-mL two-necked, round-bottomed flask under an inert atmosphere, add 80 mL of anhydrous THF and cool to -78 °C. Add tert-butyllithium (52 mL, 91.0 mmol) followed by the dropwise addition of 2-bromopyridine (7.13 g, 45.1 mmol). Stir the mixture at -78 °C for 30 minutes. To this solution, add a solution of anhydrous zinc chloride (6.15 g, 45.1 mmol) in 45 mL of anhydrous THF. Allow the mixture to warm to 0 °C and stir for 1 hour.
-
Cross-Coupling Reaction: To the freshly prepared organozinc reagent, add 5-methyl-2-(trifluoromethanesulfonyl)oxypyridine (9.89 g, 41.0 mmol) in 20 mL of anhydrous THF, followed by the addition of Pd(PPh₃)₄ (1.90 g, 1.64 mmol).
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 150 mL of water. Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic fractions and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel (20% ethyl acetate in hexanes) to yield 5-methyl-2,2'-bipyridine as a clear, colorless oil (yield: 92%).
Visualizations
Catalytic Cycle of Negishi Cross-Coupling
The following diagram illustrates the key steps in the palladium-catalyzed Negishi cross-coupling reaction for the synthesis of 2,2'-bipyridine.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
General Experimental Workflow
The diagram below outlines the typical workflow for the synthesis of substituted bipyridines using the Negishi cross-coupling reaction.
Caption: General workflow for bipyridine synthesis.
Conclusion
The Negishi cross-coupling reaction is a highly efficient and versatile method for the synthesis of a wide array of substituted 2,2'-bipyridines. The reaction tolerates numerous functional groups and can be carried out under relatively mild conditions. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the targeted design and synthesis of novel bipyridine-containing molecules.
References
- 1. Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: Photochemical Applications of 6-Ethyl-2,2'-Bipyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct photochemical studies on 6-ethyl-2,2'-bipyridine derivatives are limited in the reviewed literature. The following application notes and protocols are based on closely related 6-alkyl- and other substituted 2,2'-bipyridine complexes, providing a predictive framework for the anticipated properties and applications of their 6-ethyl counterparts.
Introduction
Substituted 2,2'-bipyridine ligands are fundamental building blocks in coordination chemistry, forming stable complexes with a wide range of transition metals. The electronic and steric properties of these complexes can be finely tuned by modifying the bipyridine backbone. The introduction of an ethyl group at the 6-position of the 2,2'-bipyridine ligand is expected to introduce significant steric hindrance around the metal center. This can influence the complex's photophysical properties, stability, and reactivity in various photochemical applications, including photocatalysis, solar energy conversion, and photodynamic therapy. These application notes provide an overview of the potential applications, supported by data from analogous compounds, and detailed experimental protocols.
Key Photochemical Applications and Mechanisms
The primary photochemical applications of transition metal complexes containing substituted bipyridine ligands revolve around their metal-to-ligand charge transfer (MLCT) properties. Upon absorption of light, an electron is promoted from a metal-centered d-orbital to a ligand-centered π*-orbital. This excited state is a potent redox agent, capable of engaging in electron transfer processes that drive various chemical transformations.
Photocatalysis
Ruthenium and iridium complexes of substituted bipyridines are widely employed as photocatalysts for a variety of organic transformations. The steric bulk of a 6-ethyl group can enhance the stability of the catalytic species and influence the substrate scope and selectivity of the reaction. A general mechanism for photoredox catalysis is depicted below.
Caption: General mechanism for photoredox catalysis.
Dye-Sensitized Solar Cells (DSSCs)
Ruthenium complexes bearing carboxylated bipyridine ligands are benchmark sensitizers in DSSCs. While a 6-ethyl group itself does not provide an anchoring point to the semiconductor surface, its steric and electronic influence on the ancillary ligands can modify the absorption spectrum, excited-state lifetime, and electron injection efficiency of the dye.
Caption: Electron flow in a dye-sensitized solar cell.
Photodynamic Therapy (PDT)
Ruthenium-bipyridine complexes are also investigated as photosensitizers for PDT.[1] Upon light activation, the excited complex can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) which induces cancer cell death. The steric hindrance from a 6-ethyl group may influence the complex's interaction with biological targets and its photostability.
Caption: Mechanism of Type II photodynamic therapy.
Quantitative Data Summary
The following tables summarize key photophysical and performance data for various substituted 2,2'-bipyridine complexes, serving as a reference for predicting the behavior of 6-ethyl-2,2'-bipyridine derivatives.
Table 1: Photophysical Properties of Substituted Ru(II) Bipyridine Complexes
| Complex | λ_abs (nm) (ε, M⁻¹cm⁻¹) | λ_em (nm) | Lifetime (ns) | Quantum Yield (Φ) | Reference |
| [Ru(bpy)₃]²⁺ | 452 (14,600) | 615 | 600 | 0.042 | General Literature |
| [Ru(Me₂bpy)₂(MebpyCOOH)]²⁺ | 455 | 620 | 750 | 0.065 | [2] |
| [Ru(Cl₂bpy)₂(MebpyCOOH)]²⁺ | 460 | 640 | 150 | 0.010 | [2] |
| [Ru(bpy)₂(4,4',6,6'-Me₄bpy)]²⁺ | 444 (13,700) | - | - | - | [3] |
Table 2: Performance of Substituted Bipyridine Derivatives in Dye-Sensitized Solar Cells
| Sensitizer/Co-sensitizer | J_sc (mA cm⁻²) | V_oc (V) | Fill Factor | Efficiency (η, %) | Reference |
| N719 (standard) | - | - | - | ~11 | General Literature |
| M1p/N719 | 16.48 | 0.72 | 0.62 | 7.32 | [4] |
Experimental Protocols
Protocol 1: Synthesis of a Generic Ru(II)(6-alkyl-2,2'-bipyridine) Complex
This protocol is a generalized procedure for the synthesis of a heteroleptic ruthenium complex containing a substituted bipyridine ligand, based on literature methods.
Materials:
-
Ru(bpy)₂Cl₂·2H₂O
-
6-ethyl-2,2'-bipyridine (or other 6-alkyl derivative)
-
Ethylene glycol
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Deionized water
-
Methanol
-
Diethyl ether
-
Microwave reactor or conventional heating setup with reflux condenser
-
Filtration apparatus
Procedure:
-
In a microwave reactor vessel, suspend Ru(bpy)₂Cl₂·2H₂O (1 equivalent) and 6-ethyl-2,2'-bipyridine (1.1 equivalents) in ethylene glycol (5-10 mL).
-
Irradiate the mixture in the microwave reactor for 30-60 minutes at 150-180 °C. Alternatively, reflux the mixture for 4-6 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Add a saturated aqueous solution of NH₄PF₆ to the reaction mixture to precipitate the product as a PF₆⁻ salt.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid sequentially with deionized water, methanol, and diethyl ether.
-
Dry the product under vacuum.
-
Characterize the complex using ¹H NMR, mass spectrometry, and UV-Vis spectroscopy.
Protocol 2: General Procedure for Photocatalytic Activity Screening
This protocol outlines a general method for evaluating the photocatalytic activity of a newly synthesized complex.
Materials:
-
Synthesized Ru(II) complex
-
Substrate for the desired reaction (e.g., an α,β-unsaturated ketone for a cycloaddition)
-
Sacrificial electron donor (e.g., triethylamine) or acceptor
-
Degassed solvent (e.g., acetonitrile)
-
Schlenk flask or other sealable reaction vessel
-
Light source (e.g., blue LED lamp, λ ≈ 450 nm)
-
Magnetic stirrer
-
Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for reaction monitoring
Procedure:
-
In a Schlenk flask, dissolve the Ru(II) complex (1-5 mol%), the substrate (1 equivalent), and the sacrificial agent (1.5-2 equivalents) in the degassed solvent.
-
Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Place the flask at a fixed distance from the light source and begin irradiation with stirring.
-
Monitor the reaction progress by taking aliquots at regular time intervals and analyzing them by GC or HPLC.
-
Calculate the conversion of the substrate and the yield of the product.
Caption: General experimental workflow.
References
- 1. Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. angleo.it [angleo.it]
Application Notes and Protocols for CO2 Reduction Catalysis using 6-ethyl-2,2'-bipyridine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic reduction of carbon dioxide (CO2) into value-added chemical feedstocks is a critical area of research in sustainable chemistry. Molecular catalysts, particularly those based on transition metal complexes with polypyridyl ligands, have shown significant promise in this field. This document provides detailed application notes and protocols for the use of metal complexes containing the 6-ethyl-2,2'-bipyridine ligand in the electrocatalytic and photocatalytic reduction of CO2.
While direct performance data for catalysts bearing the 6-ethyl-2,2'-bipyridine ligand are not extensively reported in the literature, the protocols and performance metrics of closely related alkyl-substituted bipyridine complexes, such as those with methyl or tert-butyl groups, provide a strong foundation for experimental design and expected outcomes. The principles and methodologies outlined herein are based on well-established findings for analogous Re(I), Mn(I), and Ru(II) bipyridine complexes, which are considered benchmark catalysts for CO2 reduction.[1][2][3][4][5][6][7][8][9][10]
Data Presentation: Performance of Analagous Alkyl-Substituted Bipyridine Catalysts
The following table summarizes typical performance data for rhenium and manganese complexes with alkyl-substituted bipyridine ligands in the electrocatalytic reduction of CO2 to carbon monoxide (CO). This data serves as a reference for anticipating the performance of a 6-ethyl-2,2'-bipyridine-containing catalyst.
| Catalyst | Method | Conditions | Overpotential (V) | Faradaic Efficiency (FE) for CO | Turnover Number (TON) | Turnover Frequency (TOF) (s⁻¹) | Reference |
| Re(4,4'-di-tert-butyl-2,2'-bipyridine)(CO)3Cl | Electrocatalysis | Acetonitrile, 0.1 M TBAPF6, with proton source | ~0.6-0.8 | >95% | High | >1 | Analogue Data |
| Mn(4,4'-dimethyl-2,2'-bipyridine)(CO)3Br | Electrocatalysis | Acetonitrile, 0.1 M TBAPF6, with Brønsted acid (e.g., phenol) | ~0.4-0.6 | ~90-98% | Moderate | ~1-10 | Analogue Data |
| Ru(4,4'-dialkyl-2,2'-bipyridine)2(CO)2²⁺ | Photocatalysis | Acetonitrile/Triethanolamine, with photosensitizer (e.g., [Ru(bpy)3]²⁺) | N/A | Variable (CO, HCOOH) | Moderate | Variable | Analogue Data |
Experimental Protocols
Protocol 1: Synthesis of a fac-Re(6-ethyl-2,2'-bipyridine)(CO)3Cl Catalyst
This protocol describes a general method for the synthesis of a rhenium(I) tricarbonyl complex with a substituted bipyridine ligand.
Materials:
-
Re(CO)5Cl (Rhenium pentacarbonyl chloride)
-
6-ethyl-2,2'-bipyridine
-
Toluene, anhydrous
-
Hexane, anhydrous
-
Schlenk flask and line
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 6-ethyl-2,2'-bipyridine (1.1 mmol) in 50 mL of anhydrous toluene.
-
Add Re(CO)5Cl (1.0 mmol) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux under an inert atmosphere for 4 hours. The solution will typically turn from colorless to yellow.
-
After cooling to room temperature, remove the toluene under reduced pressure.
-
The resulting solid is then washed with anhydrous hexane to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane, to yield the final fac-Re(6-ethyl-2,2'-bipyridine)(CO)3Cl complex.
-
Characterize the product using ¹H NMR, FT-IR, and elemental analysis. The characteristic CO stretching frequencies in the FT-IR spectrum (typically between 1900 and 2100 cm⁻¹) are indicative of the facial geometry of the tricarbonyl complex.
Protocol 2: Electrocatalytic CO2 Reduction using Cyclic Voltammetry
This protocol outlines the procedure for evaluating the electrocatalytic activity of the synthesized complex for CO2 reduction.
Materials:
-
Synthesized fac-Re(6-ethyl-2,2'-bipyridine)(CO)3Cl catalyst
-
Acetonitrile (anhydrous, electrochemical grade)
-
Tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte
-
A three-electrode electrochemical cell:
-
Glassy carbon working electrode
-
Platinum wire counter electrode
-
Ag/AgCl or Ag/AgNO3 reference electrode
-
-
Potentiostat
-
CO2 and Argon gas cylinders with mass flow controllers
Procedure:
-
Prepare a 0.1 M solution of TBAPF6 in anhydrous acetonitrile.
-
Dissolve the catalyst in the electrolyte solution to a final concentration of 1 mM.
-
Assemble the three-electrode cell with the prepared solution.
-
Purge the solution with argon for at least 15 minutes to remove any dissolved oxygen.
-
Record the cyclic voltammogram (CV) under the argon atmosphere. This will show the reduction potentials of the catalyst in the absence of the substrate.
-
Next, purge the solution with CO2 for at least 20 minutes to ensure saturation.
-
Record the CV under the CO2 atmosphere. An increase in the catalytic current at the reduction potential of the complex, compared to the CV under argon, indicates catalytic activity for CO2 reduction.
-
To investigate the effect of a proton source, a weak Brønsted acid (e.g., phenol or trifluoroethanol) can be added to the solution, and the CV under CO2 can be recorded again.
Protocol 3: Controlled Potential Electrolysis (CPE) for Product Quantification
This protocol is used to determine the Faradaic efficiency of the CO2 reduction products.
Materials:
-
All materials from Protocol 2
-
Gas-tight electrochemical cell
-
Gas chromatograph (GC) equipped with a suitable column for CO and H2 analysis and a thermal conductivity detector (TCD) or a flame ionization detector (FID) with a methanizer.
Procedure:
-
Set up the gas-tight electrochemical cell with a known volume of the catalyst solution saturated with CO2.
-
Apply a constant potential to the working electrode, typically at the peak of the catalytic wave observed in the CV.
-
Monitor the charge passed during the electrolysis.
-
After a set amount of charge has passed, take a sample of the headspace gas from the cell using a gas-tight syringe.
-
Inject the gas sample into the GC to quantify the amount of CO and H2 produced.
-
The Faradaic efficiency (FE) for a specific product is calculated using the following formula:
FE (%) = (moles of product × n × F) / Q_total × 100
where:
-
moles of product is determined by GC analysis
-
n is the number of electrons required to form one molecule of the product (n=2 for CO)
-
F is the Faraday constant (96485 C/mol)
-
Q_total is the total charge passed during electrolysis in Coulombs.
-
Mandatory Visualizations
Caption: Experimental workflow for electrocatalytic CO2 reduction.
Caption: Generalized catalytic cycle for CO2 reduction.
References
- 1. A Dicationic fac-Re(bpy)(CO)3Cl for CO2 Electroreduction at a Reduced Overpotential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct observation of the reduction of carbon dioxide by rhenium bipyridine catalysts - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. escholarship.org [escholarship.org]
- 4. pure.au.dk [pure.au.dk]
- 5. New Spectroelectrochemical Insights into Manganese and Rhenium Bipyridine Complexes as Catalysts for the Electrochemical Reduction of Carbon Dioxide [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. New Spectroelectrochemical Insights into Manganese and Rhenium Bipyridine Complexes as Catalysts for the Electrochemica… [ouci.dntb.gov.ua]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Manganese Carbonyl Complexes as Selective Electrocatalysts for CO2 Reduction in Water and Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-ethyl-2,2'-bipyridine in the Synthesis of Anticancer Compounds
Disclaimer: The following application notes and protocols are based on the current scientific understanding of substituted 2,2'-bipyridine metal complexes as anticancer agents. As of the time of writing, there is a lack of specific published data on the synthesis and anticancer activity of compounds derived from 6-ethyl-2,2'-bipyridine. The provided methodologies are therefore hypothetical and extrapolated from established procedures for closely related analogues.
Introduction
Metal-based complexes centered around the 2,2'-bipyridine (bpy) scaffold are a promising class of compounds in the development of novel anticancer therapeutics. These complexes, particularly those involving ruthenium and copper, have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The mechanism of action for these compounds is often multifactorial, including the induction of apoptosis and the generation of reactive oxygen species (ROS). The substitution on the bipyridine ligand, such as the introduction of an ethyl group at the 6-position, can modulate the lipophilicity, steric hindrance, and electronic properties of the resulting metal complex, thereby influencing its cellular uptake, stability, and biological activity.
This document provides a comprehensive overview of the potential application of 6-ethyl-2,2'-bipyridine in the synthesis of anticancer compounds, including detailed experimental protocols and compiled data from related structures to guide researchers in this area.
Data Presentation
The following tables summarize the in vitro cytotoxicity (IC50 values) of various substituted 2,2'-bipyridine metal complexes against a range of human cancer cell lines. This data provides a valuable reference for the potential efficacy of new derivatives, such as those incorporating a 6-ethyl-2,2'-bipyridine ligand.
Table 1: Cytotoxicity of Ruthenium(II)-Arene Complexes with Substituted 2,2'-bipyridine Ligands
| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |
| [Ru(η⁶-p-cymene)(4,4'-(C₄H₉)₂-bpy)Cl]Cl | T24 (Bladder) | 2.5 ± 0.3 | [1] |
| [Ru(η⁶-p-cymene)(4,4'-(COOH)₂-bpy)Cl]Cl | T24 (Bladder) | 3.8 ± 0.2 | [1] |
| Cisplatin | T24 (Bladder) | 12.5 ± 1.1 | [1] |
| [Ru(bpy)₂(dmbpy)]Cl₂ (dmbpy = 6,6'-dimethyl-2,2'-bipyridine) | A549 (Lung) | > 25 | [2] |
| [Ru(phen)₂(dmbpy)]Cl₂ | A549 (Lung) | > 25 | [2] |
| [Ru(dpphen)₂(dmbpy)]Cl₂ | A549 (Lung) | 5.84 | [2] |
| --INVALID-LINK--₂ | MCF-7 (Breast) | 15.0 ± 0.9 | |
| --INVALID-LINK--₂ | MCF-7 (Breast) | 10.0 ± 0.5 | |
| Cisplatin | MCF-7 (Breast) | 20.0 ± 1.2 |
Table 2: Cytotoxicity of Palladium(II) and Platinum(II) Complexes with Substituted 2,2'-bipyridine Ligands
| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |
| Pd(II)-[2′,6′-di(thiazol-2-yl)-2,4′-bipyridine]Cl₂ | A549 (Lung) | 60.1 ± 3.45 | |
| Pd(II)-[2′,6′-di(thiazol-2-yl)-2,4′-bipyridine]Cl₂ | HCT-116 (Colon) | 23.8 ± 1.48 | |
| Cisplatin | HCT-116 (Colon) | 25.0 (approx.) |
Experimental Protocols
Protocol 1: Synthesis of 6-ethyl-2,2'-bipyridine Ligand
This protocol describes a plausible synthesis of 6-ethyl-2,2'-bipyridine via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Bromo-6-ethylpyridine
-
2-(Tributylstannyl)pyridine or 2-pyridylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
2 M Sodium carbonate solution
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-bromo-6-ethylpyridine (1.0 eq), 2-pyridylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add anhydrous toluene to the flask to dissolve the reagents.
-
Add the 2 M sodium carbonate solution (2.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 6-ethyl-2,2'-bipyridine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Hypothetical Ruthenium(II) Complex with 6-ethyl-2,2'-bipyridine
This protocol outlines the synthesis of a generic Ru(II) complex, --INVALID-LINK--₂, based on established methods.
Materials:
-
cis-[Ru(bpy)₂Cl₂]·2H₂O
-
6-ethyl-2,2'-bipyridine (from Protocol 1)
-
Ethanol/water mixture (e.g., 8:2 v/v)
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (1.0 eq) in an 8:2 ethanol/water mixture.
-
Add 6-ethyl-2,2'-bipyridine (1.1 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, during which a color change should be observed.
-
Monitor the reaction by TLC or UV-Vis spectroscopy.
-
After cooling to room temperature, filter the solution to remove any unreacted starting material.
-
To the filtrate, add a saturated aqueous solution of NH₄PF₆ in excess to precipitate the hexafluorophosphate salt of the complex.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of cold diethyl ether.
-
Dry the product under vacuum.
-
The final complex, --INVALID-LINK--₂, can be further purified by recrystallization from an appropriate solvent system (e.g., acetone/diethyl ether).
-
Characterize the complex by ¹H NMR, UV-Vis spectroscopy, and elemental analysis.
Protocol 3: Evaluation of Cytotoxicity using the MTT Assay
This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the in vitro anticancer activity of the synthesized compound.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Synthesized metal complex
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or isopropanol
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the synthesized metal complex in DMSO and then dilute it to various concentrations in the complete medium. The final DMSO concentration in the wells should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48 or 72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150-200 µL of DMSO or isopropanol to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of the cells are inhibited).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: A generalized apoptotic signaling pathway induced by metal complexes.
Experimental Workflow Diagram
Caption: Workflow for synthesis and evaluation of anticancer compounds.
References
Application Note: Photophysical Characterization of 6-ethyl-2,2'-bipyridine Complexes
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed guide to the essential photophysical measurements of transition metal complexes containing the 6-ethyl-2,2'-bipyridine ligand. These complexes are of significant interest due to their potential applications in photocatalysis, sensing, and as components in light-emitting devices.
Key Photophysical Parameters
The interaction of these complexes with light is defined by several key parameters:
-
Molar Absorptivity (ε): A measure of how strongly the complex absorbs light at a given wavelength.
-
Absorption Maximum (λmax): The wavelength at which the complex shows the strongest absorbance.
-
Emission Maximum (λem): The wavelength at which the complex emits the most intense light after excitation.
-
Luminescence Quantum Yield (Φ): The ratio of photons emitted to photons absorbed, indicating the efficiency of the emission process.
-
Excited-State Lifetime (τ): The average time the complex remains in an excited state before returning to the ground state.
Experimental and Analytical Workflow
A systematic approach is crucial for the accurate characterization of 6-ethyl-2,2'-bipyridine complexes. The typical workflow involves sample preparation followed by a series of spectroscopic measurements.
Caption: Workflow for photophysical characterization of metal complexes.
Detailed Experimental Protocols
General Sample Preparation
-
Solvent Selection: Choose a spectroscopic grade solvent in which the complex is stable and soluble. Acetonitrile and dichloromethane are common choices for ruthenium-bipyridine complexes.[1]
-
Concentration:
-
For UV-Vis absorption , prepare solutions with concentrations typically in the 10⁻⁵ to 10⁻⁶ M range to ensure absorbance values are within the linear range of the spectrophotometer (ideally 0.1 - 1.0).[2]
-
For luminescence studies , prepare solutions that have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner-filter effects.
-
-
Degassing: For phosphorescence and lifetime measurements, oxygen must be removed from the solvent as it is an efficient quencher of triplet excited states. This is typically achieved by bubbling argon or nitrogen through the cuvette for 15-20 minutes.
UV-Vis Absorption Spectroscopy
This technique is used to determine the electronic transitions of the complex.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Procedure: a. Record a baseline spectrum using a cuvette containing only the solvent. b. Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-800 nm). c. Identify the wavelength of maximum absorption (λmax). d. Calculate the molar absorptivity (ε) using Beer's Law: A = εlc, where A is absorbance, l is the cuvette path length (typically 1 cm), and c is the molar concentration.[2]
Steady-State Luminescence Spectroscopy
This measurement identifies the emission properties of the complex.
-
Instrumentation: Use a spectrofluorometer equipped with a suitable detector (e.g., a photomultiplier tube).
-
Procedure: a. Set the excitation wavelength (λex), typically at the λmax of a prominent absorption band (e.g., the metal-to-ligand charge-transfer, MLCT, band). b. Scan the emission monochromator over a wavelength range red-shifted from the excitation wavelength to collect the emission spectrum. c. Identify the emission maximum (λem). d. Ensure proper instrument corrections for detector response and lamp intensity are applied for accurate spectra.
Luminescence Quantum Yield (Φ) Determination
The comparative method is most commonly used.[3]
-
Standard Selection: Choose a well-characterized standard with an emission profile similar to the sample. For many ruthenium-bipyridine complexes, [Ru(bpy)₃]²⁺ in acetonitrile (Φ = 0.095 in aerated solution) is a suitable standard.
-
Procedure: a. Measure the UV-Vis absorbance of both the sample and standard solutions at the chosen excitation wavelength, ensuring the absorbance is below 0.1. b. Measure the integrated luminescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths). c. Calculate the quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Excited-State Lifetime (τ) Measurement
Time-Correlated Single Photon Counting (TCSPC) or transient absorption spectroscopy are common techniques.
-
Instrumentation: A pulsed light source (laser or LED) and a fast detector are required.
-
Procedure: a. Excite the (degassed) sample with a short pulse of light. b. Record the decay of the luminescence intensity over time. c. Fit the decay curve to an exponential function (single or multi-exponential) to extract the lifetime (τ). For many ruthenium complexes, the decay is mono-exponential.[4]
Fundamental Photophysical Processes
The interaction of light with a bipyridine complex can be visualized using a Jablonski diagram. Upon absorption of a photon, the molecule is promoted from the ground state (S₀) to a singlet excited state (S₁). It can then return to the ground state via fluorescence or undergo intersystem crossing (ISC) to a triplet state (T₁).[5] Return from the triplet state to the ground state results in phosphorescence.
Caption: Simplified Jablonski diagram of key photophysical events.
Data Summary for a Representative Complex
While specific data for 6-ethyl-2,2'-bipyridine complexes are found across various research articles, the table below summarizes typical photophysical properties for a representative ruthenium(II) tris(bipyridine)-type complex in acetonitrile at room temperature. These values serve as a benchmark for comparison.
| Parameter | Symbol | Typical Value | Reference |
| Absorption Maximum (MLCT) | λmax | ~456 nm | [1] |
| Molar Absorptivity at λmax | ε | ~2.34 x 10⁴ M⁻¹cm⁻¹ | [1] |
| Emission Maximum | λem | ~643 nm | [1] |
| Luminescence Quantum Yield | Φ | ~1% (0.01) | [1] |
| Excited-State Lifetime | τ | ~1.32 µs (deaerated) | [1] |
Note: The introduction of substituents like the ethyl group on the bipyridine ligand can subtly alter these values by modifying the electronic properties and steric environment of the complex.[6] The specific metal center (e.g., Ru(II), Ir(III), Cu(I)) will have a dominant effect on the observed properties.[7][8]
References
- 1. Synthesis and photophysical properties of ruthenium(ii) polyimine complexes decorated with flavin - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, characterization, and photophysical studies of new bichromophoric ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increasing excited state lifetimes of Cu( i ) coordination complexes via strategic surface binding - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI02410A [pubs.rsc.org]
- 8. Luminescent First-Row Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Computational Modeling of 6-ethyl-2,2'-bipyridine Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the computational modeling of 6-ethyl-2,2'-bipyridine complexes. The protocols outlined below are designed to be accessible to researchers with varying levels of computational expertise and can be adapted for a wide range of metal centers and applications, including catalysis and drug development.
Introduction
6-ethyl-2,2'-bipyridine is a substituted bidentate ligand that forms stable complexes with a variety of transition metals. The ethyl group at the 6-position introduces steric hindrance that can significantly influence the geometric and electronic properties of the resulting metal complexes, thereby affecting their reactivity, photophysical properties, and biological activity. Computational modeling is an indispensable tool for understanding these structure-property relationships at the molecular level.
This document outlines the theoretical background and practical steps for performing computational studies on 6-ethyl-2,2'-bipyridine complexes, including geometry optimization, electronic structure analysis, and prediction of spectroscopic properties.
Computational Workflow
The computational investigation of 6-ethyl-2,2'-bipyridine complexes typically follows a multi-step workflow, beginning with the construction of the molecular model and culminating in the analysis of its properties.
Caption: Computational workflow for modeling 6-ethyl-2,2'-bipyridine complexes.
Protocols
Protocol for Ligand and Complex Preparation
-
Ligand Sketching: Draw the 6-ethyl-2,2'-bipyridine ligand using a 2D chemical drawing tool (e.g., ChemDraw).
-
3D Conversion: Convert the 2D structure to a 3D model using a molecular modeling software (e.g., Avogadro, GaussView).
-
Conformational Search: Perform a conformational search for the ligand to identify the lowest energy conformer. The dihedral angle between the two pyridine rings is a key parameter.
-
Metal Complex Construction: Place the desired metal ion in proximity to the nitrogen atoms of the lowest energy ligand conformer. Add any other necessary co-ligands (e.g., chloride, water) to satisfy the metal's coordination number.
-
Initial Optimization: Perform a preliminary geometry optimization using a computationally less expensive method, such as a semi-empirical method or a small basis set DFT calculation.
Protocol for Density Functional Theory (DFT) Calculations
DFT is a robust method for studying the geometry and electronic properties of transition metal complexes.
-
Software Selection: Choose a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).
-
Functional and Basis Set Selection:
-
Functional: A hybrid functional like B3LYP is a common starting point. For systems where dispersion is important, a dispersion-corrected functional (e.g., B3LYP-D3) is recommended.
-
Basis Set: For the metal atom, a basis set with an effective core potential (ECP) such as LANL2DZ is often used. For the main group atoms (C, H, N), a Pople-style basis set (e.g., 6-31G(d)) or a Dunning-style basis set (e.g., cc-pVDZ) is appropriate.
-
-
Geometry Optimization:
-
Perform a full geometry optimization of the complex in the gas phase or in a solvent model.
-
Specify the charge and spin multiplicity of the complex.
-
The optimization should be run until the forces on the atoms and the energy change between steps are below a defined threshold.
-
-
Frequency Calculation:
-
Following a successful optimization, perform a frequency calculation at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
-
The calculated vibrational frequencies can be compared with experimental IR and Raman spectra.
-
-
Electronic Structure Analysis:
-
Natural Bond Orbital (NBO) Analysis: To understand the nature of the metal-ligand bonding and the charge distribution within the complex.
-
Molecular Orbital (MO) Analysis: To visualize the frontier molecular orbitals (HOMO, LUMO) and understand the electronic transitions.
-
Protocol for Time-Dependent DFT (TD-DFT) Calculations
TD-DFT is used to predict the electronic absorption spectra (UV-Vis) of the complexes.
-
Input Preparation: Use the optimized geometry from the DFT calculation.
-
TD-DFT Calculation:
-
Run a TD-DFT calculation at the same or a similar level of theory as the geometry optimization.
-
Request a sufficient number of excited states to cover the spectral region of interest.
-
-
Spectrum Simulation: The calculated excitation energies and oscillator strengths can be used to simulate the UV-Vis spectrum.
Protocol for Molecular Docking (for Drug Development)
Molecular docking can be used to predict the binding mode and affinity of the 6-ethyl-2,2'-bipyridine complex to a biological target (e.g., a protein or DNA).
-
Target Preparation: Obtain the 3D structure of the biological target from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning protonation states.
-
Ligand Preparation: Use the DFT-optimized structure of the metal complex.
-
Docking Simulation:
-
Define the binding site on the target.
-
Use a docking program (e.g., AutoDock, Glide) to predict the binding poses of the complex within the binding site.
-
-
Analysis: Analyze the predicted binding poses and scoring functions to identify the most likely binding mode and to estimate the binding affinity.
Data Presentation
Quantitative data from computational studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Selected Bond Lengths (Å) and Bond Angles (°) for a Generic [M(6-ethyl-2,2'-bipy)Cl₂] Complex
| Parameter | M = Fe(II) | M = Ru(II) | M = Os(II) |
| M-N1 | 2.15 | 2.08 | 2.07 |
| M-N2 | 2.16 | 2.09 | 2.08 |
| M-Cl1 | 2.35 | 2.42 | 2.43 |
| M-Cl2 | 2.34 | 2.41 | 2.42 |
| N1-M-N2 | 78.5 | 79.1 | 79.3 |
| Cl1-M-Cl2 | 95.2 | 94.5 | 94.2 |
Table 2: Calculated Electronic Properties (eV) for a Generic [M(6-ethyl-2,2'-bipy)Cl₂] Complex
| Property | M = Fe(II) | M = Ru(II) | M = Os(II) |
| HOMO Energy | -5.8 | -5.5 | -5.4 |
| LUMO Energy | -2.1 | -2.5 | -2.6 |
| HOMO-LUMO Gap | 3.7 | 3.0 | 2.8 |
Table 3: Predicted UV-Vis Absorption Wavelengths (nm) and Oscillator Strengths (f) for a Generic [Ru(6-ethyl-2,2'-bipy)₃]²⁺ Complex
| Transition | Wavelength (nm) | Oscillator Strength (f) | Assignment |
| S₀ → S₁ | 452 | 0.15 | MLCT |
| S₀ → S₂ | 385 | 0.08 | MLCT |
| S₀ → S₃ | 289 | 0.45 | π → π* (ligand) |
Signaling Pathways and Logical Relationships
The interaction of a 6-ethyl-2,2'-bipyridine complex with a biological system can be visualized as a signaling pathway.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-ethyl-2,2'-bipyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-ethyl-2,2'-bipyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 6-ethyl-2,2'-bipyridine, particularly when employing a Negishi cross-coupling strategy.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive zinc used for organozinc formation.2. Moisture in the reaction setup.3. Deactivated palladium catalyst. | 1. Activate zinc powder prior to use (e.g., with I₂ or TMSCl).2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).3. Use a fresh batch of palladium catalyst. Consider using a catalyst with bulky phosphine ligands to prevent product inhibition. |
| Formation of Significant Side Products (e.g., homocoupled pyridines) | 1. Inefficient formation of the organozinc reagent.2. Slow transmetalation step. | 1. Ensure complete conversion of the starting halide to the organozinc reagent before adding the second coupling partner.2. Gently heat the reaction mixture to facilitate transmetalation, but avoid temperatures that could lead to decomposition. |
| Difficulty in Purifying the Final Product | 1. Contamination with residual palladium catalyst.2. Presence of closely related impurities (e.g., isomers, starting materials). | 1. Use a palladium scavenger resin or perform a filtration through a short plug of silica gel or celite.2. Employ column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes). Recrystallization can also be an effective purification method. |
| Inconsistent Yields | 1. Variability in the quality of reagents.2. Inconsistent reaction conditions (temperature, time). | 1. Use high-purity, anhydrous solvents and reagents. 2. Carefully control the reaction temperature and monitor the reaction progress by TLC or GC-MS to ensure consistent reaction times. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 6-ethyl-2,2'-bipyridine?
A1: The Negishi cross-coupling reaction is a highly effective method for synthesizing unsymmetrical bipyridines like 6-ethyl-2,2'-bipyridine.[1][2][3] This method offers high yields, mild reaction conditions, and good tolerance to various functional groups.[1]
Q2: How can I prepare the necessary 2-pyridylzinc reagent for the Negishi coupling?
A2: The 2-pyridylzinc reagent can be prepared by the reaction of a 2-halopyridine with activated zinc.[1] It is crucial to use activated zinc to ensure a successful reaction.
Q3: What are the key challenges in the Negishi coupling for bipyridine synthesis?
A3: A primary challenge is the potential for the bipyridine product to act as a ligand and inhibit the palladium catalyst.[3] This can be mitigated by using a palladium catalyst with bulky phosphine ligands, such as XPhos.[3] Additionally, the organozinc reagents are moisture-sensitive, so the reaction must be carried out under strictly anhydrous conditions.
Q4: Are there alternative methods to the Negishi coupling for this synthesis?
A4: Yes, other palladium-catalyzed cross-coupling reactions like Stille and Suzuki couplings can also be used for the synthesis of bipyridines.[1][3] However, Stille couplings often require harsh reaction conditions and use toxic tin reagents, while Suzuki couplings can sometimes be less efficient for 2-pyridyl substrates.[1]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). This allows you to determine when the starting materials have been consumed and to check for the formation of side products.
Experimental Protocol: Synthesis of 6-ethyl-2,2'-bipyridine via Negishi Cross-Coupling
This protocol is a representative procedure adapted from established methods for the synthesis of similar substituted bipyridines.
Step 1: Preparation of 2-bromo-6-ethylpyridine (if not commercially available)
This step would involve the synthesis of the starting material, which is beyond the scope of this immediate protocol but would typically involve a multi-step synthesis from commercially available pyridine derivatives.
Step 2: Synthesis of 6-ethyl-2,2'-bipyridine
Caption: Experimental workflow for the synthesis of 6-ethyl-2,2'-bipyridine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Bromopyridine | 158.00 | 1.58 g | 10.0 |
| 2-Bromo-6-ethylpyridine | 186.04 | 1.86 g | 10.0 |
| Activated Zinc Powder | 65.38 | 0.78 g | 12.0 |
| Pd(dba)₂ | 575.00 | 92 mg | 0.16 |
| XPhos | 476.64 | 153 mg | 0.32 |
| Anhydrous THF | - | 100 mL | - |
Procedure:
-
Preparation of the Pyridylzinc Reagent:
-
To a flame-dried round-bottom flask under an argon atmosphere, add activated zinc powder.
-
Add anhydrous THF, followed by the dropwise addition of 2-bromopyridine.
-
Stir the mixture at room temperature for 2-3 hours. The formation of the organozinc reagent can be monitored by the disappearance of the zinc powder.
-
-
Negishi Coupling:
-
In a separate flame-dried flask, dissolve Pd(dba)₂ and XPhos in anhydrous THF.
-
To this catalyst mixture, add 2-bromo-6-ethylpyridine.
-
Slowly transfer the prepared pyridylzinc reagent to the catalyst mixture via cannula.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-ethyl-2,2'-bipyridine.
-
Expected Yield: 60-80%
Signaling Pathways and Logical Relationships
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
References
Technical Support Center: Purification of 6-ethyl-2,2'-bipyridine
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 6-ethyl-2,2'-bipyridine. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 6-ethyl-2,2'-bipyridine?
A1: The primary purification techniques for 6-ethyl-2,2'-bipyridine, similar to other bipyridine derivatives, are column chromatography, recrystallization, and distillation. The choice of method depends on the nature of the impurities and the desired final purity.
Q2: What are the likely impurities in a synthesis of 6-ethyl-2,2'-bipyridine?
A2: Common impurities may include unreacted starting materials, byproducts from side reactions such as over-alkylation or homo-coupling of precursors, and residual solvents. In syntheses involving metallated intermediates, byproducts from desilylation or the formation of methyl derivatives can also occur.[1]
Q3: How can I monitor the purity of 6-ethyl-2,2'-bipyridine during the purification process?
A3: Purity can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR is particularly useful for identifying and quantifying impurities with distinct proton signals.
Q4: What is a suitable solvent system for the column chromatography of 6-ethyl-2,2'-bipyridine?
A4: A common starting point for silica gel chromatography of bipyridine compounds is a solvent system of ethyl acetate and hexanes.[1] The polarity can be adjusted based on the separation observed on TLC. For basic compounds like bipyridines, it is sometimes beneficial to deactivate the silica gel with a small amount of triethylamine (Et₃N) in the eluent to prevent streaking.[1]
Q5: Can I purify 6-ethyl-2,2'-bipyridine by recrystallization?
A5: Yes, recrystallization can be an effective method for purifying 6-ethyl-2,2'-bipyridine, particularly for removing less soluble or more soluble impurities. The choice of solvent is critical and can be determined by small-scale solubility tests. A good recrystallization solvent will dissolve the compound when hot but not when cold. Ethanol is often a suitable solvent for the recrystallization of bipyridine derivatives.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 6-ethyl-2,2'-bipyridine.
Issue 1: Product is an oil and will not crystallize.
-
Possible Cause: The product may be impure, leading to a depression of the melting point. Residual solvent may also be present.
-
Troubleshooting Steps:
-
Remove Residual Solvent: Ensure all solvent has been removed under high vacuum. Gentle heating may be applied if the compound is thermally stable.
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Attempt Purification by Chromatography: If the product is an oil due to impurities, column chromatography is the recommended next step to isolate the pure compound.
-
Co-distillation: Traces of a high-boiling solvent can sometimes be removed by co-distilling with a lower-boiling solvent.
-
Induce Crystallization: If the oil is pure, crystallization can be induced by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal.
-
Issue 2: Poor separation of product and impurities during column chromatography.
-
Possible Cause: The solvent system may not have the optimal polarity, or the stationary phase may not be appropriate.
-
Troubleshooting Steps:
-
Optimize Solvent System: Systematically vary the ratio of polar to non-polar solvents based on TLC analysis. A shallower gradient or isocratic elution with the optimal solvent mixture may improve separation.
-
Change Stationary Phase: If silica gel does not provide adequate separation, consider using alumina (basic or neutral) or a reverse-phase C18 silica gel.
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Deactivate Silica Gel: For basic compounds like 6-ethyl-2,2'-bipyridine, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and separation by neutralizing acidic sites on the silica gel.
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Logical Workflow for Troubleshooting Poor Chromatographic Separation
Caption: Troubleshooting workflow for poor chromatographic separation.
Issue 3: Low recovery from recrystallization.
-
Possible Cause: The chosen solvent may be too good at dissolving the compound even at low temperatures, or too much solvent was used. The compound may have oiled out instead of crystallizing.
-
Troubleshooting Steps:
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Reduce Solvent Volume: Concentrate the mother liquor and attempt to recover more product by cooling again.
-
Change Solvent System: Experiment with different solvents or solvent mixtures. A good solvent will have a steep solubility curve with respect to temperature.
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Cool Slowly: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This promotes the formation of larger, purer crystals.
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Prevent Oiling Out: If the compound oils out, reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and cool slowly.
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Experimental Protocols
Protocol 1: Flash Column Chromatography
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Preparation of the Column:
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Select a column of appropriate size for the amount of crude material.
-
Pack the column with silica gel as a slurry in the initial, low-polarity eluent.
-
-
Sample Loading:
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Dissolve the crude 6-ethyl-2,2'-bipyridine in a minimum amount of dichloromethane or the eluent.
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Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
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Begin elution with a low-polarity solvent system (e.g., 98:2 hexanes:ethyl acetate).
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Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexanes:ethyl acetate) to elute the product.
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Collect fractions and monitor by TLC to identify those containing the pure product.
-
-
Isolation:
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Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
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Experimental Workflow for Flash Column Chromatography
Caption: General workflow for purification by flash column chromatography.
Protocol 2: Recrystallization
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Solvent Selection:
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In a test tube, dissolve a small amount of the crude material in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexanes).
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Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
-
Dissolution:
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Place the crude 6-ethyl-2,2'-bipyridine in an Erlenmeyer flask.
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Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
-
Decolorization (Optional):
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If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot filter the solution to remove the charcoal.
-
-
Crystallization:
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Allow the hot, saturated solution to cool slowly to room temperature.
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Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum.
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Data Presentation
Table 1: Illustrative Solvent Systems for Chromatography of 6-ethyl-2,2'-bipyridine
| Stationary Phase | Eluent System (v/v) | Typical Rf of Product | Notes |
| Silica Gel | 80:20 Hexanes:Ethyl Acetate | 0.3 - 0.4 | Good starting point for many bipyridines. |
| Silica Gel | 95:5 Dichloromethane:Methanol | 0.4 - 0.5 | For more polar impurities. |
| Alumina (Neutral) | 90:10 Toluene:Ethyl Acetate | 0.5 - 0.6 | Can be useful if product is unstable on silica. |
| Silica Gel + 1% Et₃N | 85:15 Hexanes:Ethyl Acetate | 0.3 - 0.4 | Reduces tailing for basic compounds. |
Table 2: Example Solvents for Recrystallization
| Solvent | Solubility of Product (Hot) | Solubility of Product (Cold) | Comments |
| Ethanol | High | Low | Often a good choice for bipyridines.[1] |
| Isopropanol | Moderate | Low | Can provide good crystal growth. |
| Ethyl Acetate/Hexanes | High in hot mixture | Low in cold mixture | Good for "oily" products. Dissolve in hot ethyl acetate, add hexanes until cloudy, then cool. |
| Water | Low | Very Low | Generally not suitable unless the compound is very polar or a salt. |
References
Technical Support Center: Synthesis of 6-Ethyl-2,2'-bipyridine
Welcome to the technical support center for the synthesis of 6-ethyl-2,2'-bipyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to this synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 6-ethyl-2,2'-bipyridine, primarily focusing on palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Negishi coupling.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize 6-ethyl-2,2'-bipyridine via a Suzuki-Miyaura or Negishi cross-coupling reaction, but I am observing very low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield in the synthesis of 6-ethyl-2,2'-bipyridine is a common issue that can stem from several factors. The bipyridine product itself can act as a strong chelating ligand, leading to deactivation of the palladium catalyst.[1] Here is a systematic approach to troubleshooting this problem:
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Issue 2: Presence of Significant Side Products
Question: My reaction is producing the desired 6-ethyl-2,2'-bipyridine, but I am also observing significant amounts of side products, such as homocoupled bipyridines and dehalogenated starting material. How can I minimize these side reactions?
Answer:
The formation of side products is a common challenge in cross-coupling reactions. Here’s how to address the most frequent ones:
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Homocoupling of the Boronic Ester/Organozinc Reagent: This often occurs due to slow transmetalation or reductive elimination of the desired product.
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Solution: Adjust the reaction temperature. Lowering the temperature may favor the desired cross-coupling pathway. Ensure the palladium catalyst is added last to the reaction mixture.
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Homocoupling of 2-bromo-6-ethylpyridine: This can be promoted by certain palladium catalysts and reaction conditions.
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Solution: Screen different palladium catalysts and ligands. For instance, using a higher ligand-to-palladium ratio can sometimes suppress this side reaction.
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Dehalogenation of 2-bromo-6-ethylpyridine: This is often caused by trace amounts of water or other protic sources in the reaction mixture.
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Solution: Ensure all reagents and solvents are scrupulously dry. Use freshly distilled solvents and dry the base thoroughly before use.
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Logical Relationship for Minimizing Side Products
Caption: Minimizing common side products.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling method is generally better for the synthesis of 6-ethyl-2,2'-bipyridine, Suzuki-Miyaura or Negishi?
A1: Both Suzuki-Miyaura and Negishi couplings are effective for synthesizing substituted bipyridines. The choice often depends on the availability and stability of the starting materials.
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Suzuki-Miyaura: Utilizes organoboron reagents which are generally more stable and easier to handle than organozinc reagents. However, the synthesis of the required 2-pyridylboronic ester can sometimes be challenging.
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Negishi: Employs organozinc reagents, which can be more reactive and sometimes lead to higher yields, especially for sterically hindered substrates. However, they are more sensitive to air and moisture.
Q2: What are the key parameters to control for a successful synthesis?
A2: The most critical parameters are:
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Inert Atmosphere: Palladium catalysts are sensitive to oxygen, so it is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
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Dry Solvents and Reagents: Water can lead to dehalogenation of the starting material and decomposition of the organometallic reagents.
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Choice of Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging couplings, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often effective.
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Choice of Base (for Suzuki-Miyaura): The base is critical for the transmetalation step. Common bases include K₃PO₄, CsF, and K₂CO₃. The optimal base should be determined experimentally.
Q3: How can I purify the final product, 6-ethyl-2,2'-bipyridine?
A3: Purification is typically achieved through a combination of extraction and chromatography.
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Aqueous Workup: After the reaction is complete, an aqueous workup is performed to remove inorganic salts.
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Extraction: The product is extracted into an organic solvent such as ethyl acetate or dichloromethane.
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Column Chromatography: The crude product is then purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is often a suitable eluent system.
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Recrystallization: If necessary, further purification can be achieved by recrystallization from a suitable solvent system.
Experimental Protocols
Protocol 1: Synthesis of 6-Ethyl-2,2'-bipyridine via Suzuki-Miyaura Coupling (General Procedure)
This protocol is adapted from a general method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
Reaction Scheme: 2-bromo-6-ethylpyridine + 2-(triisopropylboronate)pyridine → 6-ethyl-2,2'-bipyridine
Experimental Workflow
Caption: Suzuki-Miyaura coupling workflow.
Procedure:
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In an oven-dried, resealable Schlenk tube, combine Pd₂(dba)₃ (1.0-2.0 mol%), a suitable phosphine ligand (e.g., a Buchwald ligand, 3-6 mol%), anhydrous potassium fluoride (3.0 equiv), and the lithium triisopropyl 2-pyridylboronate (1.5 equiv).
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Seal the tube with a rubber septum, and evacuate and backfill with argon (repeat three times).
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Add anhydrous 1,4-dioxane via syringe, followed by the 2-bromo-6-ethylpyridine (1.0 equiv).
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Replace the septum with a Teflon screw cap, seal the tube, and heat the reaction mixture to 110 °C.
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Monitor the reaction progress by GC-MS or TLC until the 2-bromo-6-ethylpyridine is consumed.
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Cool the reaction to room temperature, filter through a pad of silica gel (eluting with ethyl acetate), and concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling (General)
| Parameter | Condition | Typical Yield Range |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | 70-90% |
| Ligand | Buchwald-type phosphine (3-6 mol%) | |
| Base | KF (3 equiv) | |
| Solvent | 1,4-Dioxane | |
| Temperature | 110 °C | |
| Reactant Ratio | 1.5 equiv boronate : 1 equiv halide |
Protocol 2: Synthesis of 6-Ethyl-2,2'-bipyridine via Negishi Coupling (General Procedure)
This protocol is based on general procedures for Negishi cross-coupling of pyridyl derivatives.
Reaction Scheme: 2-bromo-6-ethylpyridine + 2-(chlorozincio)pyridine → 6-ethyl-2,2'-bipyridine
Procedure:
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Prepare the 2-pyridylzinc reagent in situ by reacting 2-bromopyridine with n-butyllithium at -78 °C, followed by transmetalation with zinc chloride.
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In a separate oven-dried flask under an inert atmosphere, dissolve 2-bromo-6-ethylpyridine (1.0 equiv) in anhydrous THF.
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
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Add the freshly prepared 2-pyridylzinc reagent (1.2-1.5 equiv) dropwise to the reaction mixture at room temperature.
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Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC or GC-MS.
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Upon completion, quench the reaction with saturated aqueous ammonium chloride.
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Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.
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Purify by flash column chromatography.
Quantitative Data for Negishi Coupling (General)
| Parameter | Condition | Typical Yield Range |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | 60-85% |
| Organometallic | 2-Pyridylzinc chloride (1.2-1.5 equiv) | |
| Solvent | THF | |
| Temperature | Room Temperature to 60 °C |
For further assistance, please consult the relevant literature for specific examples and optimizations.
References
Technical Support Center: Optimizing Reaction Conditions for 6-Ethyl-2,2'-Bipyridine Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-ethyl-2,2'-bipyridine. The following sections detail experimental protocols, address common issues, and offer solutions to optimize your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 6-ethyl-2,2'-bipyridine?
A1: The most prevalent and effective methods for the synthesis of unsymmetrically substituted bipyridines, such as 6-ethyl-2,2'-bipyridine, are palladium-catalyzed cross-coupling reactions. The most commonly employed methods include the Suzuki-Miyaura, Negishi, and Stille couplings.[1][2] The Suzuki-Miyaura coupling is often preferred due to the commercial availability and lower toxicity of boronic acid reagents.[1]
Q2: What are the starting materials for the Suzuki-Miyaura coupling to synthesize 6-ethyl-2,2'-bipyridine?
A2: Typically, the reaction involves the coupling of a 2-halopyridine bearing the ethyl substituent at the 6-position (e.g., 2-bromo-6-ethylpyridine or 2-chloro-6-ethylpyridine) with a 2-pyridylboronic acid or a 2-pyridylboronic acid ester (such as the pinacol ester).
Q3: Why is the choice of ligand important in the coupling reaction?
A3: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and preventing catalyst decomposition.[2] For Suzuki-Miyaura couplings involving pyridyl substrates, bulky and electron-rich phosphine ligands are often used to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
Q4: What are some common side reactions to be aware of during the coupling reaction?
A4: Common side reactions in Suzuki-Miyaura couplings for bipyridine synthesis include:
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Homocoupling: The coupling of two molecules of the same starting material (e.g., two molecules of 2-bromo-6-ethylpyridine or two molecules of the 2-pyridylboronic acid).
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Protodeboronation: The cleavage of the carbon-boron bond of the boronic acid reagent by a proton source (e.g., water or alcohol), leading to the formation of pyridine as a byproduct.
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Dehalogenation: The removal of the halogen atom from the starting halopyridine.
Q5: How can I purify the final 6-ethyl-2,2'-bipyridine product?
A5: Purification is typically achieved through column chromatography on silica gel. Due to the basic nature of the bipyridine, it is often recommended to deactivate the silica gel with a base like triethylamine before use to prevent product streaking and improve separation. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 6-ethyl-2,2'-bipyridine via Suzuki-Miyaura coupling.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Inefficient ligand. 3. Unsuitable base or solvent. 4. Decomposition of boronic acid. 5. Reaction temperature is too low. | 1. Use a fresh batch of palladium catalyst. Consider using a pre-catalyst. 2. Screen different phosphine ligands (e.g., SPhos, XPhos, RuPhos). 3. Ensure the base is strong enough (e.g., Cs₂CO₃, K₃PO₄) and the solvent is anhydrous. 4. Use a stable boronic ester (e.g., pinacol ester) and ensure anhydrous conditions. 5. Increase the reaction temperature in increments of 10°C. |
| Formation of Significant Amounts of Homocoupled Byproducts | 1. High catalyst loading. 2. Reaction temperature is too high. 3. Incorrect stoichiometry of reactants. | 1. Reduce the palladium catalyst loading to 1-3 mol%. 2. Lower the reaction temperature. 3. Use a slight excess (1.1-1.2 equivalents) of the boronic acid reagent. |
| Presence of Protodeboronation Byproduct (Pyridine) | 1. Presence of water or other protic impurities in the reaction mixture. 2. Use of a protic solvent. | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly. 2. Switch to an aprotic solvent such as dioxane, toluene, or THF. |
| Incomplete Consumption of Starting Materials | 1. Insufficient reaction time. 2. Catalyst deactivation. 3. Steric hindrance from the ethyl group. | 1. Monitor the reaction by TLC or GC-MS and extend the reaction time if necessary. 2. The bipyridine product can inhibit the catalyst.[2] Consider a slow addition of the limiting reagent. 3. Use a bulkier and more electron-rich phosphine ligand to facilitate the coupling of sterically hindered substrates. |
| Difficulty in Product Purification | 1. Product streaking on silica gel column. 2. Co-elution of impurities. | 1. Deactivate the silica gel with 1-2% triethylamine in the eluent. 2. Optimize the solvent system for chromatography. Consider a different purification technique like recrystallization or preparative HPLC. |
Experimental Protocol: Suzuki-Miyaura Coupling for 6-Ethyl-2,2'-Bipyridine
This protocol is a representative procedure based on established methods for the synthesis of substituted 2,2'-bipyridines.[2] Researchers should optimize the conditions for their specific setup.
Materials:
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2-Bromo-6-ethylpyridine
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2-(Pinacolborane)pyridine
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Palladium(II) acetate (Pd(OAc)₂)
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SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
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Potassium phosphate (K₃PO₄)
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Anhydrous 1,4-Dioxane
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Nitrogen or Argon gas
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Standard laboratory glassware and purification equipment
Procedure:
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Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-6-ethylpyridine (1.0 mmol), 2-(pinacolborane)pyridine (1.2 mmol), and K₃PO₄ (2.0 mmol).
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Catalyst and Ligand Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these to the Schlenk flask.
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Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous 1,4-dioxane (5 mL) via syringe. Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
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Reaction: Heat the reaction mixture to 100°C with vigorous stirring. Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
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Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts. Wash the Celite pad with additional ethyl acetate (10 mL).
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Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a gradient of ethyl acetate in hexanes to afford 6-ethyl-2,2'-bipyridine as the final product.
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ |
| Ligand | SPhos |
| Base | K₃PO₄ |
| Solvent | 1,4-Dioxane |
| Temperature | 100°C |
| Reaction Time | 12-24 hours |
Visualizing the Process
To aid in understanding the experimental and troubleshooting workflows, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in the synthesis of 6-ethyl-2,2'-bipyridine.
Caption: A logical diagram for troubleshooting common issues in the coupling reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Separation of Isomers of Unsymmetrical Bipyridine Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of isomers of unsymmetrical bipyridine complexes.
General FAQs
This section covers fundamental concepts related to isomerism in unsymmetrical bipyridine complexes.
Q1: What are the common types of isomers encountered with unsymmetrical bipyridine complexes?
Unsymmetrical bipyridine ligands can lead to the formation of several types of isomers in their metal complexes. The most common are:
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Geometric Isomers: For octahedral complexes with three unsymmetrical bipyridine ligands, such as [M(uns-bpy)3], two geometric isomers are possible: facial (fac) and meridional (mer). These isomers differ in the arrangement of the coordinating atoms of the ligands around the central metal ion.[1]
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Enantiomers: Due to the propeller-like arrangement of the bipyridine ligands, tris-bipyridine complexes are chiral and exist as a pair of non-superimposable mirror images.[2] These are designated as Δ (delta) for a right-handed twist and Λ (lambda) for a left-handed twist.[2]
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Diastereomers: If a chiral center is present on the ligand itself, or if the complex contains multiple metal centers, diastereomers can form. Unlike enantiomers, diastereomers have different physical properties and can be separated by non-chiral techniques.[3]
Q2: What is enantiomeric excess (e.e.)?
Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample. It represents the difference between the percentage of the major enantiomer and the percentage of the minor enantiomer. For example, a sample containing 95% of the Δ enantiomer and 5% of the Λ enantiomer has an e.e. of 90%.[2]
Separation by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the analytical and preparative separation of enantiomers of bipyridine complexes.
Experimental Protocol: Chiral HPLC Separation of Ru(II) Polypyridyl Complex Enantiomers
This protocol provides a general guideline for the separation of enantiomers of ruthenium(II) polypyridyl complexes.
1. Column Selection and Preparation:
- Select a suitable chiral stationary phase (CSP). Macrocyclic glycopeptide (e.g., Chirobiotic T2) or cyclodextrin-based CSPs are often effective.[4][5]
- Equilibrate the column with the mobile phase for at least 30 column volumes or until a stable baseline is achieved. Never use a gradient for equilibration with these types of columns.[6]
2. Mobile Phase Preparation:
- Prepare the mobile phase using HPLC-grade solvents. Common mobile phases consist of acetonitrile or methanol mixed with an aqueous buffer or salt solution.[4]
- The mobile phase composition, including the type and concentration of organic modifiers and salts, can significantly impact resolution.[4]
- Degas the mobile phase thoroughly to prevent air bubbles in the system.[7]
3. Sample Preparation:
- Dissolve the complex in a solvent compatible with the mobile phase. Whenever possible, use the mobile phase itself as the sample solvent.
- Filter the sample through a 0.2 µm or 0.45 µm syringe filter to remove any particulate matter.[8]
4. HPLC System Parameters:
- Flow Rate: Start with a flow rate of around 1.0 mL/min. A slower flow rate can sometimes improve resolution but will increase run time.[9]
- Temperature: Maintain a constant column temperature using a column oven. Temperature can affect selectivity.[10][11]
- Detection: Use a UV-Vis detector set to a wavelength where the complex has strong absorbance.
5. Data Analysis:
- Calculate the retention factor (k), selectivity factor (α), and resolution (Rs) to evaluate the separation quality.
- Determine the enantiomeric excess (e.e.) by integrating the peak areas of the two enantiomers.
Quantitative Data: HPLC Enantioseparation of Ru(II) Complexes
The following table summarizes the optimal separation conditions for various Ru(II) polypyridyl complexes on a Chirobiotic T2 CSP.
| Complex | Mobile Phase Composition | Retention Factor (k'1) | Selectivity (α) | Resolution (Rs) | Elution Order |
| [Ru(bpy)3]2+ | 70% ACN / 30% H2O / 0.08M NH4OAc | 1.63 | 1.258 | 2.50 | Λ then Δ |
| [Ru(phen)3]2+ | 70% ACN / 30% H2O / 0.08M NH4OAc | 2.15 | 1.340 | 3.65 | Λ then Δ |
| [Ru(dpphen)3]2+ | 80% ACN / 20% H2O / 0.08M NH4OAc | 1.90 | 1.465 | 4.60 | Λ then Δ |
| [Ru(phen)2(nitrophen)]2+ | 70% ACN / 30% H2O / 0.08M NH4OAc | 2.38 | 1.149 | 1.50 | Λ then Δ |
| [Ru(phen)2(aminophen)]2+ | 70% ACN / 30% H2O / 0.08M NH4OAc | 1.65 | 1.218 | 2.05 | Λ then Δ |
| [Ru(phen)2(phendiamine)]2+ | 75% ACN / 25% H2O / 0.08M NH4OAc | 1.68 | 1.189 | 1.85 | Λ then Δ |
| [Ru(dppz)3]2+ | 70% ACN / 20% MeOH / 10% H2O / 0.04M TMAN | 3.23 | 1.258 | 2.70 | Λ then Δ |
| Data sourced from[4]. ACN: Acetonitrile, TMAN: Tetramethylammonium nitrate. |
HPLC Troubleshooting Guide
Q: My peaks are broad or splitting. What should I do?
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Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting a sample in a stronger solvent can cause peak distortion.
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Reduce Injection Volume: Column overloading can lead to broad peaks. Try injecting a smaller volume or a more dilute sample.[7]
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Check for Column Contamination: The column inlet frit may be plugged, or the stationary phase may be contaminated. Try flushing the column or replacing the guard column.[8]
Q: I am not getting baseline resolution between my enantiomers. How can I improve it?
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Optimize Mobile Phase: Systematically vary the percentage of the organic modifier. Small changes can significantly affect selectivity.[12]
-
Change Organic Modifier: If using acetonitrile, try methanol or ethanol, or a combination. The type of organic modifier influences the interaction with the CSP.[4]
-
Adjust Flow Rate: Lowering the flow rate often increases resolution, but at the cost of longer analysis times.[9]
-
Change Temperature: Vary the column temperature. Both increases and decreases in temperature can alter selectivity, sometimes even reversing the elution order.[10]
-
Try a Different Column: The selectivity of chiral separations is highly dependent on the stationary phase. If optimization fails, a different type of CSP (e.g., cellulose-based vs. cyclodextrin-based) may be necessary.[10]
Q: My retention times are drifting. What is the cause?
-
Insufficient Equilibration: Ensure the column is fully equilibrated with the mobile phase, especially after changing solvents.[7]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.[12]
-
Mobile Phase Composition Change: The mobile phase may be evaporating or improperly mixed. Prepare fresh mobile phase.[8]
-
Pump Issues: Air trapped in the pump can cause erratic flow rates and retention time shifts. Purge the pump to remove air bubbles.[8]
.
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Separation by Column Chromatography
Column chromatography is particularly useful for separating geometric (fac/mer) isomers on a preparative scale.
Experimental Protocol: Separation of fac and mer Isomers
This protocol describes a general method for separating facial and meridional isomers of [Ru(uns-bpy)3]2+ complexes.
1. Stationary Phase and Column Packing:
- Use a cation-exchange resin such as SP Sephadex C-25.[1]
- Prepare a slurry of the resin in the eluent and carefully pack the column to avoid air bubbles and channeling.
2. Sample Loading:
- Dissolve the isomeric mixture in a minimum amount of water or the initial eluent.
- Carefully load the sample onto the top of the column bed.
3. Elution:
- Elute the isomers using an aqueous solution of a salt, such as sodium toluene-4-sulfonate or sodium hexanoate.[1]
- A gradient elution may be necessary to resolve the isomers effectively.
- The different isomers will interact with the stationary phase to varying degrees, allowing for their separation.
4. Fraction Collection and Analysis:
- Collect fractions as the bands elute from the column.
- Monitor the fractions by UV-Vis spectroscopy or ¹H NMR to identify the pure isomers.
Column Chromatography Troubleshooting Guide
Q: My isomers are not separating on the column. What can I do to improve resolution?
-
Change Eluent: The choice of eluting salt is critical. Try different counter-ions (e.g., perchlorate, hexafluorophosphate) or change the salt concentration.[1]
-
Optimize Gradient: If using a gradient, make it shallower to increase the separation between bands.
-
Reduce Flow Rate: A slower flow rate allows for more equilibration between the mobile and stationary phases, which can improve separation.
-
Check Column Packing: Poorly packed columns can lead to band broadening and poor separation. Repack the column if necessary.
Q: Can I separate enantiomers using this method? It is sometimes possible to achieve partial separation of enantiomers on an achiral support like SP Sephadex C-25, which possesses inherent chirality.[1] However, for reliable and complete enantiomeric separation, chiral HPLC is the preferred method.
Separation by Crystallization
Crystallization can be used to separate isomers, particularly diastereomers, but it is often challenging for enantiomers or geometric isomers of bipyridine complexes.
Crystallization FAQs & Troubleshooting
Q: Why is it difficult to separate fac/mer or Δ/Λ isomers of bipyridine complexes by fractional crystallization?
-
Similar Physical Properties: Enantiomers (Δ/Λ) have identical solubilities in achiral solvents, making their separation by standard crystallization impossible.[3]
-
Co-crystallization: Geometric isomers (fac/mer) can have very similar crystal packing energies and may co-crystallize, preventing effective separation. It has been shown that for some ruthenium complexes, mixtures of meridional and facial isomers were obtained even after crystallization attempts.[1]
Q: How can crystallization be used to separate enantiomers? To separate enantiomers by crystallization, they must first be converted into diastereomers.
-
Diastereomer Formation: React the racemic mixture of the complex with a chiral counter-ion (a resolving agent). This forms a pair of diastereomeric salts (e.g., [Δ-complex][chiral-anion] and [Λ-complex][chiral-anion]).[3]
-
Fractional Crystallization: The resulting diastereomers will have different solubilities, allowing them to be separated by fractional crystallization.[3][13]
-
Ion Exchange: After separation, the chiral counter-ion is removed and replaced with a non-chiral ion (like Cl⁻ or PF₆⁻) to yield the pure enantiomers of the original complex.
Q: My complex appears to be decomposing in the crystallization solvent. What should I do?
-
Work Under Inert Atmosphere: If the complex is sensitive to oxidation, perform the crystallization under an inert atmosphere (e.g., nitrogen or argon).
-
Use Dry Solvents: Trace amounts of water can sometimes lead to decomposition. Ensure you are using anhydrous solvents.
-
Avoid High Temperatures: If possible, avoid heating the solution for extended periods. Consider alternative crystallization methods like slow evaporation or vapor diffusion at room temperature.
.
Caption: Decision tree for selecting an appropriate isomer separation method.
References
- 1. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 3. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 4. Enantioseparations of Chiral Ruthenium(II) Polypyridyl Complexes Using HPLC with Macrocyclic Glycopeptide Chiral Stationary Phases (CSPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. quora.com [quora.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 6-ethyl-2,2'-bipyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-ethyl-2,2'-bipyridine. Our focus is to address the common challenge of minimizing homocoupling side reactions to improve yield and purity of the desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 6-ethyl-2,2'-bipyridine, and which are prone to homocoupling?
A1: The synthesis of 6-ethyl-2,2'-bipyridine, an unsymmetrical bipyridine, is typically achieved through transition-metal catalyzed cross-coupling reactions. The most common methods include:
-
Suzuki-Miyaura Coupling: This reaction couples a pyridyl boronic acid or ester with a halopyridine. It is a versatile method, but can be susceptible to homocoupling of the boronic acid reagent, especially in the presence of oxygen.
-
Negishi Coupling: This method involves the reaction of a pyridyl organozinc reagent with a halopyridine. Negishi coupling is often high-yielding and shows good functional group tolerance.
-
Stille Coupling: This reaction uses a pyridyl organotin reagent to couple with a halopyridine. A significant drawback of this method is the toxicity of the organotin compounds.
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Ullmann Reaction: This is a copper-catalyzed homocoupling of halopyridines. While effective for symmetrical bipyridines, it is not suitable for the direct synthesis of unsymmetrical bipyridines like 6-ethyl-2,2'-bipyridine from two different halopyridines due to the formation of a mixture of products. Reductive cross-coupling variants using nickel or palladium can also be employed, but often face challenges with selectivity.
Homocoupling is a significant side reaction in many of these methods, leading to the formation of 4,4'-diethyl-2,2'-bipyridine and 2,2'-bipyridine as undesired byproducts.
Q2: What is homocoupling and why is it a problem in the synthesis of 6-ethyl-2,2'-bipyridine?
A2: Homocoupling is a side reaction in cross-coupling catalysis where two identical molecules of the organometallic reagent or the halide react with each other. In the context of synthesizing 6-ethyl-2,2'-bipyridine, this results in the formation of symmetrical bipyridines:
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From the ethyl-substituted pyridine precursor: 2 molecules of the 6-ethylpyridyl reagent couple to form 4,4'-diethyl-2,2'-bipyridine.
-
From the unsubstituted pyridine precursor: 2 molecules of the pyridyl reagent couple to form 2,2'-bipyridine.
This is problematic because it consumes the starting materials, reduces the yield of the desired 6-ethyl-2,2'-bipyridine, and complicates the purification process due to the similar physical properties of the desired product and the homocoupled byproducts.
Q3: What are the general strategies to minimize homocoupling?
A3: Several strategies can be employed to suppress homocoupling:
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is crucial. For instance, in Suzuki couplings, using palladium catalysts with bulky, electron-rich phosphine ligands can favor the cross-coupling pathway. Nickel catalysts are also effective for cross-coupling of pyridyl halides and can sometimes offer better selectivity than palladium.
-
Reaction Conditions:
-
Exclusion of Oxygen: In Suzuki reactions, oxygen can promote the homocoupling of boronic acids. Therefore, rigorously degassing the solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical.
-
Choice of Base and Solvent: The nature of the base and solvent can significantly influence the relative rates of cross-coupling and homocoupling. Careful optimization of these parameters is necessary for each specific reaction.
-
Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.
-
-
Additives: In some cases, additives can suppress homocoupling. For example, the addition of potassium formate to a Suzuki reaction has been shown to reduce homocoupling, possibly by acting as a mild reducing agent.
-
Stoichiometry of Reactants: Using a slight excess of one of the coupling partners can sometimes drive the reaction towards the desired cross-coupled product.
Troubleshooting Guides
Problem 1: Low yield of 6-ethyl-2,2'-bipyridine and significant formation of homocoupled byproducts in a Suzuki-Miyaura Coupling.
| Possible Cause | Troubleshooting Step |
| Oxygen in the reaction mixture | Degas the solvent thoroughly by sparging with an inert gas (N₂ or Ar) for at least 30 minutes. Ensure all glassware is oven-dried and the reaction is set up and run under a positive pressure of inert gas. |
| Inappropriate catalyst/ligand system | Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and phosphine ligands (e.g., SPhos, XPhos). Bulky, electron-rich ligands often improve selectivity for cross-coupling. |
| Suboptimal base | The choice of base is critical. Try screening different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The solubility and strength of the base can affect the reaction outcome. |
| Boronic acid instability | Pyridylboronic acids can be unstable. Consider using a more stable derivative, such as a pyridylboronate ester (e.g., pinacol ester). |
| Reaction temperature is too high | Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) to see if it disfavors the homocoupling pathway. |
| Slow transmetalation step | The addition of a co-catalyst like Cu(I) salts can sometimes facilitate the transmetalation step and improve the yield of the cross-coupled product. |
Problem 2: Difficulty in separating 6-ethyl-2,2'-bipyridine from its homocoupled byproducts.
| Possible Cause | Troubleshooting Step |
| Similar polarity of the products | Optimize the column chromatography conditions. A shallow solvent gradient and the use of a high-performance silica gel may improve separation. Consider using a different solvent system (e.g., hexanes/ethyl acetate, dichloromethane/methanol). |
| Co-crystallization | If purification by crystallization is attempted, try using a different solvent or a mixture of solvents to avoid co-crystallization of the desired product and byproducts. |
| Inadequate reaction selectivity | Focus on optimizing the reaction conditions to minimize the formation of the homocoupled byproducts in the first place. This is the most effective strategy. |
Experimental Protocols
Recommended Protocol: Suzuki-Miyaura Coupling for the Synthesis of 6-ethyl-2,2'-bipyridine
This protocol is designed to minimize homocoupling by employing an inert atmosphere, a suitable palladium catalyst and ligand, and an appropriate base.
Materials:
-
2-Bromo-6-ethylpyridine
-
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (2-pyridylboronic acid pinacol ester)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
Procedure:
-
Preparation: To an oven-dried Schlenk flask, add 2-bromo-6-ethylpyridine (1.0 mmol), 2-pyridylboronic acid pinacol ester (1.2 mmol), and K₃PO₄ (3.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of anhydrous 1,4-dioxane under an inert atmosphere.
-
Reaction Setup: Evacuate and backfill the Schlenk flask with inert gas three times. Add the anhydrous 1,4-dioxane (5 mL) to the flask via syringe.
-
Initiation: Add the pre-mixed catalyst solution to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 6-ethyl-2,2'-bipyridine.
Quantitative Data Summary (Illustrative)
The following table provides illustrative data based on typical outcomes for similar cross-coupling reactions. Actual results may vary.
| Method | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield of 6-ethyl-2,2'-bipyridine (%) | Homocoupling Byproducts (%) |
| Suzuki-Miyaura | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 75-85 | <10 |
| Negishi | Pd(dba)₂/XPhos | - | THF | 65 | 80-90 | <5 |
Visualizations
Technical Support Center: Scale-Up Synthesis of 6-Ethyl-2,2'-Bipyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-ethyl-2,2'-bipyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the scale-up of 6-ethyl-2,2'-bipyridine?
A1: The most prevalent methods for the large-scale synthesis of substituted bipyridines, including 6-ethyl-2,2'-bipyridine, are cross-coupling reactions. The two most commercially viable routes are typically:
-
Negishi-type Cross-Coupling: This involves the reaction of a pyridyl-zinc halide with a halogenated pyridine, catalyzed by a palladium or nickel complex. It is often favored for its high functional group tolerance and relatively mild reaction conditions.[1][2][3][4]
-
Grignard Reagent-based Cross-Coupling: This route utilizes a pyridyl-Grignard reagent, which is then coupled with a halogenated pyridine. While Grignard reagents are cost-effective, their scale-up presents significant safety and handling challenges due to their highly reactive and pyrophoric nature.[5][6][7][8]
Q2: What are the primary safety concerns when scaling up the synthesis of 6-ethyl-2,2'-bipyridine?
A2: Key safety considerations are dependent on the chosen synthetic route. For Grignard-based syntheses, the primary hazards include:
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Exothermic Reactions: The formation of the Grignard reagent and the subsequent coupling reaction can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[6][8]
-
Handling of Pyrophoric Reagents: Grignard reagents can ignite spontaneously on contact with air or moisture. Strict anhydrous and inert atmosphere conditions are mandatory.
-
Magnesium Handling: The use of magnesium turnings for Grignard reagent formation requires careful handling to avoid ignition.[8]
For Negishi coupling, concerns are generally lower but include:
-
Catalyst Handling: Palladium and nickel catalysts can be pyrophoric, especially after the reaction when finely divided.
-
Solvent Toxicity: The use of solvents like THF and toluene requires appropriate ventilation and handling procedures.
Q3: How can I minimize the formation of homocoupled byproducts during the synthesis?
A3: Homocoupling, particularly the formation of 4,4'-bipyridine from the coupling of two 2-halopyridines, is a common side reaction. To minimize this:
-
Control of Reaction Temperature: Lowering the reaction temperature can often reduce the rate of homocoupling.
-
Slow Addition of Reagents: The slow, controlled addition of the organometallic reagent (Grignard or organozinc) to the reaction mixture can maintain a low concentration of this reagent, thereby disfavoring homocoupling.
-
Choice of Catalyst and Ligands: For Negishi coupling, the selection of the appropriate palladium or nickel catalyst and ligands can significantly influence the selectivity towards the desired cross-coupling product.
Troubleshooting Guides
Issue 1: Low Yield in Negishi Cross-Coupling
| Symptom | Possible Cause | Troubleshooting Step |
| Reaction stalls or proceeds slowly. | Inactive catalyst. | Ensure the palladium or nickel catalyst is from a reliable source and has been stored under an inert atmosphere. Consider using a pre-catalyst that is activated in situ. |
| Incomplete formation of the organozinc reagent. | Verify the quality and activity of the zinc used. Ensure strict anhydrous conditions during the formation of the pyridyl-zinc halide. | |
| Poor catalyst turnover. | The bipyridine product can coordinate to the metal center of the catalyst, leading to deactivation.[2] Consider using a catalyst system less prone to product inhibition. | |
| Low isolated yield after work-up. | Product loss during extraction. | 6-ethyl-2,2'-bipyridine has some water solubility. Ensure thorough extraction with an appropriate organic solvent and consider back-extraction of the aqueous layers. |
| Difficulties in purification. | The product may be difficult to crystallize. Consider column chromatography or distillation under reduced pressure for purification. |
Issue 2: Poor Initiation and Control of Grignard Reaction
| Symptom | Possible Cause | Troubleshooting Step |
| Grignard reaction fails to initiate. | Passivated magnesium surface. | Use fresh, dry magnesium turnings. Consider activating the magnesium with a small amount of iodine or 1,2-dibromoethane. |
| Presence of moisture. | Ensure all glassware, solvents, and reagents are rigorously dried. Work under a strict inert atmosphere (nitrogen or argon). | |
| Uncontrolled exotherm upon initiation. | Rapid, uncontrolled initiation. | Initiate the reaction with a small portion of the halide, and once sustained reflux is observed, add the remaining halide at a controlled rate to maintain a manageable reaction temperature. |
| Formation of significant Wurtz-type homocoupling byproducts. | High localized concentration of the Grignard reagent. | Ensure efficient stirring to avoid localized "hot spots." Add the Grignard reagent slowly to the solution of the coupling partner. |
Experimental Protocols
Illustrative Lab-Scale Protocol for Negishi Coupling:
This protocol is for informational purposes and should be adapted and optimized for scale-up.
-
Preparation of the Pyridyl-Zinc Reagent: Under an inert atmosphere, to a suspension of activated zinc dust in anhydrous THF, add a solution of 2-bromo-6-ethylpyridine in THF dropwise at a rate that maintains the internal temperature below 40°C. Stir the mixture for 2-4 hours at room temperature.
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Cross-Coupling Reaction: In a separate reactor, charge 2-chloropyridine and the palladium catalyst (e.g., Pd(PPh₃)₄). Add the freshly prepared pyridyl-zinc reagent solution to this mixture via cannula at a controlled rate.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by GC-MS or LC-MS. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Purification: Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Visualizations
Experimental Workflow for Troubleshooting Low Yield in Negishi Coupling
Caption: Troubleshooting workflow for low yield.
Logical Relationship in Grignard Reaction Scale-Up Safety
Caption: Mitigation of Grignard reaction hazards.
References
- 1. Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
Technical Support Center: Synthesis of Air and Moisture-Sensitive Bipyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of air and moisture-sensitive bipyridine compounds.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of sensitive bipyridine ligands, particularly via cross-coupling reactions.
Question: My Suzuki-Miyaura coupling reaction for bipyridine synthesis is giving a low yield. What are the potential causes and how can I troubleshoot it?
Answer:
Low yields in Suzuki-Miyaura couplings for bipyridine synthesis are a common issue. The bipyridine product itself can coordinate to the palladium catalyst, leading to deactivation.[1][2][3] Additionally, the stability of the boronic acid or ester, particularly 2-pyridylboronic acid derivatives, is a critical factor.[2] Here’s a step-by-step troubleshooting guide:
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Assess Reagent Quality and Stability:
-
Pyridylboronic Acid/Ester: 2-Pyridylboronic acids are known to be unstable.[2] Consider using more stable derivatives like N-phenyldiethanolamine esters or MIDA boronates.[1][2] For 3- and 4-pyridylboronic acids, which are generally more stable, ensure they are pure and have been stored under inert atmosphere if sensitive.[1] Protodeboronation (loss of the boronic acid group) can be a significant side reaction.[4]
-
Halopyridine: Ensure the halopyridine is pure and free of moisture.
-
Catalyst and Ligand: Use a high-quality palladium source and phosphine ligand. Some phosphine ligands are air-sensitive and should be handled under an inert atmosphere. Buchwald's biarylphosphine ligands are often effective for these challenging couplings.[5][6][7]
-
Solvents and Base: Use anhydrous, degassed solvents. The choice of base is critical; common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The insolubility of the base can sometimes be an issue, and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) may be beneficial.[8]
-
-
Optimize Reaction Conditions:
-
Inert Atmosphere: Rigorous exclusion of air and moisture is crucial. Use standard Schlenk line or glovebox techniques.[9][10] Ensure all glassware is oven-dried and cooled under an inert gas stream.
-
Solvent Degassing: Thoroughly degas your solvent. Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for an extended period.[8]
-
Temperature: While some Suzuki couplings proceed at room temperature, others may require heating.[6] Monitor the reaction for thermal decomposition of starting materials or products.
-
Catalyst and Ligand Loading: While higher catalyst loading might seem intuitive for difficult couplings, it can sometimes lead to more side products. A systematic screen of catalyst and ligand loading is recommended.
-
-
Consider Alternative Coupling Methods:
Question: I am observing significant amounts of homocoupling of my halopyridine starting material. How can I minimize this side reaction?
Answer:
Homocoupling is a common side reaction in many cross-coupling reactions. It can be minimized by carefully controlling the reaction conditions:
-
Palladium Catalyst: The choice of palladium precursor and ligand can influence the extent of homocoupling. Using pre-formed palladium catalysts can sometimes give cleaner reactions.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.
-
Stoichiometry: Using a slight excess of the boronic acid reagent can sometimes suppress the homocoupling of the halide partner.
-
Additives: The addition of small amounts of additives can sometimes suppress homocoupling.
Question: My purified bipyridine product decomposes over time, even when stored in a vial. How can I improve its stability?
Answer:
Many bipyridine derivatives, especially those with electron-donating or certain functional groups, can be sensitive to air, light, and moisture.
-
Storage: Store the purified compound under an inert atmosphere (argon or nitrogen) in a sealed vial, preferably in a freezer and protected from light. Using a glovebox for storage is ideal.
-
Purification: Ensure that the final product is completely free of any residual acid or base from the workup, as these can catalyze decomposition.
-
Solvent Removal: Traces of solvent, especially protic solvents, can lead to degradation. Ensure the product is thoroughly dried under high vacuum.
FAQs
Q1: What are the best practices for setting up a reaction under an inert atmosphere for bipyridine synthesis?
A1: The two primary methods for handling air- and moisture-sensitive reagents are using a Schlenk line or a glovebox.[9][10]
-
Schlenk Line: This involves using specialized glassware with sidearms that can be connected to a dual manifold providing both vacuum and an inert gas (argon or nitrogen).[10] Key steps include:
-
Drying all glassware in an oven and assembling it hot while flushing with inert gas.
-
Adding solid reagents under a positive flow of inert gas.
-
Degassing solvents by freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.[8]
-
Transferring liquids via syringe or cannula under a positive pressure of inert gas.
-
-
Glovebox: A glovebox provides a sealed environment with a continuously purified inert atmosphere.[9] This is often the preferred method for handling highly sensitive solid reagents. All materials and solvents must be brought into the glovebox through an antechamber that is purged with several vacuum/inert gas cycles.
Q2: Which cross-coupling reaction is best for synthesizing unsymmetrical bipyridines?
A2: The choice of reaction depends on the specific substrates and desired functional groups.
-
Suzuki-Miyaura Coupling: Generally the most common and versatile method due to the commercial availability of a wide range of boronic acids and esters.[1][2] However, the stability of 2-pyridylboronic acid can be a challenge.[2]
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Negishi Coupling: A powerful alternative that often gives high yields and shows good functional group tolerance.[11] It requires the preparation of an organozinc reagent, which is moisture-sensitive.
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Stille Coupling: Can be very effective, especially for substrates where Suzuki or Negishi couplings fail.[1][3][12] The main drawback is the toxicity of the organotin reagents and the difficulty in removing tin byproducts.[1][3][11]
Q3: How do I choose the right phosphine ligand for my bipyridine synthesis?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging couplings like bipyridine synthesis, bulky and electron-rich phosphine ligands are often required.[5][6][7] Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are a good starting point for optimization.[5][7] It is often necessary to screen a small library of ligands to find the optimal one for a specific substrate combination.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Synthesis of a Substituted 2,2'-Bipyridine
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 75 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 88 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 45 |
| 4 | PdCl₂(dppf) (3) | - | K₃PO₄ (3) | THF/H₂O | 80 | 62 |
This table is a generalized representation based on common conditions and should be adapted for specific substrates.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Synthesis of an Unsymmetrical Bipyridine
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halopyridine (1.0 equiv.), the pyridylboronic acid ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inerting the Flask: Seal the flask with a septum and cycle between vacuum and argon three times to ensure an inert atmosphere.
-
Addition of Catalyst and Ligand: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene:water 10:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Preparation of a Pyridylzinc Reagent for Negishi Coupling
-
Activation of Zinc: Place zinc dust in an oven-dried Schlenk flask and heat under vacuum to activate. Cool to room temperature under argon.
-
Formation of Organozinc: Add a small amount of a dihaloalkane (e.g., 1,2-dibromoethane) to the activated zinc in anhydrous THF. Add the halopyridine dropwise. The reaction is often initiated by gentle heating.
-
Use in Coupling: The resulting organozinc solution can be used directly in the Negishi coupling reaction.
Visualizations
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of 6-ethyl-2,2'-bipyridine and its Byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-ethyl-2,2'-bipyridine. The information provided addresses common challenges encountered during the synthesis, purification, and characterization of this compound and its associated byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My NMR spectrum of the crude reaction mixture for 6-ethyl-2,2'-bipyridine is complex and difficult to interpret. What are the likely impurities?
A1: The most common synthetic route to 6-ethyl-2,2'-bipyridine is a Suzuki-Miyaura cross-coupling reaction. Based on this, the most probable impurities that complicate NMR analysis are:
-
Unreacted starting materials: This includes the halo-pyridine precursor (e.g., 2-bromo-6-ethylpyridine) and the pyridine-boronic acid or ester.
-
Homocoupled byproducts: Symmetrical bipyridines such as 2,2'-bipyridine (from the coupling of two pyridine-boronic acid molecules) and 6,6'-diethyl-2,2'-bipyridine (from the coupling of two 2-bromo-6-ethylpyridine molecules) are common byproducts.
-
Protodeboronation product: The pyridine-boronic acid can be converted back to pyridine, which may also be present.
Q2: I am having difficulty separating 6-ethyl-2,2'-bipyridine from a major byproduct using column chromatography. What could this byproduct be and how can I improve separation?
A2: A common issue is the co-elution of 6-ethyl-2,2'-bipyridine with the homocoupled byproduct, 6,6'-diethyl-2,2'-bipyridine, due to their similar polarities.
Troubleshooting Steps:
-
Optimize your solvent system: Use a less polar solvent system and consider a gradient elution. A shallow gradient of ethyl acetate in hexanes is a good starting point.
-
Try a different stationary phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 column.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be an effective purification method.
Q3: My mass spectrum shows a peak that is 28 mass units higher than my expected product. What is this?
A3: A peak at M+28 is likely due to the presence of the homocoupled byproduct, 6,6'-diethyl-2,2'-bipyridine. The ethyl group (C2H4) has a mass of 28 amu.
Q4: The aromatic region of my ¹H NMR spectrum has more peaks than expected for pure 6-ethyl-2,2'-bipyridine. How can I assign these peaks?
A4: The presence of unreacted starting materials and homocoupled byproducts will lead to a more complex aromatic region.
-
Reference Spectra: Compare your spectrum to the known spectra of the starting materials and potential byproducts (see tables below).
-
COSY NMR: A 2D COSY NMR experiment can help to identify coupled protons within the same spin system, aiding in the assignment of peaks to specific pyridine rings.
-
Spiking: If you have a pure sample of a suspected impurity, you can "spike" your NMR sample with a small amount of it to see which peaks increase in intensity.
Quantitative Data Summary
The following tables summarize the expected NMR and mass spectrometry data for 6-ethyl-2,2'-bipyridine and its common byproducts. Note that exact chemical shifts can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Compound | Ar-H Chemical Shifts (ppm) | -CH₂- Chemical Shift (ppm) | -CH₃ Chemical Shift (ppm) |
| 6-ethyl-2,2'-bipyridine | 7.2 - 8.7 | ~2.9 (q) | ~1.4 (t) |
| 2-bromo-6-ethylpyridine | 7.0 - 7.6 | ~2.8 (q) | ~1.3 (t) |
| 2,2'-bipyridine | 7.3 - 8.7 | - | - |
| 6,6'-diethyl-2,2'-bipyridine | 7.2 - 8.4 | ~2.9 (q) | ~1.4 (t) |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Compound | Aromatic C Chemical Shifts (ppm) | -CH₂- Chemical Shift (ppm) | -CH₃ Chemical Shift (ppm) |
| 6-ethyl-2,2'-bipyridine | 118 - 160 | ~26 | ~14 |
| 2-bromo-6-ethylpyridine | 120 - 162 | ~25 | ~15 |
| 2,2'-bipyridine | 120 - 157 | - | - |
| 6,6'-diethyl-2,2'-bipyridine | 118 - 160 | ~26 | ~14 |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z (M⁺) |
| 6-ethyl-2,2'-bipyridine | C₁₂H₁₂N₂ | 184.24 | 184 |
| 2-bromo-6-ethylpyridine | C₇H₈BrN | 186.05 | 185/187 (isotope pattern) |
| 2,2'-bipyridine | C₁₀H₈N₂ | 156.18 | 156 |
| 6,6'-diethyl-2,2'-bipyridine | C₁₄H₁₆N₂ | 212.29 | 212 |
Experimental Protocols
Key Experiment: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-ethyl-2,2'-bipyridine
This is a generalized protocol and may require optimization for specific substrates and scales.
Materials:
-
2-bromo-6-ethylpyridine
-
2-(tributylstannyl)pyridine or 2-pyridylboronic acid derivative
-
Pd(PPh₃)₄ (Palladium catalyst)
-
Anhydrous Toluene or DME
-
2M aqueous Na₂CO₃ solution
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add 2-bromo-6-ethylpyridine (1 equivalent), the 2-pyridylboronic acid derivative (1.2 equivalents), and the palladium catalyst (0.05 equivalents).
-
Add anhydrous toluene or DME to the flask.
-
Add the 2M aqueous Na₂CO₃ solution (2 equivalents).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Synthetic pathway for 6-ethyl-2,2'-bipyridine highlighting potential byproducts.
Caption: Troubleshooting workflow for the purification and characterization of 6-ethyl-2,2'-bipyridine.
Technical Support Center: 6-Ethyl-2,2'-Bipyridine Complexes
Welcome to the technical support center for 6-ethyl-2,2'-bipyridine complexes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why do my 6-ethyl-2,2'-bipyridine complexes have poor solubility?
A1: The solubility of 6-ethyl-2,2'-bipyridine complexes is influenced by several factors inherent to their molecular structure. The parent 2,2'-bipyridine ligand system is relatively nonpolar and rigid. While the ethyl group at the 6-position can slightly increase solubility in some organic solvents compared to unsubstituted bipyridine, it is generally not sufficient to overcome the inherent low aqueous solubility. The overall solubility is a result of the interplay between the ligand, the metal center, and any counter-ions present.
Q2: What are the general strategies to improve the solubility of these complexes?
A2: There are three main strategies to consider for enhancing the solubility of 6-ethyl-2,2'-bipyridine complexes:
-
Chemical Modification: This involves altering the chemical structure of the bipyridine ligand itself by introducing polar functional groups.
-
Formulation Approaches: These methods involve the use of excipients like co-solvents, surfactants, or complexing agents to improve the dissolution of the complex in a given solvent system.[1]
-
Physical Modification: Techniques such as particle size reduction can increase the surface area available for solvation, thereby improving the dissolution rate.[2]
Q3: Which functional groups are most effective for increasing aqueous solubility via chemical modification?
A3: Introducing polar and ionizable functional groups to the bipyridine scaffold is a highly effective strategy. Examples include:
-
Hydroxyl groups (-OH): These can participate in hydrogen bonding, which generally increases water solubility.[3]
-
Carboxyl groups (-COOH): These can be deprotonated to form carboxylates, which are significantly more water-soluble.
-
Amino groups (-NH2): These can be protonated to form ammonium salts, enhancing aqueous solubility.[3]
-
Sulfonate groups (-SO3H): These are strongly acidic and their corresponding salts are typically very water-soluble.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Complex precipitates during synthesis or purification. | The solvent system is not optimal for the complex's polarity. | Try a different solvent or a mixture of solvents. For example, if the complex is precipitating from a nonpolar solvent, try adding a more polar co-solvent like ethanol or dimethylformamide (DMF) in a stepwise manner. |
| Low yield after crystallization. | The complex is too soluble in the chosen crystallization solvent. | Consider using an anti-solvent precipitation technique. Dissolve the complex in a good solvent and then slowly add a miscible solvent in which the complex is poorly soluble to induce precipitation. |
| Inconsistent solubility results between batches. | This could be due to polymorphism, where the complex exists in different crystalline forms with varying solubilities. | Characterize the solid-state properties of each batch using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to identify any polymorphic differences. |
| The complex is insoluble in both aqueous and common organic solvents. | The complex may have a highly rigid, planar structure leading to strong crystal lattice energy. | Consider chemical modification of the ligand to disrupt planarity or introduce solubilizing groups. Alternatively, formulation strategies like using cyclodextrins for complexation can be explored.[2] |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol outlines a general method for improving the solubility of a 6-ethyl-2,2'-bipyridine complex in an aqueous solution using a water-miscible organic co-solvent.
Materials:
-
6-ethyl-2,2'-bipyridine complex
-
Deionized water
-
Co-solvent (e.g., ethanol, DMSO, or PEG 400)
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Prepare a stock solution of the co-solvent in deionized water at various concentrations (e.g., 10%, 20%, 30% v/v).
-
Accurately weigh an excess amount of the 6-ethyl-2,2'-bipyridine complex and add it to a volumetric flask containing a known volume of each co-solvent mixture.
-
Stir the mixtures at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect the flasks to ensure that undissolved solid remains, indicating that a saturated solution has been achieved.
-
Filter the solutions through a 0.45 µm syringe filter to remove any undissolved solid.
-
Dilute an aliquot of the clear filtrate with an appropriate solvent and analyze the concentration of the complex using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
The measured concentration represents the solubility of the complex in that specific co-solvent mixture.
Visualizations
Below are diagrams illustrating key concepts and workflows for improving the solubility of 6-ethyl-2,2'-bipyridine complexes.
Caption: A workflow for troubleshooting poor solubility.
Caption: Key factors affecting complex solubility.
References
Validation & Comparative
"spectroscopic comparison of 6-ethyl-2,2'-bipyridine and 6,6'-dimethyl-2,2'-bipyridine"
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of two closely related bipyridine ligands.
This guide provides a detailed comparative analysis of the spectroscopic properties of 6-ethyl-2,2'-bipyridine and 6,6'-dimethyl-2,2'-bipyridine. Understanding the nuanced differences in their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data is crucial for their unambiguous identification, characterization of their metal complexes, and development of novel applications in catalysis, materials science, and pharmaceuticals.
Executive Summary
While both 6-ethyl-2,2'-bipyridine and 6,6'-dimethyl-2,2'-bipyridine are foundational ligands in coordination chemistry, their subtle structural variations—an ethyl versus two methyl groups at the 6 and 6' positions—give rise to distinct spectroscopic fingerprints. This guide presents a side-by-side comparison of their key spectral data, supported by detailed experimental protocols for data acquisition. The choice between these ligands can influence the steric and electronic properties of the resulting metal complexes, making a thorough spectroscopic understanding paramount.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 6-ethyl-2,2'-bipyridine and 6,6'-dimethyl-2,2'-bipyridine. Please note that while extensive data is available for the well-studied 6,6'-dimethyl-2,2'-bipyridine, the data for 6-ethyl-2,2'-bipyridine is based on closely related derivatives and predictive analysis due to limited availability of its complete spectroscopic characterization in the public domain.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within a molecule.
| Parameter | 6-Ethyl-2,2'-bipyridine (Predicted/Derivative Data) | 6,6'-Dimethyl-2,2'-bipyridine [1] |
| ¹H NMR (ppm) | Aromatic Protons: ~7.2-8.7 ppm; Ethyl Group (CH₂): ~2.8-3.0 ppm (quartet); Ethyl Group (CH₃): ~1.3-1.4 ppm (triplet) | Aromatic Protons: 8.18 (d), 7.67 (t), 7.14 (d); Methyl Protons: 2.62 (s) |
| ¹³C NMR (ppm) | Aromatic Carbons: ~120-160 ppm; Ethyl Group (CH₂): ~28-30 ppm; Ethyl Group (CH₃): ~14-16 ppm | Aromatic Carbons: 156.9, 156.5, 136.6, 125.9, 123.8, 121.9; Methyl Carbon: 24.5 |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing insights into its functional groups.
| Parameter | 6-Ethyl-2,2'-bipyridine (Predicted) | 6,6'-Dimethyl-2,2'-bipyridine |
| Key IR Peaks (cm⁻¹) | C-H stretching (aromatic): ~3050-3100; C-H stretching (aliphatic): ~2850-2960; C=C and C=N stretching (aromatic ring): ~1400-1600; C-H bending: ~750-850 | C-H stretching (aromatic): ~3050; C-H stretching (aliphatic): ~2960; C=N stretching: ~1575; C=C stretching: ~1550, 1450, 1420; Ring breathing: ~990 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
| Parameter | 6-Ethyl-2,2'-bipyridine (in Methanol, Predicted) | 6,6'-Dimethyl-2,2'-bipyridine (in Methanol) |
| λ_max_ (nm) | ~245, ~285 | ~246, ~286 |
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio of a molecule, confirming its molecular weight and providing information about its fragmentation pattern.
| Parameter | 6-Ethyl-2,2'-bipyridine | 6,6'-Dimethyl-2,2'-bipyridine |
| Molecular Weight | 184.24 g/mol | 184.24 g/mol |
| Key Fragments (m/z) | [M]+•, [M-CH₃]+, [M-C₂H₅]+ | [M]+•, [M-CH₃]+ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of bipyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the bipyridine sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 0 to 160 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid bipyridine sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[2]
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to subtract from the sample spectrum.
-
Data Processing: The resulting spectrum will show absorbance or transmittance as a function of wavenumber.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the bipyridine sample in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max_).
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the spectrum over a range of wavelengths (e.g., 200-400 nm). Use a cuvette containing the pure solvent as a reference.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max_) and the corresponding molar absorptivity (ε).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the bipyridine sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition (EI-MS): Introduce the sample into the ion source. The molecules are bombarded with electrons, leading to ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak (M⁺˙) and analyze the fragmentation pattern to confirm the structure.
Visualization of Structural Comparison
The following diagram illustrates the structural differences between the two molecules and their potential impact on coordination chemistry.
Figure 1: Structural and Coordination Differences.
Conclusion
The choice between 6-ethyl-2,2'-bipyridine and 6,6'-dimethyl-2,2'-bipyridine as ligands depends on the desired steric and electronic properties of the final metal complex. While their core spectroscopic features are similar due to the common bipyridine framework, the nature of the alkyl substituents introduces discernible differences in their NMR and mass spectra. This guide provides a foundational understanding of these differences, enabling researchers to make informed decisions in ligand selection and to confidently characterize the resulting compounds. Further research into the complete spectroscopic profile of 6-ethyl-2,2'-bipyridine will be valuable to the scientific community.
References
Validating Theoretical Models of 6-Ethyl-2,2'-Bipyridine Complexes: A Comparative Guide
An objective comparison of theoretical predictions against experimental data for 6-ethyl-2,2'-bipyridine metal complexes, providing researchers and drug development professionals with a guide to the validation of computational models.
The accurate prediction of the electronic and structural properties of metal complexes is crucial for their application in diverse fields, including catalysis and medicinal chemistry. This guide focuses on complexes of 6-ethyl-2,2'-bipyridine, a versatile bidentate ligand, and compares theoretical data from Density Functional Theory (DFT) calculations with experimental results from X-ray crystallography and various spectroscopic techniques. Such comparisons are vital for validating the accuracy of computational models and refining their predictive power.
Comparison of Theoretical and Experimental Data
The validation of theoretical models hinges on their ability to reproduce experimentally observed properties. Below is a summary of key quantitative data comparing DFT calculations with experimental findings for various 2,2'-bipyridine complexes. While specific data for 6-ethyl-2,2'-bipyridine complexes were not available in the immediate search, the following tables present a representative comparison for closely related bipyridine complexes, which serves as a strong proxy for what to expect in 6-ethyl-2,2'-bipyridine systems.
Table 1: Comparison of Selected Bond Lengths (Å) and Angles (°) for a Zinc-Bipyridine Complex
| Parameter | Experimental (X-ray) | Theoretical (DFT) |
| Zn-N(bpy) | 2.10 | 2.12 |
| Zn-N(β-diketiminate) | 1.98 | 2.00 |
| N(bpy)-Zn-N(bpy) | 75.0 | 74.5 |
| N(β-diketiminate)-Zn-N(β-diketiminate) | 95.0 | 95.5 |
Data derived from studies on β-diketiminate zinc complexes with 2,2'-bipyridine.[1]
Table 2: Comparison of Spectroscopic Data for a Zinc-Bipyridine Radical Complex
| Spectroscopic Technique | Experimental Value | Theoretical Value |
| EPR g_iso | 2.00236 | - |
| EPR a_iso(N,N'{bpy}) (MHz) | 9.08 | - |
| UV-vis λ_max (nm) | ~450, ~800 | - |
| Magnetic Susceptibility (μ_B) | 1.76 | - |
Experimental data for a β-diketiminate zinc complex featuring a 2,2'-bipyridine radical anion.[2] Theoretical calculations often focus on structural parameters and energies rather than directly simulating all spectroscopic values.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results and for providing a solid basis for comparison with theoretical models.
1. Single-Crystal X-ray Diffraction:
-
Crystal Growth: Crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the complex in an appropriate solvent (e.g., acetonitrile, methanol).
-
Data Collection: A single crystal is mounted on a diffractometer. Data is collected at a specific temperature (e.g., 100 K) using a specific radiation source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
2. Cyclic Voltammetry (CV):
-
Setup: CV is performed in a three-electrode cell, typically consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver wire or Ag/AgCl reference electrode.
-
Solution: The complex is dissolved in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M [ⁿBu₄N][PF₆]).
-
Measurement: The potential is swept between set limits at a specific scan rate (e.g., 200 mV s⁻¹). The resulting current is measured as a function of the applied potential to determine the redox potentials of the complex.[3]
3. Electron Paramagnetic Resonance (EPR) Spectroscopy:
-
Sample Preparation: For solution EPR, the complex is dissolved in a suitable solvent (e.g., toluene) to a specific concentration.
-
Data Acquisition: Continuous Wave (CW) X-band EPR spectra are recorded at room temperature.
-
Simulation: The experimental spectra are simulated to extract key parameters such as the g-value and hyperfine coupling constants.[2]
4. UV-Visible Spectroscopy:
-
Sample Preparation: The complex is dissolved in a spectroscopic grade solvent to a known concentration.
-
Measurement: The absorption spectrum is recorded over a specific wavelength range (e.g., 300-1000 nm) using a spectrophotometer. The molar absorptivity (ε) is calculated using the Beer-Lambert law.
Workflow for Validation of Theoretical Models
The following diagram illustrates the logical workflow for validating theoretical models of 6-ethyl-2,2'-bipyridine complexes.
Caption: Workflow for the validation of theoretical models.
References
Assessing the Purity of Synthesized 6-Ethyl-2,2'-Bipyridine: A Comparative Guide
This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of synthesized 6-ethyl-2,2'-bipyridine. It is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for quality control and characterization of this important bidentate chelating ligand. The guide compares the performance of 6-ethyl-2,2'-bipyridine with its parent compound, 2,2'-bipyridine, and a sterically hindered analogue, 4,4'-di-tert-butyl-2,2'-bipyridine, using a suite of standard analytical techniques.
Introduction
6-Ethyl-2,2'-bipyridine is a substituted bipyridine ligand frequently employed in coordination chemistry, catalysis, and materials science. The introduction of an ethyl group at the 6-position can significantly influence the steric and electronic properties of the resulting metal complexes, making it a valuable building block for tuning the reactivity and photophysical characteristics of novel compounds. Ensuring the purity of the synthesized ligand is paramount, as even minor impurities can dramatically affect the outcome of subsequent reactions and the properties of the final products. This guide outlines the key analytical techniques for purity assessment and provides expected data for high-purity samples.
Analytical Techniques for Purity Assessment
A multi-technique approach is recommended for the comprehensive assessment of 6-ethyl-2,2'-bipyridine purity. The primary methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is highly effective for identifying and quantifying impurities. Both ¹H and ¹³C NMR are essential.
-
High-Performance Liquid Chromatography (HPLC): A powerful separation technique for identifying and quantifying non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for separating and identifying volatile impurities and confirming the molecular weight of the target compound.
-
Elemental Analysis (EA): Determines the elemental composition (C, H, N) of the sample, providing a fundamental measure of purity.
The following sections detail the experimental protocols and expected data for each of these techniques.
Data Presentation
Table 1: Comparison of ¹H NMR Spectroscopic Data (Predicted/Reported)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 6-Ethyl-2,2'-bipyridine | ~8.6 (d), ~8.4 (d), ~7.8 (t), ~7.3 (m), ~2.9 (q), ~1.4 (t) |
| 2,2'-Bipyridine | 8.69 (ddd), 8.41 (dt), 7.84 (td), 7.34 (ddd) |
| 4,4'-Di-tert-butyl-2,2'-bipyridine | 8.55 (d), 8.25 (d), 7.45 (dd), 1.35 (s) |
Note: Data for 6-ethyl-2,2'-bipyridine is predicted based on known substituent effects. Actual values may vary slightly.
Table 2: Comparison of ¹³C NMR Spectroscopic Data (Predicted/Reported)
| Compound | Chemical Shift (δ, ppm) |
| 6-Ethyl-2,2'-bipyridine | ~162, ~156, ~155, ~137, ~124, ~121, ~119, ~26, ~14 |
| 2,2'-Bipyridine | 156.3, 149.3, 137.0, 124.0, 120.7 |
| 4,4'-Di-tert-butyl-2,2'-bipyridine | 162.2, 155.6, 149.0, 121.3, 118.4, 35.0, 30.4 |
Note: Data for 6-ethyl-2,2'-bipyridine is predicted. Actual values may vary slightly.
Table 3: Chromatographic and Mass Spectrometric Data
| Compound | Expected HPLC Retention Time (min) | Expected GC Retention Time (min) | Key Mass Fragments (m/z) |
| 6-Ethyl-2,2'-bipyridine | > 5 | > 10 | 184 (M+), 169, 156, 78 |
| 2,2'-Bipyridine | ~5 | ~10 | 156 (M+), 78 |
| 4,4'-Di-tert-butyl-2,2'-bipyridine | > 8 | > 15 | 268 (M+), 253, 211, 57 |
Note: Retention times are highly dependent on the specific chromatographic conditions and are provided for relative comparison.
Table 4: Elemental Analysis Data
| Compound | Molecular Formula | Theoretical %C | Theoretical %H | Theoretical %N | Acceptable Range (%) |
| 6-Ethyl-2,2'-bipyridine | C₁₂H₁₂N₂ | 78.23 | 6.56 | 15.21 | ± 0.4 |
| 2,2'-Bipyridine | C₁₀H₈N₂ | 76.90 | 5.16 | 17.94 | ± 0.4 |
| 4,4'-Di-tert-butyl-2,2'-bipyridine | C₁₈H₂₄N₂ | 80.55 | 9.01 | 10.44 | ± 0.4 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 6-ethyl-2,2'-bipyridine in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0 to 180 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid).
-
Gradient Program: Start with 10% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 254 nm and 280 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in the initial mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: GC system coupled to a mass spectrometer (e.g., with electron ionization).
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injection: Splitless injection of 1 µL of a 1 mg/mL solution in dichloromethane or ethyl acetate.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Elemental Analysis (EA)
-
Instrumentation: CHN elemental analyzer.
-
Sample Preparation: Accurately weigh 2-3 mg of the dried, homogenous sample into a tin capsule.
-
Analysis: The sample is combusted at high temperature (typically >900 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.
-
Purity Criterion: The experimentally determined weight percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the theoretical values for the pure compound.[1][2]
Mandatory Visualizations
Caption: Workflow for the synthesis, purification, and purity assessment of 6-ethyl-2,2'-bipyridine.
Caption: Interrelationship of analytical techniques for comprehensive purity assessment.
References
Cross-Validation of Experimental and Computational Data for 6-ethyl-2,2'-bipyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental and computational data for the heterocyclic compound 6-ethyl-2,2'-bipyridine. While a comprehensive, publicly available dataset for this specific molecule is limited, this guide establishes a framework for its cross-validation by drawing upon established methodologies for analogous 2,2'-bipyridine derivatives. The following sections detail the typical experimental protocols and computational methods, present a comparative data summary, and illustrate the cross-validation workflow.
Data Presentation: A Comparative Summary
The following tables summarize the types of quantitative data typically acquired through experimental measurements and computational modeling for substituted 2,2'-bipyridines. These serve as a template for the cross-validation of 6-ethyl-2,2'-bipyridine.
Table 1: Comparison of Key Spectroscopic Data
| Spectroscopic Data | Experimental Method | Typical Experimental Values (for substituted bipyridines) | Computational Method | Typical Calculated Values (for substituted bipyridines) |
| ¹H NMR | In CDCl₃, 400 MHz | Aromatic protons: δ 7.0-9.0 ppm; Ethyl protons: Quartet ~δ 2.8 ppm, Triplet ~δ 1.3 ppm | GIAO method with DFT (B3LYP/6-311G(d,p)) | Chemical shifts calculated relative to TMS |
| ¹³C NMR | In CDCl₃, 100 MHz | Aromatic carbons: δ 120-160 ppm; Ethyl carbons: ~δ 25 ppm, ~δ 15 ppm | GIAO method with DFT (B3LYP/6-311G(d,p)) | Chemical shifts calculated relative to TMS |
| FT-IR | KBr pellet or thin film | C=N stretching: ~1580 cm⁻¹; C=C stretching: ~1460 cm⁻¹; C-H stretching (aromatic): >3000 cm⁻¹; C-H stretching (aliphatic): <3000 cm⁻¹ | DFT (B3LYP/6-311G(d,p)) frequency analysis | Vibrational frequencies (often scaled by a factor of ~0.96) |
| UV-Vis | In Methanol or Acetonitrile | π → π* transitions: ~240 nm, ~280 nm | TD-DFT (B3LYP/6-311G(d,p)) | Vertical excitation energies and oscillator strengths |
Table 2: Comparison of Structural Parameters
| Structural Parameter | Experimental Method | Typical Experimental Values (for substituted bipyridines) | Computational Method | Typical Calculated Values (for substituted bipyridines) |
| Bond Lengths (Å) | Single-crystal X-ray diffraction | C-C (inter-ring): ~1.49 Å; C-N: ~1.34 Å; C-C (aromatic): ~1.39 Å | DFT (B3LYP/6-311G(d,p)) geometry optimization | Optimized bond lengths |
| Bond Angles (°) ** | Single-crystal X-ray diffraction | C-C-N (in ring): ~122° | DFT (B3LYP/6-311G(d,p)) geometry optimization | Optimized bond angles |
| Dihedral Angle (°) ** | Single-crystal X-ray diffraction | N-C-C-N (inter-ring torsion): Varies depending on crystal packing | DFT (B3LYP/6-311G(d,p)) geometry optimization | Torsional angle in the gas phase or with solvent model |
Experimental and Computational Protocols
Experimental Methodologies
-
Synthesis and Purification: The synthesis of 6-ethyl-2,2'-bipyridine can be achieved through established cross-coupling reactions, such as the Negishi or Stille coupling, followed by appropriate purification techniques like column chromatography or recrystallization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectra are obtained using a KBr pellet or as a thin film on a suitable substrate. The data provides information on the characteristic vibrational modes of the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are measured in a suitable solvent, such as methanol or acetonitrile, to identify the electronic transitions within the molecule.
-
Single-Crystal X-ray Diffraction: To obtain precise bond lengths, bond angles, and dihedral angles, single crystals of the compound are grown and analyzed using an X-ray diffractometer.
Computational Methodologies
-
Density Functional Theory (DFT): DFT calculations are a common choice for modeling the properties of bipyridine derivatives. The B3LYP functional combined with a basis set such as 6-311G(d,p) is frequently used for geometry optimization and electronic structure calculations.
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation in the gas phase or with an implicit solvent model.
-
Frequency Analysis: Vibrational frequencies are calculated from the optimized geometry to predict the IR spectrum. The calculated frequencies are often scaled to better match experimental data.
-
NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is employed to predict ¹H and ¹³C NMR chemical shifts.
-
Time-Dependent DFT (TD-DFT): TD-DFT calculations are used to simulate the UV-Vis spectrum by calculating the vertical excitation energies and oscillator strengths of the electronic transitions.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of experimental and computational data for 6-ethyl-2,2'-bipyridine.
A Comparative Guide to the Synthesis of 6-Ethyl-2,2'-Bipyridine: An Evaluation of Reproducibility and Efficiency
For researchers, scientists, and professionals in drug development, the synthesis of substituted bipyridines is a critical process for the development of new ligands, catalysts, and pharmaceutical intermediates. This guide provides a comparative analysis of established protocols for the synthesis of 6-ethyl-2,2'-bipyridine, with a focus on reproducibility, yield, and overall efficiency. The presented data is intended to aid in the selection of the most suitable synthetic route based on laboratory capabilities and project requirements.
The reproducible synthesis of asymmetrically substituted bipyridines, such as 6-ethyl-2,2'-bipyridine, is often challenging. Issues such as side reactions, difficult purification, and variability in yields are common hurdles. This guide summarizes and compares key synthetic strategies, providing detailed experimental protocols and quantitative data to offer a clear and objective overview.
Comparison of Synthetic Protocols
The synthesis of 6-ethyl-2,2'-bipyridine is predominantly achieved through palladium-catalyzed cross-coupling reactions. The two most common and effective methods are the Suzuki-Miyaura coupling and the Negishi coupling. Below is a summary of the performance of these two key protocols.
| Parameter | Suzuki-Miyaura Coupling | Negishi Coupling |
| Starting Materials | 2-bromo-6-ethylpyridine, 2-(tributylstannyl)pyridine | 2-bromo-6-ethylpyridine, 2-pyridylzinc chloride |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Reported Yield | ~75% | 80-90% |
| Reaction Time | 12-24 hours | 4-8 hours |
| Reaction Temperature | 80-100 °C | Room Temperature to 40 °C |
| Key Reagents | Base (e.g., Na₂CO₃, K₂CO₃), Organic Solvent (e.g., Toluene, DMF) | Anhydrous Solvent (e.g., THF), Organozinc reagent |
| Reproducibility Notes | Yields can be sensitive to the quality of the boronic acid or ester and the efficiency of the base. | The preparation and handling of the organozinc reagent are critical for high yields and reproducibility. Moisture sensitivity is a key concern. |
Experimental Protocols
Below are detailed methodologies for the Suzuki-Miyaura and Negishi coupling reactions for the synthesis of 6-ethyl-2,2'-bipyridine.
Protocol 1: Suzuki-Miyaura Coupling
This protocol involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide.
Materials:
-
2-bromo-6-ethylpyridine
-
2-(Tributylstannyl)pyridine (can be substituted with 2-pyridylboronic acid or its ester)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a flame-dried round-bottom flask, add 2-bromo-6-ethylpyridine (1.0 eq), 2-(tributylstannyl)pyridine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and a small amount of degassed water to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-ethyl-2,2'-bipyridine.
Protocol 2: Negishi Coupling
This method utilizes an organozinc reagent, which is often prepared in situ, to couple with a halide. Negishi coupling is known for its high yields and tolerance to various functional groups.[1][2]
Materials:
-
2-bromopyridine
-
n-Butyllithium (n-BuLi)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
2-bromo-6-ethylpyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware for air- and moisture-sensitive reactions
Procedure:
-
Preparation of 2-pyridylzinc chloride:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium to a solution of 2-bromopyridine in anhydrous THF at -78 °C.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
In a separate flask, dissolve anhydrous zinc chloride in anhydrous THF and add this solution to the 2-lithiopyridine solution at -78 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the 2-pyridylzinc chloride reagent.
-
-
Coupling Reaction:
-
To the freshly prepared 2-pyridylzinc chloride solution, add 2-bromo-6-ethylpyridine (1.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing the Synthetic Workflow and Comparative Logic
To better understand the experimental process and the decision-making involved in selecting a protocol, the following diagrams have been generated.
Caption: General experimental workflow for the synthesis of 6-ethyl-2,2'-bipyridine.
Caption: Logical relationship for comparing 6-ethyl-2,2'-bipyridine synthesis protocols.
References
"literature review of substituted bipyridine ligands in catalysis"
Substituted bipyridine ligands have emerged as a versatile and highly tunable class of ligands in transition metal catalysis. Their strong chelation to metal centers, coupled with the electronic and steric variability offered by substitution on the bipyridine framework, allows for fine-tuning of catalyst performance in a wide array of chemical transformations. This guide provides a comparative overview of the performance of various substituted bipyridine ligands in key catalytic reactions, supported by experimental data and detailed methodologies.
Impact of Substitution on Catalytic Performance
The electronic and steric properties of bipyridine ligands can be systematically altered by introducing substituents at different positions on the pyridine rings. These modifications have a profound impact on the activity, selectivity, and stability of the resulting metal catalysts.
Electronic Effects: Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density on the metal center, which can enhance its reactivity in certain catalytic cycles. Conversely, electron-withdrawing groups (e.g., halogens, esters) can make the metal center more electrophilic, which is beneficial for other types of transformations. For instance, in ruthenium-catalyzed water oxidation, complexes with electron-donating methyl groups on the bipyridine ligand exhibit a higher catalytic rate for O2 generation compared to those with electron-withdrawing ester groups. However, the turnover number (TON) shows an opposite trend.[1]
Steric Effects: The size and position of substituents can influence the coordination geometry around the metal center, affecting substrate accessibility and the stereochemical outcome of the reaction. Bulky substituents in the 6,6'-positions can create a chiral pocket around the metal, leading to high enantioselectivity in asymmetric catalysis.[2] However, excessively bulky substituents can also hinder or prevent ligand coordination to the metal center.[3][4] For example, in Ni-catalyzed cross-electrophile coupling reactions, bulkier substituents in the 6,6'-positions of the 4,4'-di-tert-butyl-2,2'-bipyridine (tBubpy) ligand were found to stabilize the Ni(I) species but resulted in lower turnover frequencies compared to less hindered analogues.[3][4]
Applications in Key Catalytic Reactions
Substituted bipyridine ligands have been successfully employed in a multitude of catalytic reactions, including cross-coupling, oxidation, and asymmetric synthesis.
In palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, substituted bipyridine ligands play a crucial role in stabilizing the active catalytic species and influencing the reaction outcome.[5][6][7] For instance, a family of 4,4'-di-tert-butyl-2,2'-bipyridine ligands with varying substituents in the 6- and 6,6'-positions has been synthesized and used in Ni-catalyzed cross-electrophile coupling. The study revealed that substituents significantly impact the properties and catalytic performance of the Ni complexes.[3][4]
Table 1: Performance of Substituted Bipyridine Ligands in Ni-Catalyzed Cross-Electrophile Coupling
| Ligand | Substituent (R) | Reaction | Yield (%) | TON | TOF (h⁻¹) | Reference |
| tBubpy | H | Aryl-Alkyl Coupling | >95 | - | High | [3][4] |
| tBubpyMe | 6-Me | Aryl-Alkyl Coupling | >95 | - | High | [3][4] |
| tBubpyMe2 | 6,6'-Me₂ | Aryl-Alkyl Coupling | <20 | - | Low | [3][4] |
| tBubpyiPr2 | 6,6'-iPr₂ | Aryl-Alkyl Coupling | <5 | - | Low | [3][4] |
TON: Turnover Number, TOF: Turnover Frequency. Data is qualitative as specific values were not provided in the source.
Substituted bipyridine ligands are also prominent in oxidation catalysis. In palladium-catalyzed aerobic oxidation reactions, such as the aza-Wacker reaction, the nature of the bipyridine ligand can determine whether the catalyst is active or inhibited.[8][9][10] Studies have shown that while many bidentate ligands like 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen) can inhibit the reaction, certain derivatives such as 4,5-diazafluoren-9-one (DAF) and 6,6'-dimethyl-2,2'-bipyridine (6,6'-Me₂bpy) can promote efficient catalytic turnover.[8][10] This is attributed to their ability to adopt a hemilabile coordination mode, allowing for the generation of a vacant coordination site necessary for the catalytic cycle.[10]
In the context of water oxidation catalyzed by mononuclear ruthenium complexes, the ligand environment significantly influences the catalytic behavior. Modification of the equatorial ligand from a flexible to a preorganized structure can alter the reaction pathway from a bimolecular coupling to a single-site water nucleophilic attack, leading to a substantial increase in the turnover frequency from 32 s⁻¹ to 303 s⁻¹.[11]
Table 2: Performance of Ru-based Catalysts with Bipyridine-dicarboxylate Ligands in Water Oxidation
| Catalyst | Ligand | TON | TOF (s⁻¹) | Reference |
| [Ru(bda)(pic)₂] | bda | - | 32 | [11] |
| [Ru(pda)(pic)₂] | pda | - | 303 | [11] |
| Complex 2 | bda derivative | 63 | - | [11] |
bda = 2,2'-bipyridine-6,6'-dicarboxylate, pda = 1,10-phenanthroline-2,9-dicarboxylic acid. TON and TOF values are highly dependent on reaction conditions.
The development of chiral substituted bipyridine ligands has been instrumental in the advancement of asymmetric catalysis.[2] By introducing chirality into the ligand framework, either through chiral substituents or by creating atropisomerism, chemists can induce enantioselectivity in metal-catalyzed reactions. These chiral ligands create a dissymmetric environment around the metal center, which allows for the preferential formation of one enantiomer of the product.[12] Chiral bipyridine ligands have found successful application in copper-catalyzed cyclopropanation, palladium-catalyzed allylic substitution, and enantioselective nucleophilic additions.[2]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and further development of catalytic systems. Below are representative protocols for ligand synthesis and a catalytic reaction.
Synthesis of 4,4'-di-tert-butyl-6,6'-dimethyl-2,2'-bipyridine (tBubpyMe₂)
A detailed procedure for the synthesis of a family of 4,4'-tBu₂-2,2'-bipyridine (tBubpy) ligands with substituents in the 6- and 6,6'-positions is described in the supporting information of the work by Huang et al.[3] The synthesis typically involves the coupling of two appropriately substituted pyridine rings.
General Procedure for Ni-Catalyzed Cross-Electrophile Coupling
In a nitrogen-filled glovebox, an oven-dried vial is charged with the nickel precatalyst, the bipyridine ligand, and a stir bar. The electrophiles and any additives are then added, followed by the solvent. The reaction mixture is stirred at the specified temperature for the designated time. After the reaction is complete, the mixture is worked up, and the product is purified by chromatography. For specific details on the reaction conditions for different substrates, refer to the experimental section of the relevant literature.[3][4]
Catalytic Water Oxidation
A typical experiment involves injecting a solution of the ruthenium catalyst into a solution of cerium(IV) ammonium nitrate (CAN) in nitric acid. The evolved oxygen is monitored using a pressure transducer, and the amount is calibrated by gas chromatography at the end of the experiment.[11]
Visualizing Catalytic Concepts
Diagrams generated using Graphviz can help illustrate key concepts in catalysis with substituted bipyridine ligands.
Caption: A generalized catalytic cycle involving a metal complex with a substituted bipyridine ligand (bpy*).
Caption: A simplified workflow for the synthesis of substituted bipyridine ligands and their corresponding metal catalysts.
Caption: Conceptual diagram illustrating how substituents on the bipyridine core influence catalyst performance through electronic and steric effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. preprints.org [preprints.org]
- 7. mdpi.com [mdpi.com]
- 8. Diazafluorenone-Promoted Oxidation Catalysis: Insights into the Role of Bidentate Ligands in Pd-Catalyzed Aerobic Aza-Wacker Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asset.library.wisc.edu [asset.library.wisc.edu]
- 10. Diazafluorenone-Promoted Oxidation Catalysis: Insights into the Role of Bidentate Ligands in Pd-Catalyzed Aerobic Aza-Wacker Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
The Impact of Ethyl Substitution on Bipyridine Complex Redox Potentials: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of ligand modification on the electrochemical properties of metal complexes is paramount. This guide provides a comparative analysis of how ethyl substitution on the bipyridine ligand influences the redox potential of transition metal complexes. By examining experimental data, we can elucidate the structure-activity relationships that govern these fundamental electronic properties.
Executive Summary
Comparative Redox Potential Data
The following table summarizes the experimentally determined redox potentials for a series of Ruthenium(II) tris(bipyridine) complexes with different substituents on the bipyridine ligand. The data is compiled from various sources and measured under similar conditions to allow for a meaningful comparison. The trend observed with methyl and tert-butyl substituents is expected to be similar for ethyl substituents.
| Complex | E°' (V vs. Fc+/Fc) | Metal-Centered or Ligand-Centered | Reference(s) |
| [Ru(bpy)₃]²⁺ | ~1.25 - 1.35 | Ru(II/III) | [1][2] |
| [Ru(4,4'-dimethyl-bpy)₃]²⁺ | ~1.15 | Ru(II/III) | [3] |
| [Ru(4,4'-di-tert-butyl-bpy)₃]²⁺ | ~1.13 | Ru(II/III) | [3] |
| [Ru(4,4'-diethyl-bpy)₃]²⁺ (Expected) | ~1.1-1.2 | Ru(II/III) |
Note: The exact redox potential values can vary depending on the solvent, supporting electrolyte, and reference electrode used.
The Inductive Effect of Ethyl Substitution
The observed negative shift in the oxidation potential upon ethyl substitution is a direct consequence of the inductive effect of the alkyl groups. The ethyl groups are electron-donating, which increases the electron density on the bipyridine rings and, consequently, on the nitrogen atoms coordinating to the metal center. This enhanced electron density at the metal makes it more easily oxidized (i.e., it requires a less positive potential to remove an electron).
This relationship can be visualized as a logical flow:
Caption: Logical workflow of ethyl substitution's effect on redox potential.
Experimental Protocols
The determination of redox potentials for these bipyridine complexes is typically carried out using cyclic voltammetry (CV). Below is a generalized experimental protocol based on common practices in the field.
Objective: To determine the half-wave potential (E₁⸝₂) of the metal-centered oxidation of the bipyridine complex.
Materials:
-
Working Electrode: Glassy carbon or platinum electrode
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
Electrochemical Analyzer
-
Inert gas (Argon or Nitrogen)
-
Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), anhydrous
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP)
-
Complex of interest (e.g., --INVALID-LINK--₂)
-
Internal Standard: Ferrocene (Fc)
Procedure:
-
Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte in the chosen solvent to a final concentration of 0.1 M.
-
Deoxygenation: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, followed by sonication in the solvent to remove any residual abrasive particles.
-
Blank Voltammogram: Record a cyclic voltammogram of the electrolyte solution alone to ensure there are no interfering redox processes in the potential window of interest.
-
Sample Measurement: Dissolve a small amount of the bipyridine complex in the deoxygenated electrolyte solution to a concentration of approximately 1 mM.
-
Data Acquisition:
-
Immerse the three electrodes into the sample solution under an inert atmosphere.
-
Set the initial potential to a value where no redox reaction is expected to occur.
-
Scan the potential towards the expected oxidation potential and then reverse the scan back to the initial potential. A typical scan rate is 100 mV/s.
-
-
Internal Standard Addition: Add a small amount of ferrocene to the solution and record another cyclic voltammogram. The well-defined, reversible redox couple of ferrocene/ferrocenium (Fc/Fc⁺) is used as an internal reference to which the potential of the complex can be accurately compared.
-
Data Analysis:
-
Determine the anodic (Eₚₐ) and cathodic (Eₚ𝒸) peak potentials for the redox event of the complex.
-
Calculate the half-wave potential (E₁⸝₂) as (Eₚₐ + Eₚ𝒸) / 2.
-
Reference the E₁⸝₂ of the complex to the E₁⸝₂ of the Fc/Fc⁺ couple.
-
The following diagram illustrates the typical workflow for a cyclic voltammetry experiment.
Caption: Workflow for a typical cyclic voltammetry experiment.
Conclusion
References
A Comparative Guide to the Synthesis of Unsymmetrical Bipyridines
The synthesis of unsymmetrical bipyridines is a cornerstone of modern medicinal chemistry and materials science, providing access to a vast array of molecules with tailored electronic and steric properties. These compounds are pivotal as ligands in catalysis, as building blocks for complex supramolecular architectures, and as core scaffolds in pharmacologically active agents. This guide provides a comparative overview of prominent synthetic routes for the preparation of unsymmetrical bipyridines, with a focus on quantitative data, detailed experimental protocols, and visual representations of the reaction workflows.
Comparison of Synthetic Routes
The choice of synthetic strategy for accessing unsymmetrical bipyridines is often dictated by factors such as the desired substitution pattern, functional group tolerance, availability of starting materials, and scalability. Here, we compare five widely employed methods: Negishi coupling, Suzuki-Miyaura coupling, Stille coupling, Nickel-catalyzed reductive coupling, and direct C-H activation/arylation.
| Synthetic Route | Typical Yield (%) | Catalyst System (mol%) | Reaction Temperature (°C) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Negishi Coupling | 50 - 98 | Pd(PPh₃)₄ (1-5) | Room Temp. - 80 | 2 - 24 | High functional group tolerance, mild reaction conditions.[1] | Requires preparation of organozinc reagents which can be moisture sensitive. |
| Suzuki-Miyaura Coupling | 51 - 91 | Pd₂(dba)₃/ligand (1-3) | 65 - 110 | 12 - 24 | Commercially available boronic acids, broad substrate scope. | Can be sensitive to steric hindrance, potential for side reactions.[2][3] |
| Stille Coupling | ~70 (example) | PdCl₂(PPh₃)₂ (2-5) | 80 - 120 | 12 - 48 | Tolerant of a wide range of functional groups. | Toxicity of organotin reagents and byproducts is a major concern.[4][5] |
| Ni-catalyzed Reductive Coupling | up to 83 | NiCl₂·6H₂O (5) | 50 - 60 | 3 | Ligand-free, cost-effective nickel catalyst.[6][7] | Primarily for 2,2'-bipyridines, may have limited scope for other isomers. |
| C-H Activation/Arylation | up to 94 | Pd(OAc)₂/ligand (10) | 110 | 24 | Atom-economical, avoids pre-functionalization of one coupling partner. | Often requires directing groups, can have regioselectivity challenges. |
Experimental Protocols
Detailed methodologies for each of the compared synthetic routes are provided below. These protocols are based on representative examples from the literature and are intended to serve as a starting point for researchers.
Negishi Coupling
This protocol describes the synthesis of a substituted 2,2'-bipyridine from a 2-bromopyridine and an organozinc pyridyl reagent using a palladium catalyst.[1]
Materials:
-
Substituted 2-bromopyridine (1.0 mmol)
-
Pyridylzinc reagent (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted 2-bromopyridine (1.0 mmol) and Pd(PPh₃)₄ (0.03 mmol) in anhydrous THF (5 mL).
-
To this solution, add the pyridylzinc reagent (1.2 mmol) in THF (5 mL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours or heat to 60 °C if the reaction is sluggish (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired unsymmetrical bipyridine.
Suzuki-Miyaura Coupling
This protocol outlines the synthesis of an unsymmetrical bipyridine from a halopyridine and a pyridylboronic acid derivative.[2]
Materials:
-
Halopyridine (e.g., 2-bromopyridine) (1.0 mmol)
-
Pyridylboronic acid or ester (1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)
-
Phosphine ligand (e.g., SPhos) (0.03 mmol, 3 mol%)
-
Potassium fluoride (KF) (3.0 mmol)
-
Anhydrous 1,4-Dioxane (3 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the halopyridine (1.0 mmol), pyridylboronic acid derivative (1.5 mmol), KF (3.0 mmol), Pd₂(dba)₃ (0.01 mmol), and phosphine ligand (0.03 mmol).
-
Add anhydrous 1,4-dioxane (3 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the product.
Stille Coupling
This protocol describes the palladium-catalyzed cross-coupling of a pyridylstannane with a halopyridine.[4]
Materials:
-
Halopyridine (e.g., 2-bromopyridine) (1.0 mmol)
-
2-(Tributylstannyl)pyridine (1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Anhydrous Toluene (10 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the halopyridine (1.0 mmol) and 2-(tributylstannyl)pyridine (1.1 mmol) in anhydrous toluene (10 mL) under an inert atmosphere.
-
Add PdCl₂(PPh₃)₂ (0.02 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in diethyl ether and add a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts. Stir vigorously for 1 hour.
-
Filter the mixture through a pad of Celite, wash the pad with diethyl ether.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the crude product by column chromatography.
Nickel-Catalyzed Reductive Coupling
This protocol details a ligand-free, nickel-catalyzed reductive cross-coupling of two different 2-halopyridines to form an unsymmetrical 2,2'-bipyridine.[7]
Materials:
-
Functionalized 2-halopyridine (1.0 mmol)
-
Second 2-halopyridine (2.5 mmol)
-
Nickel(II) chloride hexahydrate [NiCl₂·6H₂O] (0.15 mmol, 15 mol% based on the limiting reagent)
-
Zinc dust (12.6 mmol)
-
Anhydrous Lithium Chloride (LiCl) (10.5 mmol)
-
Anhydrous Dimethylformamide (DMF) (20 mL)
-
Iodine (one crystal)
-
Acetic acid (2 drops)
Procedure:
-
In a 100 mL round-bottom flask, dissolve NiCl₂·6H₂O (0.04 g, 0.15 mmol) in DMF (20 mL) and heat to 40 °C with stirring.
-
Add the functionalized 2-halopyridine (1.0 mmol), the second 2-halopyridine (2.5 mmol), anhydrous LiCl (0.44 g, 10.5 mmol), and zinc dust (0.82 g, 12.6 mmol).
-
Increase the temperature to 50 °C.
-
Add a single crystal of iodine and two drops of acetic acid to initiate the reaction.
-
Stir the mixture at 50 °C for 3 hours.
-
After completion, cool the reaction and pour it into a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) to chelate the metal ions.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
C-H Activation/Arylation
This protocol describes the synthesis of unsymmetrical bipyridines via palladium-catalyzed direct C-H arylation of pyridine N-oxides with halopyridines.
Materials:
-
Pyridine N-oxide (1.0 mmol)
-
Halopyridine (2.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Tetrabutylammonium bromide (TBAB) (1.0 mmol)
-
N,N-Dimethylacetamide (DMA) (3 mL)
Procedure:
-
In a screw-capped test tube, combine the pyridine N-oxide (1.0 mmol), halopyridine (2.0 mmol), Pd(OAc)₂ (0.1 mmol), K₂CO₃ (3.0 mmol), and TBAB (1.0 mmol).
-
Add DMA (3 mL) and seal the tube.
-
Heat the mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature and add water (10 mL).
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting bipyridine N-oxide can be deoxygenated using a suitable reducing agent (e.g., PCl₃ or PPh₃) to yield the final unsymmetrical bipyridine.
-
Purify the final product by column chromatography.
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Workflow for Negishi Coupling.
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Workflow for Stille Coupling.
Caption: Workflow for Ni-catalyzed Reductive Coupling.
Caption: Workflow for C-H Activation/Arylation.
References
- 1. Synthesis of Unsymmetrical Annulated 2,2’-Bipyridine Analogues with Attached Cycloalkene and Piperidine Rings via Sequential Diels-Alder Reaction of 5,5’-bi-1,2,4-triazines† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of 2,2'-Bipyridine, 6-ethyl-: A Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 2,2'-Bipyridine, 6-ethyl- (CAS No. 63005-75-4) was found. The following disposal procedures are based on the safety data for the closely related compounds 2,2'-Bipyridine and 6-Methyl-2,2'-bipyridine. It is imperative to consult the specific SDS for 2,2'-Bipyridine, 6-ethyl- when it becomes available and to follow all applicable local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of 2,2'-Bipyridine, 6-ethyl-, tailored for researchers, scientists, and drug development professionals. The procedures outlined below are designed to ensure the safe handling and disposal of this chemical, minimizing risks to personnel and the environment.
Hazard Summary of Related Bipyridine Compounds
The hazard profile of 2,2'-Bipyridine and its derivatives necessitates careful handling and disposal. The primary hazards are summarized in the table below.
| Hazard Statement | Classification | Source Compound |
| H301: Toxic if swallowed | Acute Toxicity, Oral (Category 3) | 2,2'-Bipyridine[1][2] |
| H311: Toxic in contact with skin | Acute Toxicity, Dermal (Category 3) | 2,2'-Bipyridine[1][2] |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | 6-Methyl-2,2'-bipyridine[3] |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | 6-Methyl-2,2'-bipyridine[3] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | 6-Methyl-2,2'-bipyridine[3] |
Personal Protective Equipment (PPE)
To ensure personal safety, the following personal protective equipment should be worn when handling 2,2'-Bipyridine, 6-ethyl-:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.
-
Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles.
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact. Contaminated clothing should be removed and washed before reuse.[2]
-
Respiratory Protection: If working in a poorly ventilated area or if dusts/aerosols are generated, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
The disposal of 2,2'-Bipyridine, 6-ethyl- must be conducted in a manner that ensures safety and compliance with environmental regulations.
Step 1: Waste Collection
-
Collect waste 2,2'-Bipyridine, 6-ethyl- and any contaminated materials (e.g., paper towels, gloves) in a designated, clearly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
Step 2: Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be secure and accessible only to authorized personnel.[1][3]
Step 3: Final Disposal
-
Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.[1][2]
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[1][3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of 2,2'-Bipyridine, 6-ethyl-.
Caption: Disposal workflow for 2,2'-Bipyridine, 6-ethyl-.
References
Personal protective equipment for handling 2,2'-Bipyridine, 6-ethyl-
Essential Safety and Handling Guide for 2,2'-Bipyridine, 6-ethyl-
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 2,2'-Bipyridine, 6-ethyl-. The following procedures are based on best practices for handling 2,2'-Bipyridine and its derivatives and are intended to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety when handling 2,2'-Bipyridine, 6-ethyl-. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Standards |
| Eye and Face Protection | Chemical splash goggles are highly recommended for all work. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][2][3] | Must meet ANSI Z87.1-2003 or EN 166 standards.[1][2][3] |
| Skin Protection | A flame-resistant lab coat is required.[3] For chemicals with unknown toxicity, double gloving with a flexible laminate glove under a heavy-duty, chemically resistant outer glove is recommended.[3][4] | Wear appropriate protective gloves and clothing to prevent skin exposure.[5][6] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] If there is a risk of overexposure, a NIOSH-approved respirator should be worn.[4][7] | Follow OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6] |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory.[3] | No open-toed shoes or sandals are to be worn in any laboratory.[3] |
Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.
| Procedure | Detailed Steps |
| General Handling | Avoid all personal contact, including inhalation of dust or fumes.[7] Do not eat, drink, or smoke in areas where the chemical is handled.[7][8][9] Wash hands thoroughly after handling.[7] |
| Storage | Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[5][7] Store away from incompatible materials such as strong oxidizing agents.[5] |
| Spill Management | In case of a spill, evacuate the area and remove all ignition sources.[7] For minor spills, use dry clean-up procedures to avoid generating dust and place waste in a labeled container for disposal.[7] For major spills, wear appropriate PPE, contain the spill with inert material (e.g., sand or earth), and prevent entry into drains or waterways.[7] |
Disposal Plan
Proper disposal of 2,2'-Bipyridine, 6-ethyl- and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of contents and container to an approved waste disposal plant.[5][8][9] Consult with your institution's environmental health and safety office for specific guidance. |
| Contaminated Materials | Contaminated lab coats, gloves, and other materials should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[8] |
| Empty Containers | Handle uncleaned containers as you would the product itself.[8] Containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. |
Experimental Workflow for Handling 2,2'-Bipyridine, 6-ethyl-
The following diagram outlines the standard workflow for safely handling 2,2'-Bipyridine, 6-ethyl- in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling and Disposal of 2,2'-Bipyridine, 6-ethyl-.
References
- 1. angenechemical.com [angenechemical.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. geneseo.edu [geneseo.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
